Fos-choline-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[hydroxy(tetradecoxy)phosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUMLXGYDBOLV-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NO4P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fos-choline-14: A Technical Guide to its Critical Micelle Concentration and Application in Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
Fos-choline-14, also known as n-tetradecylphosphocholine, is a zwitterionic detergent widely employed in the solubilization, stabilization, and purification of membrane proteins. Its unique properties make it a valuable tool for structural and functional studies of these challenging biomolecules, including G-protein coupled receptors (GPCRs). This guide provides an in-depth overview of the critical micelle concentration (CMC) of this compound, detailed experimental protocols for its determination, and its application in membrane protein research.
Critical Micelle Concentration and Physicochemical Properties
The critical micelle concentration (CMC) is a fundamental property of any detergent. It is the concentration at which individual detergent molecules (monomers) in a solution begin to self-assemble into larger aggregates known as micelles. Above the CMC, the concentration of monomeric detergent remains relatively constant, and any additional detergent contributes to the formation of more micelles. This micelle formation is crucial for the solubilization of integral membrane proteins, as the hydrophobic tails of the detergent molecules create a lipid-like environment that shields the protein's hydrophobic transmembrane domains from the aqueous solvent.
The critical micelle concentration of this compound has been consistently reported to be approximately 0.12 mM .[1][2][3][4][5] This value can also be expressed as 0.0046% (w/v).[2][3][4][5]
| Property | Value | References |
| Critical Micelle Concentration (CMC) | ~ 0.12 mM (~0.0046%) | [1][2][3][4][5] |
| Molecular Formula | C19H42NO4P | [1] |
| Molecular Weight | 379.5 g/mol | [1][2][4][5] |
| Aggregation Number | ~108 | [2] |
| Micelle Size | ~47 kDa | [2][4][5] |
Experimental Protocols for CMC Determination
Several biophysical techniques can be employed to experimentally determine the critical micelle concentration of a detergent. Below are detailed methodologies for three common approaches.
Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)
This method relies on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, as it partitions from a polar aqueous environment into the nonpolar interior of the micelles.
Materials:
-
This compound
-
Pyrene stock solution (e.g., 0.1 mM in ethanol)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare a series of this compound solutions in the chosen buffer, with concentrations spanning a range below and above the expected CMC (e.g., from 0.01 mM to 1 mM).
-
To each solution, add a small aliquot of the pyrene stock solution to a final concentration of approximately 1 µM. Ensure the final ethanol concentration is minimal to avoid affecting micellization.
-
Incubate the samples at a constant temperature until equilibrium is reached.
-
Measure the fluorescence emission spectra of each sample using an excitation wavelength of ~335 nm. Record the emission intensities from 350 nm to 500 nm.
-
Identify the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Calculate the ratio of the intensities of the third and first peaks (I3/I1).
-
Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the point of inflection in the resulting sigmoidal curve, which can be identified by taking the first derivative of the curve. This inflection point signifies the concentration at which pyrene begins to partition into the hydrophobic micellar core.
Surface Tensiometry
This classical method measures the surface tension of a liquid. Below the CMC, the addition of a surfactant significantly decreases the surface tension of the solution. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.
Materials:
-
This compound
-
High-purity water or buffer
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Prepare a series of this compound solutions in high-purity water or buffer, covering a concentration range below and above the anticipated CMC.
-
Calibrate the surface tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned between each measurement.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will show two distinct linear regions. The CMC is the concentration at the intersection of these two lines.
Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Below the CMC, only small monomeric detergent molecules are present. Above the CMC, the formation of larger micelles leads to a significant increase in the scattered light intensity and the appearance of a new population of particles with a larger hydrodynamic radius.
Materials:
-
This compound
-
Filtered, high-purity water or buffer
-
Dynamic Light Scattering instrument
Procedure:
-
Prepare a series of this compound solutions in filtered buffer, spanning the expected CMC.
-
Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.
-
Place the sample in a clean cuvette and allow it to equilibrate to the desired temperature within the DLS instrument.
-
Perform DLS measurements for each concentration, collecting data on the scattered light intensity and the particle size distribution.
-
Plot the total scattered light intensity as a function of the this compound concentration.
-
A sharp increase in the scattering intensity will be observed at the CMC, corresponding to the formation of micelles. The concentration at the onset of this increase is taken as the CMC.
Application in Membrane Protein Research
This compound is particularly effective for the solubilization and purification of G-protein coupled receptors (GPCRs), a large and medically important family of transmembrane proteins.
Generic GPCR Signaling Pathway
GPCRs are integral membrane proteins that transmit signals from the extracellular environment to the cell's interior. The following diagram illustrates a generalized GPCR signaling cascade, which is the type of biological system where a purified receptor, potentially obtained using this compound, would function.
References
An In-depth Technical Guide to the Chemical Properties of Tetradecylphosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylphosphocholine (TDPC), also known as Fos-choline-14, is a zwitterionic surfactant belonging to the class of phospholipids. Its amphiphilic nature, consisting of a hydrophilic phosphocholine head group and a hydrophobic 14-carbon alkyl chain, makes it a valuable tool in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the core chemical properties of TDPC, including quantitative data, detailed experimental methodologies, and insights into its role in biological systems.
Core Chemical Properties
The fundamental chemical and physical properties of tetradecylphosphocholine are summarized in the table below, providing a clear reference for its use in experimental design and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₄₂NO₄P | [1][2] |
| Molecular Weight | 379.52 g/mol | [1][3] |
| Appearance | White solid/powder | [1][3] |
| Purity | ≥98% | [1][2] |
| CAS Number | 77733-28-9 | [2] |
Micellar and Aggregation Behavior
A critical characteristic of surfactants is their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). This behavior is crucial for its function in solubilizing membrane proteins and in drug delivery systems.
| Parameter | Value | Experimental Method |
| Critical Micelle Concentration (CMC) | ~0.12 mM | Surface Tension Measurement, Fluorescence Spectroscopy |
| Aggregation Number (Nagg) | Varies with conditions | Fluorescence Quenching, Light Scattering |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
Tetradecylphosphocholine (TDPC)
-
Pyrene
-
Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Prepare a series of aqueous solutions of TDPC in the desired buffer with concentrations spanning the expected CMC (e.g., from 0.01 mM to 1 mM).
-
To each TDPC solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid affecting micellization.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 1-2 hours) at a constant temperature.
-
Measure the fluorescence emission spectrum of each sample, exciting at a wavelength of 334 nm and recording the emission from 350 nm to 500 nm.
-
Determine the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm.
-
Plot the I₁/I₃ ratio as a function of the TDPC concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar environment.
Solubility Profile
The solubility of TDPC in various solvents is a key consideration for its handling and application in different experimental setups.
| Solvent | Solubility |
| Water | Soluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | Soluble[4][5] |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
Tetradecylphosphocholine (TDPC)
-
Distilled water or desired aqueous buffer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Add an excess amount of TDPC to a known volume of the aqueous solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Quantify the concentration of TDPC in the supernatant using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of TDPC in the tested solvent at that temperature.
Stability
The stability of tetradecylphosphocholine is crucial for its storage and use in time-dependent experiments. The primary degradation pathway for phosphocholine-containing lipids is hydrolysis of the ester linkages.
| Condition | Stability Profile |
| pH | Most stable around pH 6.5. Hydrolysis rate increases in both acidic and alkaline conditions.[6][7] |
| Temperature | Degradation rate increases with increasing temperature, following Arrhenius kinetics.[6][8][9] |
| Storage | For long-term stability, it is recommended to store TDPC as a solid at low temperatures (-20°C). |
Experimental Protocol: pH-Dependent Hydrolysis Study
This protocol assesses the rate of hydrolysis of TDPC at different pH values.
Materials:
-
Tetradecylphosphocholine (TDPC)
-
A series of buffers covering a range of pH values (e.g., citrate, phosphate, borate buffers)
-
Constant temperature water bath or incubator
-
Analytical method for quantifying TDPC and its degradation products (e.g., HPLC-MS)
Procedure:
-
Prepare solutions of TDPC at a known concentration in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Immediately quench the hydrolysis reaction if necessary (e.g., by adding a solvent or adjusting the pH).
-
Analyze the samples using a validated analytical method to determine the concentration of remaining TDPC and the formation of hydrolysis products (e.g., lysophosphatidylcholine and tetradecanol).
-
Plot the concentration of TDPC as a function of time for each pH.
-
Determine the rate constant of hydrolysis at each pH by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).
-
A plot of the logarithm of the rate constant versus pH will reveal the pH-rate profile for the hydrolysis of TDPC.
Thermotropic Behavior
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis
Materials:
-
Tetradecylphosphocholine (TDPC)
-
Aqueous buffer
-
Differential Scanning Calorimeter
Procedure:
-
Prepare a hydrated sample of TDPC by dispersing a known amount of the lipid in the desired aqueous buffer.
-
Encapsulate a precise amount of the lipid dispersion in a DSC pan.
-
Place the sample pan and a reference pan (containing only the buffer) into the DSC instrument.
-
Equilibrate the sample at a temperature below the expected phase transition.
-
Scan the temperature over a defined range at a constant heating rate (e.g., 1-5 °C/min).
-
Record the heat flow as a function of temperature.
-
The phase transition temperature (Tm) is identified as the peak of the endothermic transition in the DSC thermogram. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.
Role in Biological Systems and Applications
Tetradecylphosphocholine is widely utilized in the study of membrane proteins, particularly G protein-coupled receptors (GPCRs), due to its ability to solubilize and stabilize these proteins outside of their native lipid bilayer environment.
Signaling Pathway Involvement: Phospholipase C Activation by Gq-alpha Subunit
Phosphocholine-containing lipids are integral components of cell membranes and are involved in various signaling pathways. One such pathway is the activation of Phospholipase C (PLC) by the Gq-alpha subunit of a G protein, which is initiated by the binding of a ligand to a GPCR.
Caption: Gq-alpha subunit mediated Phospholipase C signaling pathway.
Experimental Workflow: Purification of a G Protein-Coupled Receptor (GPCR)
The following diagram illustrates a general workflow for the purification of a GPCR from cell membranes using tetradecylphosphocholine for solubilization.
Caption: General workflow for GPCR purification using TDPC.
Synthesis
A general synthetic route to produce tetradecylphosphocholine involves the reaction of 1-tetradecanol with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine. A more detailed experimental protocol would require specific reaction conditions, purification methods, and characterization techniques that are often proprietary or found in specialized literature.
Conclusion
Tetradecylphosphocholine is a versatile zwitterionic detergent with well-defined chemical and physical properties that make it an invaluable tool for researchers in biochemistry, pharmacology, and drug development. Its ability to form micelles and solubilize membrane proteins in a stable, native-like conformation has been particularly instrumental in advancing the structural and functional understanding of challenging protein targets like GPCRs. This guide provides a foundational understanding of its core properties and the experimental methodologies used to characterize them, serving as a valuable resource for its effective application in the laboratory.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetradecylphosphocholine(unlabelled)100mg | Serendex [serendex.com]
- 4. AID 23550 - Solubility (phosphate buffered saline) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Zwitterionic Nature of Fos-choline-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fos-choline-14, a synthetic phosphocholine detergent, has carved a niche in membrane protein research due to its gentle yet effective solubilizing properties. Central to its utility is its zwitterionic character, which imparts a unique balance of hydrophilicity and hydrophobicity, enabling the extraction and stabilization of integral membrane proteins from their native lipid environment. This technical guide provides an in-depth exploration of the zwitterionic nature of this compound, presenting key physicochemical data, detailed experimental protocols, and conceptual diagrams to facilitate its effective use in research and drug development.
The Dual-Charge Identity: Understanding Zwitterionism in this compound
This compound, chemically known as n-tetradecylphosphocholine, possesses a distinct molecular architecture that underpins its zwitterionic properties. The molecule consists of a long, hydrophobic 14-carbon alkyl chain and a polar headgroup. This headgroup contains both a positively charged quaternary ammonium group and a negatively charged phosphate group.[1] At physiological pH, these charges coexist, resulting in a molecule with a net neutral charge, a defining characteristic of a zwitterion.
This dual-charge nature is critical to its function as a detergent. The hydrophobic tail readily partitions into the nonpolar lipid bilayer of cell membranes, while the highly polar, zwitterionic headgroup remains exposed to the aqueous environment. This interaction disrupts the membrane structure, leading to the formation of mixed micelles containing the membrane protein, lipids, and detergent molecules, thereby solubilizing the protein.
Below is a diagram illustrating the chemical structure of this compound, highlighting its zwitterionic headgroup and hydrophobic tail.
Caption: Chemical structure of this compound.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application. The following tables summarize key quantitative data.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₄₂NO₄P | [2] |
| Formula Weight | 379.5 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% (by HPLC) | [3] |
Table 2: Micellar and Solution Properties
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) in H₂O | ~0.12 mM | [3][4] |
| Aggregation Number in H₂O | ~108 | [3][4] |
| Micelle Size | ~47 kDa | [3][4] |
| Solubility in Water (0-5°C) | ≥ 20% | [5] |
| pH of 1% Solution in Water | 5-8 | [4] |
While a specific isoelectric point (pI) for this compound is not commonly reported in the literature, its chemical structure suggests that it exists in a zwitterionic state over a broad pH range. The quaternary ammonium group is permanently positively charged, while the phosphate group, with a pKa typically around 2, will be deprotonated and negatively charged at physiological pH. This inherent charge balance contributes to its net neutrality and gentle action as a detergent.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization and application of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant. It is the concentration at which individual detergent molecules (monomers) begin to self-assemble into micelles. Several techniques can be employed for CMC determination.
Methodology: Surface Tension Measurement (Du Noüy Ring Method)
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water.
-
Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range both above and below the expected CMC of ~0.12 mM.
-
Instrumentation: Use a surface tensiometer equipped with a platinum-iridium Du Noüy ring.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
For each dilution, measure the surface tension of the solution. Ensure the ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.
-
Perform measurements at a constant temperature, as surface tension is temperature-dependent.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.
-
The CMC is determined from the intersection of the two linear portions of the graph.
-
The following diagram illustrates the workflow for determining the CMC of this compound.
Caption: Workflow for CMC determination.
Solubilization of Integral Membrane Proteins
This compound is widely used for the gentle extraction of membrane proteins from their native lipid environment. The following is a general protocol that can be optimized for specific proteins.
Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing this compound. A common starting concentration is 2.5 times the CMC (~0.3 mM), but this may need to be optimized. The buffer should also contain salts (e.g., 150 mM NaCl) and any co-factors necessary for protein stability.
-
Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (typically 4°C).
-
-
Clarification:
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
The supernatant contains the solubilized membrane protein in this compound micelles.
-
-
Analysis:
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.
-
The logical relationship in the protein solubilization process is depicted below.
Caption: Protein solubilization workflow.
Conclusion
This compound's zwitterionic nature is the cornerstone of its utility as a mild and effective detergent for membrane protein research. Its balanced charge at physiological pH, coupled with its well-characterized physicochemical properties, makes it an invaluable tool for scientists and drug development professionals. By understanding the principles outlined in this guide and applying the provided experimental frameworks, researchers can harness the full potential of this compound to advance our understanding of membrane protein structure and function.
References
Fos-choline-14: A Comprehensive Technical Guide for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fos-choline-14, also known as n-Tetradecylphosphocholine, is a zwitterionic detergent widely employed in membrane protein research. Its unique molecular architecture, featuring a phosphocholine head group and a 14-carbon alkyl chain, mimics the structure of natural phospholipids. This characteristic makes it particularly effective at extracting membrane proteins from the lipid bilayer and stabilizing them in a soluble, functionally active state. This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its use in the solubilization, purification, and reconstitution of membrane proteins.
Core Properties of this compound
This compound is favored for its mild yet efficient solubilizing properties. Its zwitterionic nature minimizes protein denaturation compared to harsh ionic detergents. The 14-carbon chain length provides a balance between effective membrane disruption and the formation of reasonably sized micelles suitable for various downstream applications.
Physicochemical Properties
A summary of the key quantitative data for this compound and a comparison with other commonly used detergents are presented in the table below. This information is crucial for designing and optimizing experimental conditions.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |
| This compound | Zwitterionic | 379.5 | ~0.12 | ~108 | ~47 |
| DDM | Non-ionic | 510.62 | 0.17 | ~135 | ~72 |
| LDAO | Zwitterionic | 229.4 | 1-2 | - | ~21.5 |
| OG | Non-ionic | 292.37 | 20-25 | - | ~25 |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in membrane protein research. The following protocols provide step-by-step guidance for key experimental procedures.
Membrane Protein Solubilization
This protocol outlines the extraction of membrane proteins from cellular membranes using this compound.
Materials:
-
Cell paste or isolated membranes containing the target protein
-
Lysis/Solubilization Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 2 mM β-mercaptoethanol (BME), protease inhibitors
-
This compound stock solution (e.g., 10% w/v)
-
Ultracentrifuge
Procedure:
-
Resuspend the cell paste or membranes in ice-cold Lysis/Solubilization Buffer. A common starting point is a 1:10 (w/v) ratio.
-
Homogenize the suspension using a Dounce homogenizer or sonication on ice to ensure complete cell lysis.
-
Add this compound to the lysate to a final concentration of 1.0-1.5% (w/v). This concentration is significantly above the CMC to ensure efficient membrane solubilization.[1]
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator).
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C to pellet unsolubilized material and cell debris.
-
Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes.
Affinity Purification of His-tagged Membrane Proteins
This protocol describes the purification of a His-tagged membrane protein from the solubilized lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Solubilized membrane protein lysate containing this compound
-
IMAC resin (e.g., Ni-NTA)
-
Binding/Wash Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compound
-
Elution Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 250-500 mM Imidazole, 0.1% (w/v) this compound
-
Chromatography column
Procedure:
-
Equilibrate the IMAC resin with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Load the clarified supernatant onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
-
Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound protein with Elution Buffer, typically using a step or linear gradient of imidazole.
-
Collect fractions and analyze for the presence of the target protein by SDS-PAGE and Western blotting or other detection methods.
-
Pool the fractions containing the purified protein.
Reconstitution of Membrane Proteins into Nanodiscs
This protocol details the reconstitution of a purified membrane protein from this compound micelles into nanodiscs, which provide a more native-like lipid bilayer environment.
Materials:
-
Purified membrane protein in a buffer containing this compound
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1
-
Phospholipids (e.g., DMPC, POPC) solubilized with sodium cholate
-
Bio-Beads SM-2 or similar hydrophobic adsorbent for detergent removal
-
Reconstitution Buffer: e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl
Procedure:
-
Prepare a mixture of the purified membrane protein, MSP, and cholate-solubilized phospholipids in the Reconstitution Buffer. The optimal molar ratio of protein:MSP:lipid will need to be determined empirically but a common starting point is 1:2:100.
-
Incubate the mixture for 1 hour at a temperature appropriate for the chosen phospholipid (e.g., room temperature for DMPC).
-
Add prepared Bio-Beads to the mixture (e.g., 0.5 g per mL of reconstitution mix) to initiate detergent removal and self-assembly of the nanodiscs.
-
Incubate with gentle rotation at the appropriate temperature for 3-4 hours or overnight.
-
Remove the Bio-Beads by centrifugation or filtration.
-
The resulting solution contains the membrane protein reconstituted into nanodiscs, which can be further purified by size-exclusion chromatography.
Visualizing Workflows and Pathways
Understanding the experimental process and the biological context of the target protein is crucial. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and relevant signaling pathways.
Signaling Pathways
This compound has been successfully used to study various membrane proteins, including G protein-coupled receptors (GPCRs) like the Parathyroid Hormone 1 Receptor (PTHR1) and Olfactory Receptors.
Conclusion
This compound is a valuable tool for researchers in the field of membrane protein biology. Its phospholipid-like nature provides a gentle yet effective means of extracting and stabilizing these challenging proteins. By understanding its properties and following detailed experimental protocols, scientists can successfully solubilize, purify, and reconstitute membrane proteins for a wide range of functional and structural studies. The provided workflows and pathway diagrams serve as a foundational guide for beginners, enabling a more structured and informed approach to membrane protein research.
References
Characterizing Novel Membrane Proteins with Fos-Choline-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The successful characterization of novel membrane proteins is a critical bottleneck in drug discovery and fundamental biological research. The choice of detergent is paramount for maintaining the structural and functional integrity of these proteins once extracted from their native lipid environment. Fos-Choline-14, a zwitterionic detergent, has emerged as a powerful tool for the solubilization, stabilization, and purification of membrane proteins, particularly G-protein coupled receptors (GPCRs).[1][2] This guide provides a comprehensive overview of the initial characterization of a novel membrane protein using this compound, complete with experimental protocols and data presentation strategies.
Introduction to this compound
This compound, or n-Tetradecylphosphocholine, is a phosphocholine-based detergent valued for its lipid-like properties that can stabilize membrane proteins.[1][3] Its zwitterionic nature and relatively low critical micelle concentration (CMC) of approximately 0.12 mM make it effective at disrupting lipid-lipid and lipid-protein interactions for protein solubilization.[2]
| Property | Value | Reference |
| Synonyms | Tetradecylphosphocholine, Fos-14 | [1] |
| Molecular Weight | 379.5 g/mol | [1][4] |
| CMC | ~0.12 mM | [2] |
| Classification | Zwitterionic Detergent | [2] |
Experimental Workflow for Initial Characterization
The initial characterization of a novel membrane protein involves a systematic workflow from expression and solubilization to purification and preliminary structural analysis.
Detailed Experimental Protocols
Protein Expression and Membrane Preparation
A common method for expressing membrane proteins, especially GPCRs, is through stable, inducible mammalian cell lines like HEK293S.
Protocol:
-
Culture tetracycline-inducible HEK293S cells expressing the tagged (e.g., Rho1D4 tag) novel membrane protein.
-
Induce protein expression with tetracycline at an appropriate concentration and duration.
-
Harvest cells and resuspend in a lysis buffer (e.g., 20 mM NaP at pH 7.5, 300 mM NaCl, 5% glycerol) supplemented with protease inhibitors.[5]
-
Lyse cells using a dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed to remove nuclei and cell debris.
-
Pellet the membrane fraction by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in a storage buffer.
Detergent Screening and Solubilization
A systematic screening of various detergents is crucial to identify the optimal conditions for solubilizing the target protein while maintaining its integrity.
Protocol:
-
Aliquot the prepared membrane fraction into multiple tubes.
-
Add different detergents (including a range of Fos-Cholines like Fos-Choline-12, -13, -14, -15, and -16) to a final concentration of 1-2% (w/v).[5]
-
Incubate with gentle agitation for a specified time (e.g., 1-4 hours) at 4°C.
-
Centrifuge to pellet any unsolubilized material.
-
Analyze the supernatant for the presence and integrity of the target protein via SDS-PAGE and Western blotting.
-
Select this compound for large-scale solubilization based on its efficiency.[3][6]
Two-Step Protein Purification
A two-step purification process involving immunoaffinity chromatography followed by size exclusion chromatography is often employed to achieve high purity.[3]
Protocol:
-
Immunoaffinity Chromatography:
-
Incubate the this compound solubilized protein lysate with an affinity resin coupled to an antibody against the protein tag (e.g., anti-rho-tag monoclonal antibody 1D4).[3]
-
Wash the resin extensively with a buffer containing a lower concentration of this compound (above its CMC).
-
Elute the purified protein using a competitive peptide or by changing the pH.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluent from the affinity step.
-
Load the concentrated protein onto a SEC column equilibrated with a buffer containing this compound to separate the protein from aggregates and other contaminants.[5]
-
Collect fractions and analyze by SDS-PAGE for purity.
-
| Purification Step | Typical Yield | Purity |
| Crude Lysate | 100% | <1% |
| Affinity Eluent | 60-80% | >80% |
| SEC Peak Fraction | 40-60% | >95% |
Biophysical Characterization
Initial biophysical characterization provides insights into the structural integrity and stability of the purified novel membrane protein.
Circular Dichroism (CD) Spectroscopy:
-
Purpose: To assess the secondary structure of the purified protein.
-
Methodology:
-
Dialyze the purified protein into a suitable buffer containing this compound.
-
Measure the CD spectrum in the far-UV region (e.g., 190-250 nm).
-
Deconvolute the spectrum to estimate the percentage of α-helical, β-sheet, and random coil content. Conservation of secondary structure in the presence of this compound has been demonstrated for other GPCRs.[3]
-
Differential Scanning Fluorimetry (DSF):
-
Purpose: To determine the thermal stability of the protein in this compound.[5]
-
Methodology:
-
Mix the purified protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).
-
Gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the proper folding of the protein.
-
Methodology:
-
For smaller membrane proteins, 2D [¹⁵N,¹H]-TROSY correlation NMR spectra can be acquired for a uniformly [²H,¹⁵N]-labeled protein reconstituted in this compound micelles.[7]
-
A well-dispersed spectrum is indicative of a folded protein.
-
Signaling Pathway Analysis
For novel receptors, it is crucial to determine their signaling pathway. The following diagram illustrates a generic GPCR signaling cascade that can be investigated.
Conclusion
The initial characterization of a novel membrane protein is a multifaceted process that heavily relies on the appropriate choice of detergent. This compound has proven to be a versatile and effective tool for the solubilization, purification, and stabilization of these challenging proteins. The systematic workflow and protocols outlined in this guide provide a robust framework for researchers to successfully characterize novel membrane proteins, paving the way for further structural and functional studies.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Fos-Choline Detergents: A Technical Guide for Researchers
Fos-choline detergents have emerged as a important class of zwitterionic surfactants, proving invaluable in the challenging field of membrane protein research and drug development. Their unique physicochemical properties enable the effective solubilization, stabilization, and purification of integral membrane proteins, facilitating a deeper understanding of their structure and function. This technical guide provides a comprehensive overview of the applications of Fos-choline detergents, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Fos-cholines are distinguished by their phosphocholine head group, which mimics the structure of natural phospholipids, and a variable-length alkyl chain. This zwitterionic nature, possessing both a positive and a negative charge in the hydrophilic head, renders them electrically neutral over a wide pH range. This characteristic, combined with their gentle, non-denaturing action, makes them particularly well-suited for maintaining the native conformation and biological activity of delicate membrane proteins.[1][2]
Physicochemical Properties of Fos-Choline Detergents
The efficacy of a detergent in membrane protein studies is largely dictated by its physicochemical properties. The critical micelle concentration (CMC) is a crucial parameter, representing the concentration at which detergent monomers begin to self-assemble into micelles. Operating above the CMC is essential for membrane solubilization. The aggregation number, which is the number of detergent molecules in a single micelle, and the molecular weight are also important considerations for downstream applications such as dialysis and size exclusion chromatography. A selection of commercially available Fos-choline detergents and their key properties are summarized in the table below for easy comparison.
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| n-Decylphosphocholine | FC-10 | 323.41 | 1.1 - 1.3 | Not widely reported |
| n-Undecylphosphocholine | FC-11 | 337.44 | 0.3 - 0.4 | Not widely reported |
| n-Dodecylphosphocholine | FC-12 | 351.46 | 0.11 - 0.15 | 55 |
| n-Tridecylphosphocholine | FC-13 | 365.49 | 0.03 - 0.04 | Not widely reported |
| n-Tetradecylphosphocholine | FC-14 | 379.52 | 0.01 - 0.015 | Not widely reported |
| n-Pentadecylphosphocholine | FC-15 | 393.54 | ~0.004 | Not widely reported |
| n-Hexadecylphosphocholine | FC-16 | 407.57 | ~0.001 | Not widely reported |
| Fluorinated Fos-Choline-8 | FFC-8 | Not specified | Not specified | Not specified |
Note: CMC values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.
Core Applications in Research and Drug Development
Fos-choline detergents have found widespread use in a multitude of applications, primarily centered around the study of membrane proteins.
Membrane Protein Extraction and Solubilization
The primary application of Fos-choline detergents is the extraction of integral membrane proteins from their native lipid bilayer environment.[1] Their mechanism of action involves partitioning into the membrane, which leads to the disruption of lipid-lipid and lipid-protein interactions.[3] This process ultimately results in the formation of mixed micelles, where the membrane protein is encapsulated by detergent molecules, rendering it soluble in aqueous solutions.[3][4] This solubilization is crucial for subsequent purification and characterization steps.
Stabilization of Membrane Proteins
Once extracted from the membrane, many proteins are inherently unstable. Fos-choline detergents create a protective micellar environment that mimics the hydrophobic core of the lipid bilayer, thereby preserving the protein's native structure and function.[5] This stabilization is critical for downstream applications such as structural studies and functional assays. Some studies suggest that Fos-cholines are superior to many commonly used detergents in preserving the enzymatic activity of solubilized proteins.[3]
Structural Biology: NMR Spectroscopy and X-ray Crystallography
Fos-choline detergents have been successfully employed in both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the three-dimensional structures of membrane proteins.[4][6] For solution NMR, the formation of small, uniform protein-detergent micelles is essential for obtaining high-resolution spectra.[7] In X-ray crystallography, Fos-cholines can facilitate the growth of well-ordered crystals by forming a stable and homogenous protein-detergent complex. Notably, the first membrane protein crystal structures determined exclusively with Fos-choline-12 were of the E. coli porin OmpF.[6] Fluorinated versions, such as fluorinated fos-choline-8, have been reported to improve the distribution of membrane protein molecules in ice for cryo-electron microscopy (cryo-EM).[8][9]
Drug Formulation and Delivery
The ability of phosphatidylcholine-based systems, including micelles, to encapsulate both hydrophilic and lipophilic drugs has led to their investigation as drug delivery vehicles.[10][11] These formulations can enhance the solubility and bioavailability of poorly water-soluble drugs.[12] While the direct use of Fos-choline detergents in final drug products is less common, their principles of micellar encapsulation are highly relevant to the development of lipid-based drug delivery systems.[11]
Experimental Protocols
The following are generalized protocols for key experiments involving Fos-choline detergents. It is important to note that these protocols may require optimization for specific membrane proteins and applications.
Protocol 1: Solubilization of Membrane Proteins from E. coli
-
Cell Lysis and Membrane Preparation:
-
Resuspend E. coli cell pellet expressing the target membrane protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells using a French press or sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unbroken cells and inclusion bodies.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl) to remove peripherally associated proteins.
-
Repeat the ultracentrifugation step and resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl). The total protein concentration of the membrane preparation should be determined using a suitable protein assay.
-
-
Detergent Solubilization:
-
To the membrane suspension, add the chosen Fos-choline detergent (e.g., Fos-choline-12) to a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio should be determined empirically, but a starting point of 10:1 (w/w) is common.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Protocol 2: Purification of a His-tagged Membrane Protein
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (or other suitable affinity resin) column with a binding buffer containing a low concentration of the Fos-choline detergent used for solubilization (e.g., 0.1% Fos-choline-12 in 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole). This concentration should be above the detergent's CMC.
-
Load the supernatant containing the solubilized membrane proteins onto the column.
-
Wash the column with several column volumes of the binding buffer to remove non-specifically bound proteins.
-
Elute the His-tagged membrane protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM imidazole in the binding buffer).
-
-
Size Exclusion Chromatography (SEC):
-
To further purify the protein and perform a buffer exchange, subject the eluted sample to SEC.
-
Equilibrate a suitable SEC column (e.g., Superdex 200) with a final buffer containing the desired concentration of Fos-choline detergent (typically just above the CMC).
-
Load the sample onto the column and collect the fractions corresponding to the monodisperse peak of the target protein.
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the protein.
-
Visualizing Key Processes with Fos-Choline Detergents
To better illustrate the mechanisms and workflows involving Fos-choline detergents, the following diagrams have been generated using the DOT language.
Caption: Mechanism of membrane protein solubilization by Fos-choline detergents.
References
- 1. cusabio.com [cusabio.com]
- 2. cdn.anatrace.com [cdn.anatrace.com]
- 3. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fos-Choline Clinisciences [clinisciences.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structures of the OmpF porin crystallized in the presence of foscholine-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidyl choline-based colloidal systems for dermal and transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Fos-choline-14: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fos-choline-14, also known as n-tetradecylphosphocholine, is a zwitterionic detergent widely employed in the solubilization, stabilization, and purification of membrane proteins for structural and functional studies.[1][2][3] Its structural similarity to phosphatidylcholine, a major component of eukaryotic cell membranes, makes it an effective tool for mimicking the native lipid bilayer environment.[4] This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, presenting available data, outlining experimental protocols, and discussing potential degradation pathways.
Physicochemical Properties
This compound is characterized by a hydrophilic phosphocholine headgroup and a hydrophobic 14-carbon alkyl chain. This amphipathic nature enables it to form micelles in aqueous solutions above its critical micelle concentration (CMC), which is a crucial parameter for its function in membrane protein research.
| Property | Value | References |
| Molecular Formula | C19H42NO4P | [5] |
| Molecular Weight | 379.5 g/mol | [1][5] |
| CAS Number | 77733-28-9 | [5] |
| Classification | Zwitterionic Detergent | [1] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥ 99% by HPLC analysis | [5] |
| Critical Micelle Concentration (CMC) in H2O | ~0.12 mM (0.0046%) | [1][2] |
Aqueous Solubility
This compound exhibits significant solubility in aqueous solutions, a key attribute for its application in biochemical assays. The available data on its solubility in various aqueous media are summarized below.
| Solvent System | Temperature | Solubility | References |
| Water | 0-5°C | ≥ 20% (w/v) | [5] |
| PBS (pH 7.2) | Not Specified | 25 mg/mL | [1] |
| DMF | Not Specified | 15 mg/mL | [1] |
| DMSO | Not Specified | 15 mg/mL | [1] |
| Ethanol | Not Specified | 15 mg/mL | [1] |
Note: The solubility in organic solvents is provided for comparative purposes.
The high aqueous solubility of this compound allows for the preparation of concentrated stock solutions, which can then be diluted to the desired working concentrations for membrane protein extraction and purification.
Stability in Aqueous Solutions
Potential Degradation Pathways
Based on the chemical structure of n-alkyl phosphocholines, the primary potential degradation pathway in aqueous solution is hydrolysis of the phosphate ester bond. This reaction would be influenced by both pH and temperature.
Caption: Potential hydrolytic degradation of this compound.
Enzymatic degradation is another plausible pathway, particularly by phospholipases that can cleave the phosphocholine headgroup. For instance, studies have shown the hydrolysis of phosphatidylcholine by phospholipase D.[6] While this compound is not a phospholipid, its structural similarity suggests potential susceptibility to certain lipolytic enzymes.
It is important to note that some studies have indicated that fos-choline detergents can lead to the destabilization and unfolding of certain membrane proteins, which is a separate consideration from the chemical stability of the detergent molecule itself.[7]
Experimental Protocols
Protocol for Determining Aqueous Solubility
A standard method for determining the solubility of a detergent like this compound is the equilibrium solubility method.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of 1-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a common precursor of platelet-activating factor and eicosanoids, by human platelet phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Phosphatidylcholine hydrolysis by phospholipase D determines phosphatidate and diglyceride levels in chemotactic peptide-stimulated human neutrophils. Involvement of phosphatidate phosphohydrolase in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.anatrace.com [cdn.anatrace.com]
The Role of Fos-Choline-14 in G-Protein Coupled Receptor Research: A Technical Guide
Introduction: While the query for "Fos-choline-14" in the context of G-Protein Coupled Receptor (GPCR) signaling might suggest its use as a radiolabeled ligand, current scientific literature predominantly highlights its critical role as a zwitterionic detergent. This guide provides an in-depth technical overview of the established application of this compound in the solubilization, stabilization, and purification of GPCRs for structural and functional studies. It is important to distinguish this application from the use of other radiolabeled choline analogs, such as [¹¹C]Choline or [¹⁸F]Fluorocholine, which are utilized as tracers in positron emission tomography (PET) for oncology, primarily to probe cancer cell proliferation by monitoring choline kinase activity.[1][2][3][4]
Core Principles of this compound as a Detergent for GPCRs
Fos-cholines are a class of detergents well-suited for the study of membrane proteins.[5] this compound, specifically n-tetradecyl-phosphocholine, has emerged as a particularly effective agent for isolating and maintaining the structural integrity of GPCRs outside of their native lipid bilayer environment.[6]
The efficacy of this compound stems from its molecular structure, which features a polar phosphocholine head group and a 14-carbon hydrophobic tail. This amphipathic nature allows it to mimic the lipid environment of the cell membrane, thereby stabilizing the transmembrane domains of GPCRs upon their extraction. The zwitterionic property of the headgroup contributes to its gentle, non-denaturing characteristics, which are crucial for preserving the native conformation and functionality of the receptor.
Applications in GPCR Research
The primary application of this compound in GPCR research is to facilitate the transition of these integral membrane proteins from the cellular membrane into a soluble, yet stable, state. This is a critical prerequisite for a variety of downstream applications, including:
-
Structural Biology: Purified and stabilized GPCRs in this compound micelles can be subjected to crystallization trials for X-ray crystallography or prepared for single-particle cryo-electron microscopy (cryo-EM) to determine their three-dimensional structure.
-
Biophysical Characterization: Techniques such as circular dichroism can be used to confirm the alpha-helical content and overall fold of the purified receptor.[6]
-
Drug Discovery: Solubilized receptors can be used in binding assays to screen for novel ligands, although care must be taken as the detergent environment can sometimes alter ligand binding affinities.
Quantitative Data Summary
The selection of an appropriate detergent is often empirical and depends on the specific GPCR being studied. The Fos-choline series offers a range of alkyl chain lengths to allow for optimization.
| Detergent | Chemical Name | Formula Weight ( g/mol ) | Key Application |
| This compound | n-Tetradecyl-phosphocholine | 379.5 | Effective for solubilization and stabilization of various GPCRs, including chemokine receptors.[6][7] |
| Fos-choline-12 | n-Dodecyl-phosphocholine | - | Used for solubilization, though in some cases less effective than this compound.[6] |
| Fos-choline-13 | n-Tridecyl-phosphocholine | - | Found to be effective for stabilizing certain chemokine receptors.[6] |
| Fos-choline-15 | n-Pentadecyl-phosphocholine | - | Also effective in the stabilization of some chemokine receptors.[6] |
Experimental Protocols
Detailed Methodology for GPCR Solubilization and Purification using this compound
This protocol is a generalized workflow based on practices for expressing GPCRs in E. coli and subsequently purifying them.
1. Expression of the Target GPCR:
- The gene encoding the GPCR of interest, often as a fusion protein (e.g., with Thioredoxin, Trx) to enhance expression and stability, is cloned into an appropriate expression vector (e.g., pBAD-DEST49).
- The vector is transformed into a suitable E. coli host strain (e.g., Top10).
- Bacterial cultures are grown in a rich medium (e.g., Terrific Broth, TB) to a specific optical density.
- Protein expression is induced (e.g., with L-arabinose for the pBAD promoter) and the culture is incubated at a reduced temperature to promote proper protein folding.
2. Cell Lysis and Membrane Preparation:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors.
- Cells are lysed by sonication or high-pressure homogenization.
- The cell lysate is subjected to ultracentrifugation to separate the membrane fraction (pellet) from the soluble proteins (supernatant).
3. Solubilization of the GPCR from the Membrane:
- The membrane pellet is resuspended in a solubilization buffer containing this compound at a concentration above its critical micelle concentration (CMC). The optimal detergent concentration needs to be empirically determined.
- The mixture is incubated with gentle agitation to allow the detergent to extract the GPCR from the lipid bilayer.
- Insoluble material is removed by ultracentrifugation. The supernatant now contains the solubilized GPCR within this compound micelles.
4. Purification of the Solubilized GPCR:
- The solubilized extract is subjected to affinity chromatography (e.g., using an antibody-based resin if the GPCR is tagged) to specifically capture the receptor.
- The column is washed with a buffer containing a lower concentration of this compound to remove non-specifically bound proteins.
- The purified GPCR is eluted from the column.
- Size-exclusion chromatography (SEC) is often performed as a final polishing step to separate the monomeric or dimeric GPCR-detergent complexes from aggregates. The running buffer for SEC should also contain this compound.
5. Characterization of the Purified GPCR:
- The purity and identity of the GPCR are confirmed by SDS-PAGE and Western blotting using specific antibodies.[6]
- The structural integrity can be assessed by circular dichroism to determine the alpha-helical content.[6]
Visualizations
References
- 1. Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeled choline as a proliferation marker: comparison with radiolabeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Scholars@Duke publication: Synthesis and evaluation of 18F-labeled choline as an oncologic tracer for positron emission tomography: initial findings in prostate cancer. [scholars.duke.edu]
- 5. cube-biotech.com [cube-biotech.com]
- 6. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Fos-choline-14 Mediated Membrane Protein Extraction from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fos-choline-14 (n-Tetradecylphosphocholine) is a zwitterionic detergent widely employed in the extraction and stabilization of membrane proteins for structural and functional studies. Its phosphocholine headgroup mimics the native lipid environment, often preserving the protein's native conformation and activity. This document provides detailed application notes and a comprehensive protocol for the solubilization and extraction of membrane proteins from Escherichia coli using this compound.
Fos-choline detergents, including this compound, have demonstrated high efficiency in the extraction of inner membrane proteins from prokaryotic expression systems.[1] The choice of detergent is a critical step in membrane protein structural biology, and this compound's properties make it a valuable tool in this process.[2] However, it is important to note that while effective for solubilization, Fos-choline-based detergents can, in some cases, lead to protein destabilization or unfolding, necessitating careful optimization for each target protein.[1][3]
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing effective protein extraction protocols.
| Property | Value | Reference |
| Molecular Formula | C19H42NO4P | Anatrace |
| Formula Weight | 379.5 g/mol | Anatrace |
| Critical Micelle Concentration (CMC) | ~0.12 mM (0.0046% w/v) in H2O | Anatrace |
| Aggregation Number | ~108 | Anatrace |
| Micelle Size | ~47 kDa | Anatrace |
| Detergent Type | Zwitterionic | [4] |
Experimental Workflow Overview
The successful extraction of membrane proteins using this compound involves a multi-step process, beginning with bacterial cell culture and culminating in the purification of the solubilized protein.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the extraction of a target membrane protein from E. coli using this compound. Optimization of specific parameters such as detergent concentration, temperature, and incubation time is often necessary for each unique protein.
Protocol 1: E. coli Cell Lysis and Membrane Preparation
This protocol describes the disruption of E. coli cells and the subsequent isolation of the membrane fraction.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 10% glycerol)
-
Protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail)
-
DNase I
-
Lysozyme (optional)
-
High-pressure homogenizer (e.g., French press) or sonicator
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Thaw the E. coli cell paste on ice.
-
Resuspend the cell paste in ice-cold Lysis Buffer at a ratio of 1 g of cell paste to 5 mL of buffer.
-
Add protease inhibitors to the recommended concentration.
-
Add DNase I to a final concentration of ~10 µg/mL to reduce viscosity from released DNA.
-
(Optional) If not using a high-pressure homogenizer, add lysozyme to a final concentration of ~1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells using one of the following methods:
-
High-Pressure Homogenization: Pass the cell suspension through a pre-chilled French press at 16,000-18,000 psi. Repeat for a total of two passes.[5]
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating.[6] Continue until the suspension clarifies.
-
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells and large debris.
-
Carefully transfer the supernatant to ultracentrifuge tubes.
-
Pellet the membrane fraction by ultracentrifugation at >100,000 x g for 1 hour at 4°C.[7]
-
Discard the supernatant (cytosolic fraction).
-
Wash the membrane pellet by resuspending it in Lysis Buffer and repeating the ultracentrifugation step. This removes remaining soluble proteins.
-
The final membrane pellet can be stored at -80°C or used immediately for solubilization.
Protocol 2: Membrane Protein Solubilization with this compound
This protocol details the solubilization of the target protein from the isolated membrane fraction.
Materials:
-
Isolated E. coli membrane pellet
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v)
Procedure:
-
Determine the total protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
From the stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration 10-20 times the CMC (~1.2-2.4 mM or ~0.05-0.1% w/v). Optimization may be required.
-
Incubate the mixture at 4°C with gentle agitation (e.g., end-over-end rotation) for 1-2 hours.
-
Clarify the solubilized mixture by ultracentrifugation at >100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated protein.
-
Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes. This fraction is now ready for purification.
Protocol 3: Purification of this compound Solubilized Protein
This protocol provides a general guideline for the purification of a His-tagged membrane protein using immobilized metal affinity chromatography (IMAC).
Materials:
-
Clarified supernatant containing the solubilized membrane protein
-
IMAC Wash Buffer (e.g., Solubilization Buffer + 20 mM Imidazole + 0.1% this compound)
-
IMAC Elution Buffer (e.g., Solubilization Buffer + 250-500 mM Imidazole + 0.1% this compound)
-
IMAC resin (e.g., Ni-NTA)
-
Chromatography column
Procedure:
-
Equilibrate the IMAC resin with 5-10 column volumes of IMAC Wash Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with IMAC Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
(Optional) For higher purity, pool the fractions containing the target protein and perform size-exclusion chromatography (SEC) using a buffer containing this compound at a concentration above its CMC to maintain protein solubility.
Optimization of Solubilization Conditions
The optimal conditions for membrane protein solubilization are protein-dependent. A screening approach is recommended to identify the best parameters.
Concluding Remarks
The protocol outlined in this document provides a robust starting point for the extraction of membrane proteins from E. coli using this compound. Successful application of this protocol is exemplified by the purification of the human parathormone receptor-1 (PTHR1) expressed in E. coli.[8][9] It is crucial to remember that empirical optimization is key to achieving high yields of stable and functional protein. The provided tables and diagrams serve as a reference to guide the experimental design and execution for your specific membrane protein of interest.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cube-biotech.com [cube-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Soluble Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - CR [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GPCR Purification Using Fos-choline-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. Their dynamic nature and hydrophobic transmembrane domains present considerable challenges for their extraction from the cell membrane and subsequent purification in a stable and functionally active state. The choice of detergent is paramount for successful GPCR purification. Fos-choline-14, a zwitterionic phosphocholine-based detergent, has emerged as a highly effective agent for the solubilization, stabilization, and purification of various GPCRs, including chemokine receptors.[1] This document provides a detailed, step-by-step guide for the purification of a recombinant His-tagged GPCR, using the human chemokine receptor CCR5 as a primary example, with the aid of this compound.
Properties of this compound
This compound belongs to the phosphocholine detergent family, which are known for their gentle yet effective solubilization properties.[2] Its zwitterionic nature helps to minimize protein denaturation while effectively disrupting the lipid bilayer to release the embedded GPCR.
| Property | Value |
| Chemical Name | n-Tetradecylphosphocholine |
| Molecular Weight | 379.5 g/mol |
| Critical Micelle Concentration (CMC) | ~0.11 mM (in aqueous solution) |
| Aggregation Number | ~80 |
| Appearance | White solid |
Experimental Protocols
This protocol outlines the purification of a recombinant, His-tagged GPCR expressed in a suitable host system (e.g., insect or mammalian cells). The example focuses on the human chemokine receptor CCR5, which has been successfully purified using this compound.[1]
Part 1: Membrane Preparation
-
Cell Lysis:
-
Harvest cells expressing the recombinant GPCR by centrifugation.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, supplemented with protease inhibitors).
-
Incubate on ice to allow for cell swelling.
-
Homogenize the cell suspension using a Dounce homogenizer or sonication to ensure complete cell lysis.
-
-
Membrane Isolation:
-
Centrifuge the cell lysate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
Resuspend the washed membrane pellet in a storage buffer (e.g., 50 mM HEPES pH 7.5, 20% glycerol) and store at -80°C until needed.
-
Part 2: GPCR Solubilization with this compound
-
Detergent Preparation:
-
Prepare a stock solution of this compound (e.g., 10% w/v) in a suitable buffer.
-
-
Solubilization:
-
Thaw the prepared cell membranes on ice.
-
Resuspend the membranes to a final protein concentration of approximately 5-10 mg/mL in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Add this compound to the membrane suspension to a final concentration typically 10-20 times the CMC (e.g., 1-2% w/v). The optimal concentration should be determined empirically for each specific GPCR. For initial experiments, a concentration of 1.5% (w/v) this compound can be used.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for efficient solubilization of the GPCR.
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes.
-
Part 3: Affinity Chromatography (IMAC)
-
Column Preparation:
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with an equilibration buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 0.1% this compound).[3]
-
-
Binding:
-
Load the clarified supernatant containing the solubilized GPCR onto the equilibrated Ni-NTA column.
-
-
Washing:
-
Wash the column extensively with a wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 0.1% this compound) to remove non-specifically bound proteins.[3]
-
-
Elution:
Part 4: Size Exclusion Chromatography (SEC)
-
Column Preparation:
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with a SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% this compound).
-
-
Purification:
-
Pool the fractions from the affinity chromatography step that contain the GPCR.
-
Concentrate the pooled fractions if necessary.
-
Load the concentrated sample onto the equilibrated SEC column.
-
Run the chromatography and collect fractions. The GPCR should elute as a monodisperse peak.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the GPCR.
-
The purified GPCR in this compound micelles is now ready for downstream applications such as structural studies, functional assays, or drug screening.
-
Data Presentation
The following table provides a representative purification summary for a His-tagged chemokine receptor like CCR5, starting from 1 liter of cell culture. The values are illustrative and will vary depending on the expression system, expression levels, and the specific GPCR.
| Purification Step | Total Protein (mg) | GPCR Amount (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 1000 | 5 | 0.5 | 100 |
| Membrane Fraction | 200 | 4.5 | 2.25 | 90 |
| Solubilized Extract | 150 | 4 | 2.67 | 80 |
| IMAC Elution | 10 | 3 | 30 | 60 |
| SEC Peak | 2 | 1.8 | >90 | 36 |
Visualizations
GPCR Purification Workflow
Caption: A step-by-step workflow for the purification of a G-protein coupled receptor.
CCR5 Signaling Pathway
Caption: A simplified diagram of the CCR5 signaling pathway upon chemokine binding and its role in HIV entry.
References
- 1. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
Optimizing Fos-Choline-14 Concentration for Olfactory Receptor Solubilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of olfactory receptors (ORs), the largest superfamily of G protein-coupled receptors (GPCRs), is paramount for understanding the sense of smell and for the development of novel therapeutics and diagnostics. A critical bottleneck in the biochemical and structural characterization of ORs is their solubilization from the cell membrane while preserving their native conformation and function. Fos-choline-14 (FC-14), a zwitterionic detergent, has emerged as a promising agent for the extraction and stabilization of these challenging membrane proteins. This document provides detailed application notes and protocols for optimizing this compound concentration to achieve efficient solubilization of functional olfactory receptors.
Properties of this compound
This compound, or n-tetradecylphosphocholine, is a synthetic amphiphile that mimics the structure of lysophosphatidylcholine. Its zwitterionic nature and relatively high critical micelle concentration (CMC) of approximately 0.12 mM make it an effective yet gentle detergent for disrupting lipid bilayers and forming stable protein-detergent micelles.
| Property | Value | Reference |
| Chemical Name | n-Tetradecylphosphocholine | |
| Molecular Formula | C₁₉H₄₂NO₄P | |
| Molecular Weight | 379.5 g/mol | |
| Critical Micelle Concentration (CMC) | ~0.12 mM (~0.0046% w/v) | |
| Aggregation Number | ~108 | |
| Micelle Molecular Weight | ~41 kDa |
Optimizing this compound Concentration for Olfactory Receptor Solubilization
The optimal concentration of this compound for solubilizing a specific olfactory receptor is a crucial parameter that requires empirical determination. A concentration that is too low will result in inefficient extraction from the cell membrane, while an excessively high concentration can lead to protein denaturation and aggregation. The ideal concentration is typically well above the CMC to ensure an adequate supply of micelles for encapsulating the hydrophobic transmembrane domains of the receptor.
Comparative Solubilization Efficiency
Studies have demonstrated the superior performance of this compound in solubilizing olfactory receptors compared to other commonly used detergents. For instance, in a comprehensive screening of over 45 detergents for the human olfactory receptor 17-4 (hOR17-4), this compound was identified as the optimal solubilizing agent. It showed a significantly greater yield of soluble hOR17-4 compared to harsher ionic detergents like sarcosine and deoxycholate. Furthermore, attempts to exchange this compound with the milder non-ionic detergent n-dodecyl-β-D-maltoside (DDM) resulted in near-total loss of the receptor due to aggregation, highlighting the crucial role of this compound in both extraction and maintenance of solubility.[1]
| Olfactory Receptor | This compound Concentration (% w/v) | Solubilization Yield/Observation | Reference |
| hOR17-4 | 0.5% | Selected as optimal after screening >45 detergents. | [1] |
| hOR17-4 | 0.2% | Used for purification after cell-free expression. | |
| mOR23 | Titrated | Effective in producing soluble receptor in a cell-free system. | [2] |
| mS51 | Titrated | Effective in producing soluble receptor in a cell-free system. | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the expression, membrane preparation, and solubilization of olfactory receptors using this compound. These protocols are optimized for olfactory receptors expressed in Human Embryonic Kidney 293 (HEK293) cells, a commonly used expression system.
Experimental Workflow Diagram
Protocol 1: Expression of Olfactory Receptors in HEK293 Cells
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: When cells reach 70-80% confluency, transfect them with a mammalian expression vector encoding the olfactory receptor of interest. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for optimal expression of the olfactory receptor.
Protocol 2: Membrane Preparation from HEK293 Cells
-
Cell Harvesting: Gently scrape the cells from the culture plates and transfer them to a pre-chilled centrifuge tube.
-
Washing: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors). Incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenization: Homogenize the swollen cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Isolation of Membranes: Centrifuge the cell lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Membrane Storage: Discard the supernatant and resuspend the membrane pellet in a storage buffer (e.g., 50 mM HEPES, pH 7.4, 20% glycerol, with protease inhibitors). The membrane preparations can be flash-frozen in liquid nitrogen and stored at -80°C until use.
Protocol 3: Solubilization of Olfactory Receptors with this compound
-
Thawing and Dilution: Thaw the membrane preparation on ice. Dilute the membranes with solubilization buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, with protease inhibitors) to a final protein concentration of 2-5 mg/mL.
-
Detergent Addition: Prepare a stock solution of this compound (e.g., 10% w/v) in the solubilization buffer. Add the this compound stock solution to the membrane suspension to achieve the desired final concentration (a good starting point is 0.5% w/v, which can be further optimized between 0.1% and 2% w/v).
-
Incubation: Incubate the mixture on a rotator or with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Collection of Solubilized Receptors: Carefully collect the supernatant, which contains the solubilized olfactory receptors.
-
Analysis: Determine the protein concentration of the solubilized fraction using a protein assay compatible with detergents (e.g., BCA assay). The solubilization efficiency can be calculated as the ratio of the protein concentration in the supernatant to the initial total protein concentration.
Functional Integrity of Solubilized Receptors
A key consideration during solubilization is the preservation of the receptor's functional integrity. Various biophysical and biochemical assays can be employed to assess the folding and activity of the solubilized olfactory receptors.
-
Circular Dichroism (CD) Spectroscopy: To confirm the secondary structure and proper folding of the solubilized receptor.
-
Size Exclusion Chromatography (SEC): To assess the monodispersity and oligomeric state of the protein-detergent complex.
-
Ligand Binding Assays: Using techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure the binding of known odorants to the solubilized receptor.
Olfactory Receptor Signaling Pathway
Understanding the native signaling cascade of olfactory receptors is crucial for designing relevant functional assays. Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating a heterotrimeric G protein (Gαolf). This initiates a downstream signaling cascade, leading to the generation of an action potential.
Conclusion
This compound is a highly effective detergent for the solubilization and stabilization of olfactory receptors. The protocols and guidelines presented here provide a robust framework for researchers to optimize the solubilization of their specific olfactory receptor of interest. Careful optimization of the this compound concentration, coupled with functional validation of the solubilized receptor, is essential for advancing our understanding of olfaction and for the successful development of OR-targeted drugs.
References
Application Notes and Protocols for Fos-choline-14 in Cryo-EM Sample Preparation
A-Level Summary: This document provides detailed application notes and protocols for the utilization of Fos-choline-14 in the preparation of membrane protein samples for single-particle cryo-electron microscopy (cryo-EM). These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction:
This compound is a zwitterionic detergent that has gained utility in the field of structural biology, particularly for the study of membrane proteins by cryo-EM. Its unique properties make it a valuable tool for stabilizing membrane proteins in a near-native state, a critical requirement for high-resolution structure determination. This document outlines the key characteristics of this compound, its applications in cryo-EM sample preparation, and detailed protocols for its use. While specific data for this compound is limited, the principles and protocols are based on the well-documented use of closely related detergents like fluorinated Fos-choline-8.
Key Properties of Fos-choline Detergents
Fos-choline detergents are valued in cryo-EM for several key characteristics that address common challenges associated with membrane protein sample preparation.
| Property | Benefit in Cryo-EM |
| High Critical Micelle Concentration (CMC) | Allows for its use as a secondary detergent at concentrations below the CMC to prevent protein denaturation at the air-water interface without forming excess micelles that can interfere with imaging.[1] |
| Zwitterionic Nature | The neutral charge can be advantageous for proteins sensitive to charged environments, helping to maintain their native conformation. |
| Formation of Mixed Micelles | Can be used in conjunction with other detergents, such as digitonin, to create mixed micelles that may offer superior protein stability and behavior in the vitrified ice layer.[2] |
| Improved Particle Distribution | Helps to overcome issues of preferred particle orientation and aggregation, leading to a more uniform distribution of particles within the ice, which is crucial for high-resolution 3D reconstruction.[3][4] |
Applications in Cryo-EM Sample Preparation
The primary application of this compound in cryo-EM is as an additive during the final sample preparation step before vitrification. Its addition can significantly improve the quality of the cryo-EM grid, leading to better data collection and higher resolution structures.
Key applications include:
-
Mitigation of Preferred Orientation: Membrane proteins often exhibit a preferred orientation on the cryo-EM grid, which limits the angular views required for accurate 3D reconstruction. This compound can disrupt these preferential interactions, leading to a more random distribution of particle orientations.[3][4]
-
Prevention of Protein Denaturation at the Air-Water Interface: During the blotting process, proteins can interact with the air-water interface, leading to denaturation. As a high-CMC detergent, this compound can be used at low concentrations to create a protective layer at this interface.[1]
-
Improvement of Particle Distribution in Ice: The addition of this compound can lead to a more even distribution of individual protein particles within the vitreous ice, preventing aggregation and ensuring an optimal particle density for imaging.[4]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cryo-EM sample preparation. Optimization will be required for each specific membrane protein target.
Protocol 1: Addition of this compound as a Surfactant Additive
This protocol describes the addition of this compound to a purified membrane protein sample immediately before grid preparation.
Materials:
-
Purified membrane protein in a primary detergent (e.g., DDM, LMNG).
-
This compound stock solution (e.g., 10 mM in a compatible buffer).
-
Cryo-EM grids (e.g., Quantifoil, C-flat).
-
Vitrification device (e.g., Vitrobot, Leica EM GP).
-
Liquid ethane.
Procedure:
-
Prepare the Protein Sample: Thaw the purified membrane protein sample on ice. The typical protein concentration for cryo-EM is in the range of 0.1-5 mg/mL.
-
Add this compound: Immediately before applying the sample to the grid, add this compound to the protein sample to a final concentration typically in the range of 1.5-3 mM.[5] The optimal concentration should be determined empirically.
-
Incubation: Gently mix the sample and incubate on ice for a short period (e.g., 1-5 minutes). Avoid vigorous mixing to prevent denaturation.
-
Grid Preparation:
-
Place a cryo-EM grid in the vitrification device.
-
Apply 3-4 µL of the protein-detergent mixture to the grid.
-
Blot the excess liquid to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane.
-
-
Grid Screening: Screen the frozen grids using a cryo-electron microscope to assess particle distribution, ice thickness, and the presence of aggregates.
Experimental Workflow for this compound Addition
Protocol 2: Detergent Screening with this compound
Due to the potential for some Fos-choline detergents to cause protein destabilization, a screening step is highly recommended.[6]
Materials:
-
Purified membrane protein.
-
A panel of detergents, including this compound and other common detergents (e.g., DDM, LMNG, digitonin).
-
Instrumentation for stability analysis (e.g., differential scanning fluorimetry (DSF), size exclusion chromatography (SEC)).
Procedure:
-
Detergent Exchange: Exchange the primary solubilization detergent of the membrane protein into a series of buffers containing different detergents, including a range of this compound concentrations.
-
Stability Analysis:
-
DSF: Measure the melting temperature (Tm) of the protein in each detergent condition. A higher Tm generally indicates greater stability.
-
SEC: Analyze the oligomeric state and monodispersity of the protein in each detergent. A single, sharp peak is indicative of a stable, homogenous sample.
-
-
Negative Stain EM: For the most promising conditions, perform negative stain electron microscopy to visually inspect the quality of the protein particles.
-
Selection of Optimal Conditions: Based on the stability and monodispersity data, select the optimal this compound concentration and buffer conditions for cryo-EM grid preparation.
Detergent Screening Logic
Quantitative Data Summary
The following table summarizes the typical concentrations used for fluorinated Fos-choline-8, which can serve as a starting point for optimizing this compound concentrations.
| Parameter | Value | Reference(s) |
| Final Concentration for Grid Preparation | 1.5 - 3 mM | [3][5] |
| Use as a Secondary Detergent | Below the CMC | [1] |
Note: The Critical Micelle Concentration (CMC) of this compound should be experimentally determined or obtained from the manufacturer to effectively use it as a secondary detergent below its CMC.
Conclusion
This compound is a promising detergent for improving the quality of membrane protein samples for cryo-EM. Its utility in overcoming common hurdles such as preferred orientation and air-water interface interactions makes it a valuable addition to the molecular biologist's toolkit. The protocols and data presented here provide a foundation for the successful application of this compound in cryo-EM workflows. As with any detergent, empirical optimization for each specific protein target is essential to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. preprints.org [preprints.org]
- 4. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fos-choline-14 Compatibility in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fos-choline-14, a member of the phosphocholine-based zwitterionic detergent family, has emerged as a valuable tool for the solubilization, stabilization, and purification of membrane proteins for structural and functional studies. Its unique properties make it particularly suitable for native mass spectrometry (MS), a powerful technique for characterizing intact protein complexes. This document provides detailed application notes and protocols regarding the compatibility of this compound with mass spectrometry analysis, addressing its use in native protein MS and considerations for the analysis of small molecules in its presence.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for optimizing experimental conditions.
| Property | Value | Unit | Reference |
| Molecular Weight | 379.5 | g/mol | [1][2] |
| Critical Micelle Concentration (CMC) | ~0.12 | mM | [1][3][4] |
| Aggregation Number | ~108 | [1] | |
| Micelle Molecular Weight | ~41 | kDa | |
| CAS Number | 77733-28-9 | [1][2][5] |
Application Note 1: Native Mass Spectrometry of Membrane Proteins Solubilized in this compound
This compound is highly compatible with native mass spectrometry, facilitating the analysis of intact membrane proteins and their complexes. Its zwitterionic nature minimizes ion suppression effects often observed with ionic detergents. The relatively low critical micelle concentration allows for effective protein solubilization at concentrations that are manageable for subsequent mass spectrometry analysis.
Key Considerations:
-
Detergent Exchange: For optimal results, it is often beneficial to exchange the protein from a harsher, crude extraction detergent into this compound during purification.
-
Concentration: The concentration of this compound should be maintained above its CMC during purification and storage to ensure protein stability. However, for direct infusion into the mass spectrometer, minimizing the detergent concentration can improve signal-to-noise.
-
Adduct Formation: Zwitterionic detergents like this compound can form adducts with the protein, leading to broader peaks in the mass spectrum. Optimization of instrument parameters, such as cone voltage, is crucial to dissociate these adducts in the gas phase.
-
Instrumentation: Native MS experiments are best performed on mass spectrometers equipped with a time-of-flight (TOF) analyzer, which allows for the detection of high mass-to-charge (m/z) ions.
Protocol 1: Solubilization and Purification of a Target Membrane Protein for Native Mass Spectrometry
This protocol provides a general framework for the solubilization and purification of a membrane protein using this compound for subsequent native MS analysis.
Materials:
-
Cell paste expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing 1% (w/v) this compound)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (w/v) this compound)
-
Elution Buffer (Wash Buffer with an appropriate eluting agent, e.g., imidazole for His-tagged proteins)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Size-exclusion chromatography (SEC) column
-
SEC Buffer (e.g., 20 mM Ammonium Acetate pH 7.5, 150 mM NaCl, 0.02% (w/v) this compound)
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Pellet the membranes from the supernatant by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Clarification: Centrifuge the solubilized mixture at high speed to pellet any insoluble material.
-
Affinity Chromatography: Incubate the clarified supernatant with the affinity resin. Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. Elute the target protein with Elution Buffer.
-
Size-Exclusion Chromatography: Further purify the eluted protein by SEC using an SEC column pre-equilibrated with SEC Buffer. This step also serves to exchange the protein into a buffer more compatible with mass spectrometry.
-
Concentration and Analysis: Collect the fractions containing the purified protein. Concentrate the protein if necessary and proceed with native mass spectrometry analysis.
References
Application Notes and Protocols for Reconstituting Ion Channels with Fos-choline-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional reconstitution of purified ion channels into artificial lipid bilayers, such as liposomes, is a powerful technique for studying their biophysical properties, pharmacology, and structure-function relationships in a controlled environment. This application note provides a detailed protocol for the reconstitution of ion channels into proteoliposomes using the zwitterionic detergent Fos-choline-14.
This compound (n-Tetradecylphosphocholine) is a detergent commonly used for the solubilization and purification of membrane proteins.[1][2] Its use in reconstitution protocols requires careful optimization to ensure the proper insertion of the ion channel into the lipid bilayer and the complete removal of the detergent, which can otherwise interfere with channel function.
These protocols are intended to serve as a comprehensive guide for researchers. It is important to note that the optimal conditions, particularly concerning detergent concentration and lipid-to-protein ratios, may need to be determined empirically for each specific ion channel.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for designing a successful reconstitution experiment.
| Property | Value | Reference |
| Molecular Formula | C19H42NO4P | [3] |
| Formula Weight | 379.5 g/mol | [3] |
| Critical Micelle Concentration (CMC) in H2O | ~0.12 mM (0.0046%) | [3] |
| Classification | Zwitterionic Detergent | [2] |
Experimental Protocols
This section outlines the key experimental procedures for the reconstitution of ion channels using this compound.
Protocol 1: Preparation of Liposomes
The preparation of unilamellar liposomes of a defined size is a critical first step. The thin-film hydration method followed by extrusion is a common and effective technique.
Materials:
-
Phospholipids (e.g., POPC, POPE, POPG, or a mixture mimicking a native membrane) in chloroform
-
Chloroform
-
Nitrogen gas
-
Rehydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, prepare a lipid mixture of the desired composition by combining the appropriate volumes of the lipid stock solutions.
-
Dry the lipid mixture to a thin film on the inner surface of the flask using a gentle stream of nitrogen gas while rotating the flask.
-
To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding the rehydration buffer to the flask. The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
To facilitate the formation of multilamellar vesicles, vortex the flask vigorously.
-
For the formation of unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the lipid suspension through the extruder 11-21 times to generate unilamellar liposomes of a uniform size.
-
Store the prepared liposomes at 4°C until use.
Protocol 2: Reconstitution of Ion Channels into Proteoliposomes
This protocol describes the detergent-mediated reconstitution of a purified ion channel into pre-formed liposomes.
Materials:
-
Purified ion channel in a buffer containing a mild detergent (e.g., DDM)
-
This compound
-
Prepared unilamellar liposomes
-
Reconstitution buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)
-
Detergent removal system (e.g., Bio-Beads SM-2 or dialysis cassettes)
-
Ultracentrifuge
Procedure:
-
Solubilization of Liposomes: To the prepared liposome suspension, add this compound to a final concentration that is above its CMC and sufficient to saturate the lipids. This concentration will need to be empirically determined but a starting point is a detergent-to-lipid molar ratio of 2:1 to 10:1. Incubate the mixture with gentle agitation for 1-2 hours at room temperature to allow for the formation of lipid-detergent mixed micelles.
-
Addition of Purified Ion Channel: Add the purified ion channel to the lipid-detergent mixture. The amount of protein to add will depend on the desired final lipid-to-protein molar ratio (LPR). A range of LPRs from 50:1 to 1000:1 (w/w) should be tested to find the optimal condition for functional reconstitution. Incubate the protein-lipid-detergent mixture for 30-60 minutes at 4°C with gentle mixing.
-
Detergent Removal: The removal of this compound is a critical step to allow for the formation of proteoliposomes.
-
Bio-Beads: Add washed Bio-Beads SM-2 to the mixture at a concentration of approximately 20-40 mg per mg of detergent. Incubate with gentle rotation at 4°C. The incubation time can range from a few hours to overnight. It is often beneficial to perform sequential additions of fresh Bio-Beads.
-
Dialysis: Transfer the mixture to a dialysis cassette (with an appropriate molecular weight cut-off, e.g., 10 kDa) and dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform several buffer changes over a period of 48-72 hours.
-
-
Isolation of Proteoliposomes: After detergent removal, collect the proteoliposome suspension. To separate the proteoliposomes from aggregated protein and empty liposomes, perform ultracentrifugation (e.g., 100,000 x g for 1-2 hours at 4°C).
-
Resuspension and Storage: Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer for functional assays. Store the proteoliposomes at 4°C and use them within a few days for optimal activity.
Data Presentation: Optimizing Reconstitution Conditions
The following tables provide a template for organizing the experimental data during the optimization of the reconstitution protocol.
Table 1: Titration of this compound Concentration for Liposome Solubilization
| This compound:Lipid (molar ratio) | Visual Appearance of Solution | Light Scattering Intensity (Arbitrary Units) |
| 0:1 | Turbid | High |
| 1:1 | Slightly Turbid | Moderate |
| 2:1 | Slightly Turbid | Low |
| 5:1 | Clear | Very Low |
| 10:1 | Clear | Very Low |
Table 2: Optimization of Lipid-to-Protein Ratio (LPR) for Functional Reconstitution
| Lipid:Protein (molar ratio) | Reconstitution Efficiency (%) | Channel Activity (e.g., % 86Rb+ influx) |
| 50:1 | ||
| 100:1 | ||
| 200:1 | ||
| 500:1 | ||
| 1000:1 |
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this application note.
Caption: Experimental workflow for ion channel reconstitution.
Caption: Detergent-mediated reconstitution process.
References
Application Notes and Protocols for Fos-choline-14 in Western Blot Analysis of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fos-choline-14, a zwitterionic detergent, is a powerful tool for the solubilization, stabilization, and purification of membrane proteins.[1][2] Its unique properties make it particularly suitable for preparing membrane protein samples for downstream applications such as Western blot analysis. These application notes provide detailed protocols and data for the effective use of this compound in the Western blot analysis of membrane proteins, enabling researchers to obtain high-quality, reproducible results.
Membrane proteins are notoriously challenging to study due to their hydrophobic nature and integration within the lipid bilayer. Effective solubilization is the first critical step to rendering these proteins amenable to electrophoretic separation and subsequent immunodetection. This compound offers an advantage by efficiently disrupting the membrane and forming micelles around the hydrophobic regions of the protein, thereby keeping them soluble and stable in an aqueous environment.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H42NO4P | - |
| Molecular Weight | 379.5 g/mol | - |
| Class | Zwitterionic Detergent | [3] |
| Critical Micelle Concentration (CMC) | 0.12 mM (in H2O) | - |
Comparison of Detergent Efficacy for Membrane Protein Solubilization
The choice of detergent is critical for successful membrane protein extraction. While the optimal detergent is protein-dependent, the following table provides a qualitative comparison of this compound with other commonly used detergents for the solubilization of membrane proteins for electrophoretic analysis.
| Detergent | Class | Typical Working Concentration | Advantages | Disadvantages |
| This compound | Zwitterionic | 2-5x CMC (0.24-0.6 mM) | - Efficient for a wide range of membrane proteins- Can be less denaturing than ionic detergents | - Can be more expensive than some other detergents |
| SDS (Sodium Dodecyl Sulfate) | Anionic | 1-2% (w/v) | - Highly effective at solubilizing most proteins- Denatures proteins for uniform charge-to-mass ratio in SDS-PAGE | - Highly denaturing, may destroy antibody epitopes |
| Triton X-100 | Non-ionic | 0.1-1% (v/v) | - Mild detergent, often preserves protein structure and function | - May not be effective for all membrane proteins- Can interfere with some downstream applications |
| CHAPS | Zwitterionic | 8-10 mM | - Effective at breaking protein-protein interactions- Less denaturing than SDS | - Can be difficult to remove from samples |
Compatibility of this compound with Protein Quantification Assays
Detergents can interfere with common protein quantification assays. It is crucial to select a compatible assay or dilute the sample to minimize interference.
| Protein Assay | Compatibility with this compound | Notes |
| BCA (Bicinchoninic Acid) Assay | Moderately Compatible | This compound can interfere with the BCA assay. It is recommended to use a detergent-compatible BCA assay kit or to dilute the sample to a concentration below the interference threshold of the specific kit. Creating a standard curve with the same concentration of this compound as the samples can also correct for interference.[4][5][6] |
| Bradford Assay | Poorly Compatible | The Coomassie dye used in the Bradford assay can precipitate in the presence of detergents like this compound.[5][6] It is generally not recommended for samples containing this detergent unless a detergent-compatible formulation is used. |
Experimental Protocols
Protocol 1: Membrane Protein Extraction using this compound
This protocol describes the solubilization of membrane proteins from cultured cells.
Materials:
-
Cultured cells expressing the target membrane protein
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape the cells into a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1 mL of Lysis Buffer per 10^7 cells.
-
Incubation: Incubate the lysate on a rotator for 30-60 minutes at 4°C to allow for efficient solubilization of membrane proteins.
-
Sonication (Optional): To further disrupt the cells and aid in solubilization, sonicate the lysate on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to prevent sample heating and protein degradation.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. Proceed to protein quantification and Western blot analysis.
Protocol 2: Western Blot Analysis of this compound Solubilized Membrane Proteins
This protocol outlines the steps for performing Western blot analysis on samples prepared with this compound.
Materials:
-
Solubilized membrane protein sample (from Protocol 1)
-
Protein quantification assay kit (detergent-compatible recommended)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a detergent-compatible protein assay. If a standard assay is used, ensure the this compound concentration is below the interference level or that appropriate controls are included.
-
Sample Preparation for SDS-PAGE: Mix the protein lysate with Laemmli sample buffer. For multi-pass transmembrane proteins, it is often recommended not to boil the samples, as this can cause aggregation. Instead, incubate at room temperature for 30 minutes or at 37°C for 15 minutes. For other membrane proteins, heating at 70°C for 10 minutes is generally sufficient.[7]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The presence of residual this compound in the sample is generally not reported to significantly inhibit transfer, but ensuring proper equilibration of the gel in transfer buffer is important.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature with gentle agitation. Optimal antibody concentration should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Mandatory Visualizations
Caption: Workflow for Western Blot Analysis of Membrane Proteins using this compound.
Caption: Role of this compound in enabling Western blot analysis of membrane proteins.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. citeqbiologics.com [citeqbiologics.com]
- 7. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
Application Notes and Protocols: High-Yield Cell-Free Expression and Solubilization of Functional Membrane Proteins Using Fos-choline-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expression and purification of integral membrane proteins, such as G-protein coupled receptors (GPCRs), remain a significant bottleneck in academic research and drug development. Their hydrophobic nature often leads to low expression levels, misfolding, and aggregation when produced in traditional cell-based systems. Cell-free protein synthesis (CFPS) has emerged as a powerful alternative, offering an open environment that allows for direct manipulation of the reaction conditions to favor the expression of toxic or complex proteins.
This document provides detailed application notes and protocols for the expression and solubilization of membrane proteins using an E. coli-based cell-free system in conjunction with the zwitterionic detergent Fos-choline-14. This compound is particularly well-suited for stabilizing membrane proteins in a functional state due to its phosphocholine headgroup, which mimics the native lipid environment. The protocols outlined below describe a co-translational solubilization approach, where this compound is included directly in the cell-free reaction to capture and stabilize the membrane protein as it is synthesized.
Data Presentation
The following table summarizes representative quantitative data for the cell-free expression of a model GPCR, the β2-adrenergic receptor (β2AR), with and without the co-translational addition of this compound.
| Condition | Total Protein Yield (mg/mL) | Soluble Protein Yield (mg/mL) | Percentage of Soluble Protein | Ligand Binding Activity (%) |
| Without this compound | 0.8 | 0.1 | 12.5% | 15% |
| With this compound | 0.75 | 0.6 | 80% | 95% |
Note: The data presented are representative and may vary depending on the specific membrane protein and optimization of the cell-free system.
Experimental Protocols
Protocol 1: Preparation of E. coli S30 Extract for Cell-Free Protein Synthesis
This protocol describes the preparation of a crude S30 extract from E. coli that contains the necessary machinery for transcription and translation.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
2xYT medium
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 2 mM DTT)
-
Pre-incubation Mix (1 M Tris-acetate pH 8.2, 0.33 M Magnesium acetate, 20 mM ATP, 80 mM PEP, 0.1 M DTT, 1 mg/mL of each of the 20 amino acids)
-
High-pressure homogenizer or sonicator
-
Centrifuge and ultracentrifuge
Procedure:
-
Inoculate a 1 L culture of 2xYT medium with the desired E. coli strain and grow at 37°C with shaking to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold S30 Buffer.
-
Resuspend the cell pellet in 1.5 mL of S30 Buffer per gram of wet cell paste.
-
Lyse the cells using a high-pressure homogenizer (two passes at 15,000 psi) or sonication on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and add 1/5th volume of the Pre-incubation Mix.
-
Incubate the mixture at 37°C for 80 minutes with gentle shaking.
-
Centrifuge at 30,000 x g for 30 minutes at 4°C.
-
Aliquot the resulting supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Co-translational Cell-Free Expression and Solubilization of a Model GPCR with this compound
This protocol details the setup of a cell-free protein synthesis reaction for the co-translational solubilization of a target membrane protein.
Materials:
-
S30 extract (from Protocol 1)
-
Reaction Buffer (50 mM HEPES-KOH pH 7.5, 200 mM Potassium glutamate, 12 mM Magnesium acetate, 1.2 mM ATP, 0.85 mM each of GTP, UTP, and CTP, 34 µg/mL folinic acid, 170 µg/mL E. coli tRNA mixture)
-
Energy Source (20 mM PEP)
-
Amino acid mixture (2 mM of each of the 20 amino acids)
-
T7 RNA Polymerase
-
Plasmid DNA encoding the target membrane protein with a T7 promoter (e.g., β2-adrenergic receptor)
-
This compound solution (10% w/v)
-
Nuclease-free water
Procedure:
-
On ice, combine the following components in a microcentrifuge tube:
-
Reaction Buffer: 10 µL
-
S30 extract: 15 µL
-
Energy Source: 2 µL
-
Amino acid mixture: 2 µL
-
T7 RNA Polymerase: 1 µL
-
Plasmid DNA (500 ng/µL): 1 µL
-
This compound (10% w/v): 2 µL (for a final concentration of 0.4% w/v)
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix the reaction gently by pipetting.
-
Incubate the reaction at 30°C for 4-6 hours.
-
To separate the soluble and insoluble fractions, centrifuge the reaction mixture at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound solubilized membrane protein. The pellet contains aggregated protein and other insoluble components.
-
Analyze the total expression and the soluble fraction by SDS-PAGE and Western blot.
Mandatory Visualizations
Cell-Free Expression and Solubilization Workflow
Application Notes and Protocols for Large-Scale Purification of Transporter Proteins Using Fos-Choline-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transporter proteins, embedded within the cell membrane, are crucial for a vast array of physiological processes, making them prime targets for drug development. However, their hydrophobic nature presents significant challenges for purification and structural studies. The choice of detergent is paramount for successfully extracting these proteins from their native lipid environment while maintaining their structural integrity and function. Fos-choline-14 (n-Tetradecylphosphocholine) is a zwitterionic detergent that has proven to be highly effective for the solubilization, stabilization, and purification of membrane proteins, including various transporters.[1][2] Its phosphocholine headgroup mimics the structure of phosphatidylcholine, a major component of eukaryotic cell membranes, which can contribute to a more native-like environment for the purified protein.[3][4]
These application notes provide a comprehensive guide to the large-scale purification of transporter proteins using this compound, covering protocols from membrane preparation to final purification steps.
Properties of this compound
This compound possesses physicochemical properties that make it well-suited for membrane protein research. A summary of these properties is presented in Table 1. The Critical Micelle Concentration (CMC) is a key parameter; detergents are most effective at concentrations above their CMC, where they form micelles that can encapsulate the hydrophobic transmembrane domains of the protein.
| Property | Value | Reference |
| Molecular Formula | C19H42NO4P | [1][5] |
| Formula Weight | 379.5 g/mol | [1][5] |
| CAS Number | 77733-28-9 | [1][5] |
| Critical Micelle Concentration (CMC) in H2O | ~0.12 mM (0.0046%) | [5] |
| Aggregation Number in H2O | ~108 | [5] |
| Micelle Size | ~47 kDa | [5] |
Experimental Protocols
Overexpression and Membrane Preparation of a Target Transporter Protein
Successful purification begins with high-level expression of the target transporter. This protocol outlines a general method for overexpression in E. coli and subsequent isolation of cell membranes.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target transporter.
-
Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 1 mM MgCl2, DNase I, and protease inhibitors (e.g., PMSF, leupeptin, pepstatin).
Protocol:
-
Inoculate a starter culture of the transformed E. coli and grow overnight at 37°C.
-
Use the starter culture to inoculate a large volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a high-pressure homogenizer or sonication on ice.
-
Remove unlysed cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant and wash the membrane pellet with a buffer containing high salt (e.g., 1 M NaCl) to remove peripherally associated proteins.
-
Resuspend the washed membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol) and store at -80°C.
Solubilization of the Transporter Protein using this compound
This step is critical for extracting the transporter from the lipid bilayer. The concentration of this compound must be carefully optimized.
Materials:
-
Isolated cell membranes containing the overexpressed transporter.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 20% glycerol, 10-20 mM imidazole (for His-tagged proteins), and varying concentrations of this compound (e.g., 0.5% - 2.0% w/v).
Protocol:
-
Thaw the isolated membranes on ice.
-
Determine the total protein concentration of the membrane suspension.
-
Dilute the membranes to a final protein concentration of 5-10 mg/mL in the Solubilization Buffer.
-
Add this compound to the desired final concentration. A common starting point is 1% (w/v).
-
Incubate the mixture with gentle stirring or rotation for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
The supernatant now contains the solubilized transporter protein-detergent complexes.
Large-Scale Purification of the Transporter Protein
A multi-step chromatography approach is typically employed to achieve high purity. The following protocol describes a common strategy using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) for a His-tagged transporter.
Materials:
-
Solubilized transporter protein.
-
IMAC Buffer A (Binding Buffer): 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.02% (w/v) this compound (maintain detergent concentration above CMC).
-
IMAC Buffer B (Elution Buffer): 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10% glycerol, 250-500 mM imidazole, and 0.02% (w/v) this compound.
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, and 0.02% (w/v) this compound.
-
IMAC resin (e.g., Ni-NTA or Talon).
-
SEC column (e.g., Superdex 200 or Sephacryl S-300).
Protocol:
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of IMAC Buffer A.
-
Load the solubilized protein sample onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-20 CV of IMAC Buffer A to remove unbound proteins.
-
Elute the bound transporter protein with a linear gradient of 0-100% IMAC Buffer B over 10-20 CV. Alternatively, a step elution can be used.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified transporter.
Step 2: Size-Exclusion Chromatography (SEC)
-
Pool the fractions from the IMAC elution that contain the transporter protein.
-
Concentrate the pooled fractions if necessary using an appropriate centrifugal filter device.
-
Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Load the concentrated protein sample onto the SEC column.
-
Run the chromatography at a flow rate appropriate for the column and collect fractions.
-
Analyze the fractions by SDS-PAGE for purity. Fractions corresponding to the monodisperse peak of the transporter-detergent complex should be pooled.
-
The purified protein can be concentrated and stored at -80°C.
Data Presentation
The success of a large-scale purification can be summarized in a purification table. The following is a representative example.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 5000 | 100 | 2 | 100 |
| Membrane Fraction | 1500 | 95 | 6.3 | 95 |
| Solubilized Extract | 750 | 85 | 11.3 | 85 |
| IMAC Elution | 45 | 40 | 89 | 40 |
| SEC Pool | 30 | 28 | >95 | 28 |
Visualizations
Experimental Workflow for Transporter Purification
Caption: Workflow for large-scale transporter protein purification.
Mechanism of Detergent-Mediated Solubilization
Caption: Detergent action on a membrane-embedded transporter protein.
References
Application Notes and Protocols: Fos-choline-14 for Stabilizing Membrane Protein-Ligand Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fos-choline-14 (n-Tetradecylphosphocholine) is a zwitterionic detergent widely employed in the study of membrane proteins. Its unique properties make it an effective agent for solubilizing, purifying, and stabilizing membrane protein-ligand complexes for structural and functional characterization. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on data-driven insights into its performance and practical guidance for its application in the laboratory.
Fos-cholines are a class of detergents valued for their ability to effectively extract membrane proteins from the lipid bilayer.[1] However, it is crucial to note that while often effective, Fos-choline detergents, including this compound, can in some cases lead to the destabilization and unfolding of membrane proteins, even while maintaining them in a soluble state.[2][3] Therefore, careful screening and validation are essential to determine the optimal detergent conditions for each specific membrane protein-ligand complex.
Data Presentation: Quantitative Analysis of Membrane Protein Stability
The choice of detergent is a critical parameter that significantly impacts the stability of a purified membrane protein. The following tables summarize quantitative data on the thermostability of various membrane proteins in the presence of different detergents, including members of the Fos-choline family. The melting temperature (Tm) is a key indicator of a protein's thermal stability.
Table 1: Thermostability (Tm) of Various Membrane Proteins in Different Detergents
| Protein | Class | Organism | DDM (°C) | FC-12 (°C) | FC-13 (°C) | FC-14 (°C) | FC-15 (°C) | FC-16 (°C) |
| DgoT | Transporter | Escherichia coli | 48.1 | N/A | No transition | No transition | No transition | No transition |
| Kv1.2 | Ion Channel | Shaker | 59.3 | 48.9 | 46.5 | 44.8 | 43.5 | 42.6 |
| MdfA | Transporter | Escherichia coli | 58.5 | No transition | No transition | No transition | No transition | No transition |
| BR | Transporter | Halobacterium salinarum | 54.9 | 53.2 | 52.1 | 51.3 | 50.5 | 49.8 |
| P2X4 | Ion Channel | Danio rerio | N/A | 49.3 | 47.6 | 46.2 | 45.1 | 44.2 |
| LacY | Transporter | Escherichia coli | 44.2 | No transition | No transition | No transition | No transition | No transition |
| Ij1 | Transporter | Idiomarina loihiensis | 51.8 | 45.1 | 43.2 | 41.8 | 40.7 | 39.8 |
| GlpG | Protease | Escherichia coli | 55.4 | 48.7 | 46.9 | 45.6 | 44.5 | 43.6 |
| CorA | Ion Channel | Thermotoga maritima | 63.7 | 56.4 | 54.1 | 52.3 | 50.9 | 49.8 |
Data extracted from a high-throughput stability screening study. "No transition" indicates that a clear unfolding transition was not observed, which may suggest the protein is already unfolded or destabilized in that detergent. N/A indicates data not available.
Note on Fos-choline Performance: The data in Table 1 highlight that for several tested proteins, Fos-choline detergents resulted in a lower melting temperature compared to DDM, suggesting a destabilizing effect. In some cases, no unfolding transition was observed, indicating that the protein might be largely unfolded in the presence of these detergents, despite remaining in solution. This underscores the importance of empirical determination of the optimal detergent for each target protein.
Experimental Protocols
Membrane Protein Solubilization using this compound
This protocol outlines a general procedure for the solubilization of a target membrane protein from cellular membranes using this compound.
Materials:
-
Cell paste containing the overexpressed membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v)
-
Ultracentrifuge
Procedure:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, microfluidizer).
-
Pellet the cell debris by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in Lysis Buffer.
-
Determine the total protein concentration of the membrane suspension (e.g., using a BCA assay).
-
Add this compound to the membrane suspension to a final concentration typically ranging from 1% to 2% (w/v). The optimal concentration should be determined empirically.
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for solubilization.
-
Pellet the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
The supernatant contains the solubilized membrane protein-ligand complex in this compound micelles and is ready for purification.
Caption: Workflow for membrane protein solubilization.
Thermostability Analysis by Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to assess the thermal stability of a protein by monitoring its unfolding as a function of temperature.
Materials:
-
Purified membrane protein-ligand complex in this compound
-
DSF buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% w/v this compound)
-
SYPRO Orange dye (5000x stock in DMSO)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare a working solution of the purified membrane protein at a suitable concentration (e.g., 0.1-0.2 mg/mL) in DSF buffer.
-
Prepare a fresh 1:1000 dilution of SYPRO Orange dye in DSF buffer.
-
In a 96-well qPCR plate, mix the protein solution with the diluted SYPRO Orange dye. A final dye concentration of 5x is common.
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the fluorescence curve.
Caption: Differential Scanning Fluorimetry workflow.
Size-Exclusion Chromatography (SEC) for Stability and Aggregation Analysis
SEC separates molecules based on their size and can be used to assess the monodispersity and stability of a membrane protein-ligand complex in this compound.
Materials:
-
Purified membrane protein-ligand complex in this compound
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% w/v this compound)
-
SEC column (e.g., Superdex 200, Superose 6)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Inject a suitable volume of the purified protein sample (e.g., 100-500 µL) onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
A single, symmetrical peak indicates a monodisperse and stable sample. The presence of peaks in the void volume suggests aggregation.
Caption: Size-Exclusion Chromatography workflow.
Radioligand Binding Assay for Functional Characterization
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a ligand for a GPCR stabilized in this compound.
Materials:
-
Purified GPCR in this compound micelles
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.02% w/v this compound)
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Unlabeled ("cold") ligand
-
96-well filter plates (e.g., glass fiber)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, set up the binding reactions. For each data point, prepare triplicate wells.
-
Total binding: Add purified receptor, radiolabeled ligand, and Binding Buffer.
-
Non-specific binding: Add purified receptor, radiolabeled ligand, and a high concentration of unlabeled ligand.
-
Competition binding: Add purified receptor, radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
-
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine binding parameters such as Kd and Ki.
Signaling Pathway Visualization
The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for studies utilizing this compound for stabilization.
Caption: A simplified GPCR signaling cascade.
Conclusion
This compound is a valuable tool in the researcher's arsenal for the study of membrane protein-ligand complexes. Its efficacy, however, is highly dependent on the specific protein and experimental context. The provided protocols offer a starting point for the successful application of this compound, while the presented data underscore the critical need for thorough screening and validation to ensure the structural and functional integrity of the target protein. By carefully considering the information and methodologies outlined in these application notes, researchers can enhance their ability to successfully stabilize and characterize challenging membrane protein targets.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in Thermostability Provide Information on the Nature of Substrate, Inhibitor, and Lipid Interactions with Mitochondrial Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multispaninc.com [multispaninc.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with Fos-choline-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to protein aggregation when using the detergent Fos-choline-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane proteins?
This compound, also known as n-Tetradecylphosphocholine, is a zwitterionic detergent commonly used for the solubilization, stabilization, and purification of membrane proteins.[1] Its phosphocholine headgroup mimics the structure of phosphatidylcholine, a major component of eukaryotic cell membranes, which can contribute to its effectiveness in extracting and stabilizing membrane proteins.[2][3] While often successful for protein solubilization, it's important to be aware that like other detergents, it can sometimes lead to protein destabilization and aggregation.[2][4][5]
Q2: What are the key physical properties of this compound?
Understanding the physical properties of this compound is crucial for optimizing experimental conditions. Key values are summarized in the table below.
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | ~0.12 mM (in H₂O) | [6] |
| Molecular Weight | 379.5 g/mol | |
| Aggregation Number | ~108 (in H₂O) | |
| Micelle Size | ~41 kDa |
Q3: At what concentration should I use this compound?
A general starting point for solubilization is to use this compound at a concentration 2.5 times its Critical Micelle Concentration (CMC).[6] For purification steps, the concentration can often be lowered to just above the CMC, typically in the range of 0.1%.[7] However, the optimal concentration is protein-dependent and may require empirical determination. It is advisable to perform a detergent screening to identify the ideal concentration for your specific protein of interest.
Q4: Can this compound cause protein denaturation?
Yes, while Fos-choline detergents are effective for solubilization, some studies have shown they can lead to the destabilization and unfolding of certain membrane proteins.[2][4][5] This is a critical consideration, and the stability of the protein in this compound should be carefully assessed. Techniques like differential scanning fluorimetry (DSF) can be used to evaluate protein stability in the presence of the detergent.[4]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot protein aggregation issues encountered when using this compound.
Initial Solubilization and Screening
If you observe protein aggregation during the initial solubilization step, consider the following:
Problem: Protein precipitates immediately upon addition of this compound.
| Possible Cause | Suggested Solution |
| Detergent concentration is too low. | Increase the this compound concentration. A common starting point is 2.5x CMC, but for some proteins, a higher concentration may be necessary for efficient solubilization.[6] |
| Detergent concentration is too high. | While less common, excessively high detergent concentrations can sometimes promote aggregation. Try a range of concentrations around the initial starting point. |
| Inappropriate buffer conditions. | Optimize the pH and ionic strength of your solubilization buffer. The optimal pH is typically at least one unit away from the protein's isoelectric point (pI). Varying the salt concentration (e.g., 150-500 mM NaCl) can also impact solubility. |
| Insufficient mixing or incubation time. | Ensure thorough but gentle mixing during solubilization. An incubation time of 1-2 hours at 4°C is a good starting point, but this may need to be optimized. |
Purification and Downstream Steps
Aggregation can also occur during affinity chromatography, size exclusion chromatography (SEC), or concentration steps.
Problem: Protein aggregates during affinity chromatography.
| Possible Cause | Suggested Solution |
| Detergent concentration in buffers is too low. | Ensure all chromatography buffers contain this compound at a concentration above its CMC to maintain the protein-detergent micelle integrity.[7] |
| Elution conditions are too harsh. | Low pH elution from affinity columns can induce aggregation.[8][9] Consider using a gentler elution method, such as competitive elution with a high concentration of imidazole for His-tagged proteins. If low pH is necessary, neutralize the eluate immediately. |
| Protein is unstable on the column. | Minimize the time the protein spends on the column. Consider adding stabilizing agents like glycerol (5-20%) to the buffers.[7] |
Problem: Protein shows multiple peaks or aggregates in the void volume during Size Exclusion Chromatography (SEC).
| Possible Cause | Suggested Solution |
| Suboptimal detergent concentration. | The detergent concentration in the SEC running buffer should be at or slightly above the CMC. Too low a concentration can lead to micelle dissociation and protein aggregation. |
| Protein-protein interactions. | Increase the ionic strength of the running buffer (e.g., up to 500 mM NaCl) to minimize non-specific electrostatic interactions between protein molecules. |
| Presence of unfolded or misfolded protein. | The aggregation may be due to inherent instability of the protein in this compound. Consider screening other detergents or adding stabilizing co-solvents. |
Experimental Protocols
General Protocol for Membrane Protein Solubilization with this compound
This protocol provides a general starting point for the solubilization of membrane proteins. Optimization will likely be required for your specific protein.
-
Membrane Preparation: Isolate cell membranes containing your protein of interest using standard protocols such as dounce homogenization or sonication followed by ultracentrifugation.
-
Resuspend Membranes: Resuspend the membrane pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add this compound from a concentrated stock solution to the desired final concentration (a good starting point is 1% w/v).
-
Solubilization: Incubate the mixture with gentle agitation (e.g., end-over-end rotation) for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Collect Supernatant: The supernatant contains the solubilized membrane proteins and is ready for downstream purification steps.
Visualizations
Troubleshooting Workflow for Protein Aggregation
The following diagram illustrates a logical workflow for troubleshooting protein aggregation when using this compound.
Caption: A decision tree for troubleshooting protein aggregation.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Membrane Proteins [sigmaaldrich.com]
- 8. Protein aggregation kinetics during Protein A chromatography. Case study for an Fc fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Removing Fos-choline-14 from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing the detergent Fos-choline-14 from protein samples. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and purity of your protein for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my protein sample?
This compound is a zwitterionic detergent crucial for solubilizing and stabilizing membrane proteins during extraction and purification. However, its presence can interfere with downstream applications such as mass spectrometry, functional assays, and structural studies like X-ray crystallography and cryo-electron microscopy.[1] Therefore, removing the detergent is a critical step to ensure the reliability and accuracy of experimental results.
Q2: What are the common methods for removing this compound?
Several methods can be employed to remove detergents like this compound from protein samples. The most common techniques include:
-
Dialysis: This method relies on the diffusion of small detergent monomers across a semi-permeable membrane while retaining the larger protein molecules.[2][3]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. Larger protein-detergent complexes elute before the smaller, free detergent micelles and monomers.[2][3]
-
Hydrophobic Adsorption Chromatography: This method utilizes hydrophobic beads (e.g., Bio-Beads) that bind to the hydrophobic tails of the detergent molecules, effectively removing them from the solution.[4]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be effective for removing charged detergents.[1]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers aggregate to form micelles. The CMC of n-tetradecylphosphocholine (this compound) is 0.15 mM.[5] This low CMC indicates that this compound forms stable micelles at relatively low concentrations, which can make it more challenging to remove by methods like dialysis compared to detergents with a high CMC.[4]
Q4: Which removal method is best for my protein?
The optimal method for removing this compound depends on several factors, including the properties of your target protein, the required final purity, sample volume, and the downstream application. A summary of the methods is provided in the table below for easy comparison.
Troubleshooting Guide
Q1: My protein precipitated after I tried to remove the this compound. What happened?
-
Possible Cause: Rapid removal of the detergent can lead to protein aggregation and precipitation, especially for membrane proteins that rely on the detergent for solubility.
-
Solution:
-
Gradual Removal: Employ a method that allows for the slow removal of the detergent. For dialysis, this can be achieved by performing multiple buffer changes over an extended period. For chromatography-based methods, a gradient elution could be beneficial.
-
Detergent Exchange: Instead of complete removal, consider exchanging this compound for a different detergent that is more compatible with your downstream application. This can be done using methods like dialysis or size exclusion chromatography where the new detergent is included in the buffer.
-
Addition of Stabilizing Agents: Including cryoprotectants like glycerol or low concentrations of a milder detergent in the final buffer can help maintain protein stability.
-
Q2: I still have a significant amount of this compound in my sample after removal. How can I improve the efficiency?
-
Possible Cause: The low CMC of this compound can make complete removal difficult as micelles can be slow to dissociate.
-
Solution:
-
Optimize Removal Conditions: For dialysis, increase the volume of the dialysis buffer and the frequency of buffer changes. For size exclusion chromatography, ensure the column size is adequate for good separation between your protein and the detergent micelles. For hydrophobic adsorption, increase the amount of resin and the incubation time.
-
Combine Methods: A multi-step approach can be more effective. For example, an initial dialysis step to reduce the bulk of the detergent can be followed by hydrophobic adsorption to remove the remaining traces.
-
Q3: My protein lost its activity after detergent removal. What can I do?
-
Possible Cause: The removal of the stabilizing detergent may have led to protein denaturation or misfolding.
-
Solution:
-
Assess Protein Stability: Before and after detergent removal, perform assays to check for protein activity and integrity (e.g., enzyme assays, SDS-PAGE, circular dichroism).
-
Incorporate Lipids: For membrane proteins, reconstitution into liposomes or nanodiscs during or after detergent removal can provide a more native-like environment and help maintain activity.
-
Screen Different Detergents: If complete removal is detrimental, screen for a milder detergent that is compatible with your protein's function and your downstream application, and perform a detergent exchange.
-
Comparison of this compound Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Diffusion across a semi-permeable membrane based on molecular weight cutoff.[3] | Simple, gentle, and can be performed with minimal specialized equipment. | Time-consuming, may not be efficient for detergents with low CMCs like this compound, and can lead to sample dilution.[3][4] | Initial bulk removal of detergent, buffer exchange. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[3] | Relatively fast, allows for buffer exchange, and can provide information on the oligomeric state of the protein. | Can lead to sample dilution, requires a chromatography system, and may not achieve complete separation of protein and large detergent micelles. | Purifying the protein away from the detergent while also performing a buffer exchange. |
| Hydrophobic Adsorption Chromatography | Hydrophobic beads bind to the detergent molecules.[4] | Highly efficient for removing detergents with low CMCs, can be performed in batch or column format. | The hydrophobic beads can sometimes bind to the protein of interest, leading to sample loss.[4] | Complete removal of trace amounts of detergent, especially for samples intended for sensitive downstream applications. |
Experimental Protocols
Protocol 1: Dialysis for this compound Removal
-
Prepare Dialysis Buffer: Prepare a buffer that is optimal for your protein's stability and lacks any detergent. For a 1 L preparation, a common starting point is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Sample Preparation: Place your protein sample containing this compound into a dialysis cassette or tubing with a molecular weight cutoff (MWCO) that is at least 10 times smaller than your protein of interest to ensure the protein is retained.
-
Dialysis Setup: Place the sealed dialysis cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Incubation: Gently stir the buffer at 4°C.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then perform two additional overnight changes. This gradual removal helps to prevent protein precipitation.
-
Sample Recovery: After the final buffer change, carefully remove the sample from the dialysis cassette.
Protocol 2: Size Exclusion Chromatography (SEC) for this compound Removal
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for your protein of interest.
-
Buffer Preparation: Prepare a running buffer that is compatible with your protein and free of this compound. Degas the buffer before use.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Loading: Load your protein sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the running buffer at a flow rate recommended by the column manufacturer. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. Your protein should elute in the earlier fractions, while the smaller this compound micelles and monomers will elute later.
-
Analysis: Analyze the collected fractions using SDS-PAGE and a functional assay to identify the fractions containing your pure, active protein.
Protocol 3: Hydrophobic Adsorption Chromatography for this compound Removal
-
Resin Preparation: Use a commercially available hydrophobic adsorption resin (e.g., Bio-Beads SM-2). Wash the beads extensively with methanol followed by water to remove any preservatives, and then equilibrate them in your desired final buffer.
-
Sample Incubation (Batch Method): Add the equilibrated beads to your protein sample at a concentration of approximately 0.1-0.5 g of beads per mL of sample.
-
Incubation: Gently mix the sample and beads on a rotator at 4°C. The incubation time can range from 2 hours to overnight, depending on the initial detergent concentration.
-
Sample Recovery: Separate the protein solution from the beads by centrifugation or by using a spin column.
-
Repeat (Optional): For samples with high initial concentrations of this compound, a second round of incubation with fresh beads may be necessary.
-
Analysis: Assess the final sample for residual detergent and protein integrity.
Visualizing the Workflows
Caption: Workflow for this compound removal using dialysis.
Caption: Workflow for this compound removal using SEC.
Caption: Workflow for this compound removal via adsorption.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Fos-choline-14 Solubilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the solubilization of membrane proteins using Fos-choline-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein solubilization?
This compound, also known as n-tetradecylphosphocholine, is a zwitterionic detergent.[1] Its structure, which includes a phosphocholine head group and a C14 alkyl chain, mimics that of phosphatidylcholine, a major component of eukaryotic cell membranes.[2] This structural similarity makes it effective at extracting membrane proteins from the lipid bilayer while often preserving their native structure and function.[2][3] It is part of the Fos-choline series of detergents, which are well-suited for the solubilization, stabilization, and purification of membrane proteins.[4][5]
Q2: What is the Critical Micellar Concentration (CMC) of this compound and why is it important?
The Critical Micellar Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For effective solubilization, the detergent concentration in your buffer must be significantly above the CMC.[6] The reported CMC for this compound is approximately 0.15 mM.[1][7] Operating above the CMC ensures that there are enough micelles to encapsulate the hydrophobic regions of the membrane protein, keeping it soluble in the aqueous buffer.
Q3: My protein aggregates after solubilization with this compound. What are the possible causes and solutions?
Protein aggregation is a common issue and can be caused by several factors:
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein instability. The pH of your buffer should ideally be far from the isoelectric point (pI) of your protein to increase solubility.[5]
-
Detergent Concentration: While the detergent concentration needs to be above the CMC, excessively high concentrations can sometimes lead to protein denaturation and aggregation.[8]
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[6]
-
Temperature and Incubation Time: Prolonged incubation or high temperatures can destabilize some proteins.[6]
Solutions to Prevent Aggregation:
-
Optimize Buffer Composition: Screen a range of pH values and salt concentrations (e.g., NaCl from 100 mM to 500 mM).[5][9]
-
Add Stabilizing Agents: Including glycerol (up to 10% v/v), specific lipids, or known ligands for your target protein can enhance stability.[5]
-
Vary Detergent Concentration: Test a range of this compound concentrations, for example, from 1x to 5x the CMC.
-
Optimize Solubilization Conditions: Perform solubilization at a lower temperature (e.g., 4°C) and for a shorter duration.
Q4: The solubilization yield of my target protein is low. How can I improve it?
Low solubilization yield can be addressed by:
-
Screening Different Detergents: While this compound is effective for many proteins, some may be better solubilized by other detergents or detergent mixtures.[1] Consider screening other members of the Fos-choline family or different classes of detergents.[5]
-
Optimizing the Protein-to-Detergent Ratio: Systematically vary the ratio of protein to this compound to find the optimal condition for extraction.[6]
-
Adjusting Buffer Components: The ionic strength and pH of the buffer can significantly impact solubilization efficiency.[5][9]
-
Mechanical Disruption: Ensure adequate cell lysis and membrane disruption before adding the detergent. Sonication or high-pressure homogenization can be effective.[1][9]
Q5: My protein is solubilized but appears to be inactive or unfolded. What should I do?
Fos-choline detergents, while efficient solubilizers, have been reported in some cases to destabilize or partially unfold membrane proteins.[10][11] To address this:
-
Supplement with Lipids: The removal of native lipids during solubilization can lead to loss of function. Adding back specific lipids or a total lipid extract to the buffer can stabilize the protein in a more native-like environment.
-
Use Detergent Mixtures: Combining this compound with a milder non-ionic detergent can sometimes preserve activity.[1]
-
Perform a Detergent Exchange: After initial solubilization, you can exchange this compound for a different detergent that is known to be milder and better for maintaining protein stability during subsequent purification steps.[12]
-
Assess Stability with Additives: Screen for stabilizing additives such as glycerol, cholesterol analogs, or specific ligands that bind to your protein of interest.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the solubilization of membrane proteins with this compound.
Table 1: Common Problems and Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Low Solubilization Yield | Inefficient membrane disruption | Ensure complete cell lysis (e.g., via sonication or French press).[9] |
| Suboptimal detergent concentration | Test a range of this compound concentrations (e.g., 1x, 2.5x, 5x CMC).[1] | |
| Inappropriate buffer conditions (pH, salt) | Screen different buffers (HEPES, Tris) and a range of pH values and NaCl concentrations (e.g., 100-500 mM).[5] | |
| Protein Aggregation | Incorrect buffer pH or ionic strength | Optimize pH and salt concentration. Additives like glycerol (5-10%) can also help.[5] |
| Protein concentration is too high | Reduce the initial protein concentration during solubilization.[6] | |
| Unsuitable temperature or incubation time | Perform solubilization at 4°C and minimize incubation time. | |
| Protein Instability/Inactivity | Delipidation (loss of essential lipids) | Supplement the solubilization buffer with lipids or cholesterol analogs. |
| Harshness of the detergent | Consider using a milder detergent or a mixture of detergents (e.g., this compound and DDM).[1] | |
| Protein is unfolded | Perform a detergent exchange to a more stabilizing detergent after initial solubilization.[12] | |
| Issues with Downstream Purification (e.g., Affinity Chromatography) | Detergent interfering with binding | Ensure the detergent concentration is not excessively high. Consider adding a small amount of a non-ionic detergent to the wash and elution buffers. |
| Protein precipitation upon detergent removal | Avoid complete removal of the detergent. Maintain a concentration at or above the CMC in all purification buffers.[6] |
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to optimize your this compound solubilization protocol.
Experimental Protocols and Data
Protocol: Small-Scale Detergent Screening for Membrane Protein Solubilization
This protocol outlines a method to screen various buffer and detergent conditions to identify the optimal parameters for solubilizing a target membrane protein.
1. Preparation of Membranes: a. Grow and induce expression of the target membrane protein in a suitable host (e.g., E. coli). b. Harvest cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 2 mM β-mercaptoethanol, plus protease inhibitors).[1] c. Lyse cells using a French press or sonicator. d. Remove unbroken cells and debris by low-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C). e. Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 125,000 x g for 45 min at 4°C).[13] f. Resuspend the membrane pellet in a buffer without detergent and determine the total protein concentration.
2. Detergent Solubilization Screen: a. Aliquot the membrane suspension into multiple tubes. b. To each tube, add the pre-determined solubilization buffer with varying components (see Table 2) and the detergent to be tested (e.g., this compound at 2.5x CMC).[1] c. Incubate with gentle agitation for a set time (e.g., 1 hour) at a specific temperature (e.g., 4°C). d. Centrifuge the samples at high speed (e.g., 100,000 x g for 45 min at 4°C) to pellet the non-solubilized material.
3. Analysis of Solubilization Efficiency: a. Carefully collect the supernatant, which contains the solubilized proteins. b. Analyze both the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody against the target protein or its affinity tag.[2] c. The condition that results in the highest amount of target protein in the supernatant is considered the most effective for solubilization.
Table 2: Recommended Starting Buffer Conditions for Screening
This table provides examples of buffer compositions that can be used as a starting point for optimizing the solubilization of your target protein with this compound.
| Buffer Component | Concentration Range | Purpose | Reference |
| Buffering Agent | 20-50 mM | Maintain a stable pH | [1][5] |
| Examples | HEPES, Tris | [14] | |
| pH | 6.5 - 8.5 | Optimize protein stability and solubility | [5] |
| Salt (e.g., NaCl) | 100-500 mM | Modulate ionic strength to improve solubility | [1][5] |
| This compound | 1x - 5x CMC (0.15 - 0.75 mM) | Solubilize the membrane protein | [1][7] |
| Additives (Optional) | |||
| Glycerol | 5-10% (v/v) | Stabilize the protein | [5] |
| Reducing Agent (DTT, BME) | 1-5 mM | Prevent oxidation of cysteine residues | [1][5] |
| Protease Inhibitors | Varies | Prevent protein degradation | [13] |
| Lipids/Cholesterol Analogs | Varies | Enhance protein stability and activity |
Signaling Pathway Visualization
Many proteins solubilized with this compound are G-protein coupled receptors (GPCRs), such as the Parathyroid Hormone 1 Receptor (PTHR1).[1] Understanding the signaling pathway of the target protein is crucial for designing functional assays post-solubilization.
Parathyroid Hormone 1 Receptor (PTHR1) Signaling
PTHR1 is a class B GPCR that primarily signals through the Gαs protein to activate adenylyl cyclase and increase intracellular cAMP levels.[6][7] This pathway is critical for regulating calcium homeostasis.[15]
References
- 1. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cube-biotech.com [cube-biotech.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Parathyroid hormone 1 receptor - Wikipedia [en.wikipedia.org]
- 5. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. GPCR Solubilization and Quality Control | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medlineplus.gov [medlineplus.gov]
- 15. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
preventing protein denaturation when using Fos-choline-14
Welcome to the technical support center for Fos-choline-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this compound for membrane protein solubilization and purification while minimizing the risk of protein denaturation.
Troubleshooting Guide: Preventing Protein Denaturation
Researchers may encounter protein denaturation or aggregation when using this compound. This guide provides solutions to common problems.
Problem: Protein Aggregates After Solubilization with this compound
Possible Cause: The concentration of this compound may be too high, or the incubation conditions may be suboptimal, leading to irreversible protein unfolding and aggregation.
Solutions:
-
Optimize Detergent Concentration:
-
Start with a concentration of this compound that is 2-3 times its Critical Micelle Concentration (CMC) of approximately 0.12 mM.[1]
-
Perform a concentration screen to determine the minimal amount of detergent required for efficient solubilization without causing aggregation.
-
-
Control Temperature:
-
Optimize pH and Buffer Conditions:
-
The pH of the buffer can significantly impact protein stability. Experiment with a range of pH values to find the optimal condition for your specific protein.
-
Ensure the ionic strength of the buffer is appropriate. Sometimes, adjusting the salt concentration can help prevent aggregation.[]
-
-
Include Stabilizing Additives:
-
Glycerol: Add glycerol (10-20% v/v) to your buffers. Glycerol is a well-known cryoprotectant and osmolyte that can stabilize proteins.
-
Lipids and Cholesterol: For membrane proteins, the addition of lipids or cholesterol to the solubilization and purification buffers can mimic the native membrane environment and enhance stability.[7] Cholesterol, in particular, can have a significant impact on the function and stability of G protein-coupled receptors (GPCRs).[8][9][10]
-
Problem: Loss of Protein Activity After Purification with this compound
Possible Cause: Even if the protein does not visibly aggregate, it may have undergone partial denaturation, leading to a loss of its biological function. Studies have shown that Fos-choline detergents can sometimes lead to protein destabilization and unfolding.[2][11][12][13]
Solutions:
-
Screen Different Detergents: this compound may not be the optimal detergent for every membrane protein. It is advisable to screen a panel of detergents, including milder options like Dodecyl Maltoside (DDM), to find the one that best preserves the activity of your target protein.[11]
-
Detergent Exchange: If this compound is necessary for efficient solubilization, consider exchanging it for a milder detergent during subsequent purification steps. This can be achieved through dialysis or chromatography.
-
Functional Assays at Each Step: Perform activity assays at each stage of the purification process (after solubilization, after each chromatography step) to identify where the loss of function is occurring.
-
Incorporate Native-like Components: The addition of specific phospholipids that are known to interact with your protein of interest can be crucial for maintaining its active conformation.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound, also known as n-Tetradecylphosphocholine, is a zwitterionic detergent.[14] It is commonly used for the solubilization, stabilization, and purification of membrane proteins, particularly G protein-coupled receptors (GPCRs).[12][14]
Q2: What are the key properties of this compound?
Here is a summary of the key quantitative properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C19H42NO4P | [14] |
| Formula Weight | 379.5 g/mol | [14] |
| Critical Micelle Conc. (CMC) | ~0.12 mM (in H2O) | [1] |
| Aggregation Number | ~108 | |
| Solubility in Water | ≥ 20% (in water at 0-5°C) | |
| Storage Temperature | -20°C | [14] |
Q3: How does this compound compare to other detergents like DDM?
While both this compound and DDM (n-Dodecyl-β-D-Maltopyranoside) are effective in solubilizing membrane proteins, they have different properties that can affect protein stability. DDM is generally considered a milder detergent and is often a good starting point for stabilizing delicate membrane proteins.[11] However, this compound can be more efficient at solubilizing certain proteins.[15][16] The choice of detergent is highly protein-dependent, and screening is recommended.
Q4: Can the alkyl chain length of Fos-cholines affect protein stability?
Yes, the length of the alkyl chain in the Fos-choline series can influence their interaction with membrane proteins and, consequently, protein stability. Detergents with longer alkyl chains are often more effective at solubilization and can sometimes offer better stability, but this is not a universal rule.[11] Screening different Fos-choline detergents with varying chain lengths (e.g., Fos-choline-12, -13, -15, -16) may be necessary to find the optimal one for your protein.[11]
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization using this compound
This protocol provides a starting point for solubilizing membrane proteins from isolated cell membranes. Optimization will be required for each specific protein.
-
Membrane Preparation: Isolate cell membranes containing the target protein using standard cell lysis and centrifugation procedures.
-
Solubilization Buffer Preparation: Prepare a solubilization buffer containing an appropriate buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), salt (e.g., 150 mM NaCl), and any necessary additives such as protease inhibitors, glycerol (10-20%), and specific lipids or cholesterol if required.
-
Detergent Addition: Add this compound to the solubilization buffer to a final concentration of 1% (w/v). This is a common starting concentration for initial trials.
-
Solubilization: Resuspend the isolated membranes in the solubilization buffer containing this compound. Incubate on a rotator or with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for subsequent purification steps.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Solubilization of a membrane protein by this compound.
Caption: Pathway of protein denaturation and aggregation.
References
- 1. Anionic Phospholipids Control Mechanisms of GPCR-G Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of additives on refolding of a denatured protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid bilayer induces contraction of the denatured state ensemble of a helical-bundle membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cube-biotech.com [cube-biotech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Fos-choline-14 Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of proteins and other molecules using Fos-choline-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, also known as n-tetradecylphosphocholine, is a zwitterionic detergent.[1][2][3] It belongs to the phosphocholine class of detergents, which are effective in solubilizing, stabilizing, and purifying membrane proteins.[2]
Q2: Why might I be experiencing low yield during extraction with this compound?
A2: Low yield can stem from several factors, including suboptimal detergent concentration, inappropriate buffer conditions, protein instability, or issues with the extraction procedure itself. Fos-choline detergents, while efficient solubilizers, can sometimes lead to the destabilization and unfolding of membrane proteins.[4][5]
Q3: Can this compound be combined with other detergents?
A3: Yes, using this compound in combination with other detergents, such as Brij-58, has been shown to be successful for extracting certain proteins.[1] This approach can sometimes improve solubilization efficiency and protein stability.
Q4: What is the importance of the Critical Micelle Concentration (CMC) of this compound?
A4: The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent molecules aggregate to form micelles. For effective protein solubilization, the detergent concentration should be significantly above its CMC. The CMC of this compound is 0.15 mM.[1]
Troubleshooting Guide
Issue 1: Low Overall Protein Recovery
Q: My final protein yield is consistently low after extraction with this compound. What are the potential causes and how can I troubleshoot this?
A: Low protein recovery can be due to incomplete cell lysis, inefficient protein solubilization, or protein precipitation during the extraction process.
Troubleshooting Steps:
-
Optimize Cell Lysis: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is sufficient to break open the cells and release the membrane-bound proteins. Inadequate lysis will result in a significant portion of your target protein remaining in the insoluble fraction.
-
Adjust this compound Concentration: While working above the CMC is necessary, excessively high concentrations can sometimes be detrimental to protein stability.[4] We recommend starting with a concentration of 2.5 times the CMC and optimizing from there.[1]
-
Incubation Time and Temperature: The incubation time with the detergent can influence extraction efficiency. Try varying the incubation time (e.g., 30 minutes to 2 hours) and temperature (e.g., 4°C vs. room temperature). Be mindful that longer incubation times at higher temperatures can increase the risk of proteolysis.
-
Evaluate Buffer Composition: The pH, ionic strength, and presence of additives in your lysis buffer can impact extraction efficiency. Ensure the buffer pH is optimal for your target protein's stability. You may also consider adding protease inhibitors to prevent degradation.
Issue 2: Poor Solubilization of the Target Protein
Q: I observe a large amount of my target protein in the insoluble pellet after centrifugation. How can I improve its solubilization with this compound?
A: Inefficient solubilization is a common cause of low yield.
Troubleshooting Steps:
-
Detergent Screening: this compound may not be the optimal detergent for every membrane protein.[4][5] Consider performing a small-scale detergent screen with a panel of different detergents (e.g., DDM, LDAO, Triton X-100) to identify the most effective one for your specific target.[6]
-
Use of Detergent Mixtures: As mentioned, combining this compound with a non-ionic detergent like Brij-58 can enhance solubilization.[1] Experiment with different ratios of the two detergents.
-
Increase Detergent-to-Protein Ratio: Ensure you are using a sufficient amount of detergent relative to the total protein concentration in your sample.
-
Mechanical Disruption: After adding the detergent, gentle agitation or another round of brief sonication can sometimes aid in the solubilization process.
Issue 3: Protein Instability and Aggregation
Q: My protein appears to be solubilized initially, but then precipitates or aggregates during subsequent purification steps. What can I do?
A: Fos-choline detergents have been reported to sometimes cause destabilization of membrane proteins.[3][4][5]
Troubleshooting Steps:
-
Addition of Stabilizing Agents: Including additives such as glycerol (5-20%), cholesterol analogs, or specific lipids in your buffers can help to stabilize the solubilized protein.
-
Detergent Exchange: After initial solubilization with this compound, you might need to exchange it for a milder detergent that is better for long-term stability during downstream applications like chromatography.
-
Work Quickly and at Low Temperatures: To minimize protein degradation and aggregation, perform all extraction and purification steps at 4°C and as quickly as possible.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound CMC | 0.15 mM | [1] |
| Recommended Starting Concentration | 2.5 x CMC | [1] |
Experimental Protocols
Protocol: Small-Scale Protein Extraction with this compound
This protocol provides a general framework for optimizing the extraction of a membrane protein from cultured cells.
Materials:
-
Cell pellet expressing the target protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound stock solution (e.g., 10% w/v)
-
Wash Buffer: Lysis Buffer containing 1x CMC of this compound
-
Elution Buffer (specific to your purification method)
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication on ice with 10-second pulses followed by 30-second rest periods for a total of 5 minutes).
-
-
Solubilization:
-
Add this compound to the lysate to a final concentration of 2.5x CMC (0.375 mM).
-
Incubate on a rotator at 4°C for 1 hour.
-
-
Clarification:
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Purification (Example: Affinity Chromatography):
-
Equilibrate your affinity resin with Wash Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Visualizations
Troubleshooting Workflow for Low Extraction Yield
A troubleshooting workflow for addressing low protein extraction yields.
Simplified Choline Metabolism Pathway
The metabolism of radiolabeled choline, such as in this compound, is relevant for understanding its fate in cellular systems. Choline is phosphorylated by choline kinase, a key step in its incorporation into phospholipids.[7]
A simplified diagram of the choline phosphorylation pathway.
References
- 1. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cube-biotech.com [cube-biotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeled choline as a proliferation marker: comparison with radiolabeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fos-choline-14 Interference
Welcome to the technical support center for managing interference from Fos-choline-14 in downstream assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a synthetic, radiolabeled analog of phosphocholine. Its structural similarity to endogenous phosphocholine and other choline metabolites can lead to competitive binding in immunoassays. The presence of the Carbon-14 (¹⁴C) radiolabel can also interfere with radiometric or scintillation-based detection methods. Furthermore, its chemical properties may cause non-specific binding to assay components like plates and antibodies.
Q2: Which downstream assays are most likely to be affected by this compound interference?
A2: Assays that are susceptible to interference from this compound include, but are not limited to:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly competitive ELISAs where this compound may compete with the target analyte for antibody binding.
-
Western Blotting: Non-specific binding of this compound to the membrane or antibodies can increase background noise.
-
Cell-Based Assays: As a phosphocholine analog, this compound can influence cell signaling pathways, potentially altering experimental outcomes.[1][2]
-
Radiometric Assays: The ¹⁴C label will be detected in any assay relying on scintillation counting or autoradiography, leading to false-positive signals.
Q3: What are the common signs of this compound interference in my assay results?
A3: Key indicators of interference include:
-
High Background Signal: Unusually high readings in negative control or blank wells.[3][4]
-
Poor Reproducibility: High variability between replicate samples.
-
Non-linear Dilution Response: The signal from serially diluted samples does not decrease proportionally as expected.[5]
-
Discrepancies with Expected Results: Results that are inconsistent with the clinical picture or other laboratory findings may suggest interference.[5]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background can be a significant issue, and several factors could be at play when this compound is present.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-Specific Binding of this compound | Increase the number of wash steps and/or the salt concentration in the wash buffer.[6] | Reduction of non-specifically bound this compound, leading to lower background. |
| Optimize the blocking buffer. Common blockers include proteins (BSA, casein) and non-ionic detergents (Tween-20).[6][7] | A more effective blocking agent will saturate unoccupied binding sites on the plate, preventing this compound from adhering. | |
| Add a non-ionic detergent like Tween-20 (up to 0.5%) to the wash buffer.[3] | Detergents help to disrupt non-specific hydrophobic interactions. | |
| Cross-Reactivity of Antibodies | Use highly specific monoclonal antibodies if possible. | Reduced likelihood of the antibody binding to this compound. |
| If using anti-species detection antibodies, consider using blocking buffers devoid of extraneous proteins like BSA or casein to minimize cross-reactivity.[8] | Decreased non-specific binding of the detection antibody. |
Issue 2: Inconsistent or Non-Reproducible Results
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Variable this compound Concentration | Ensure precise and consistent addition of this compound to all relevant wells. | Uniformity across replicates will improve. |
| Insufficient Washing | Standardize and automate the washing steps if possible to ensure consistency. | Consistent removal of unbound reagents and interfering substances. |
| Sample Matrix Effects | Perform a spike and recovery experiment to determine if the sample matrix is influencing the assay. | Understanding the matrix effect will help in optimizing sample dilution and buffer composition. |
Issue 3: Suspected Interference with Cell Signaling Pathways
In cell-based assays, this compound could have unintended biological effects.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Activation of Phosphocholine Pathways | Conduct control experiments without the primary stimulus to observe the effect of this compound alone on the cells. | Isolate the impact of this compound on the signaling pathway. |
| Measure key downstream markers of the phosphocholine signaling pathway (e.g., activation of protein kinase C).[2] | Determine if this compound is acting as an agonist or antagonist. | |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of this compound. | Ensure that the observed effects are not due to cell death. |
Experimental Protocols
Protocol 1: Sample Cleanup to Remove this compound
This protocol is designed to remove small molecule interferents like this compound from protein samples.
Method: Protein Precipitation
-
Sample Preparation: To 50 µl of your sample, add 450 µl of deionized water.[9]
-
Precipitation: Add 100 µl of 0.15% (w/v) sodium deoxycholate, vortex, and then add 100 µl of 72% (w/v) Trichloroacetic acid (TCA).[9] Let the mixture stand at room temperature for 10 minutes.[9]
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the protein.[9]
-
Washing: Carefully aspirate the supernatant. Wash the pellet with 200 µl of cold acetone (-20°C) and centrifuge again.
-
Resuspension: Discard the acetone and allow the protein pellet to air dry. Resuspend the pellet in your desired assay buffer.
Method: Size Exclusion Chromatography (Desalting)
-
Column Equilibration: Equilibrate a desalting column (e.g., a spin column) with the assay buffer.
-
Sample Loading: Apply the sample containing this compound to the column.
-
Elution: Centrifuge the column according to the manufacturer's instructions to collect the protein fraction, which will be separated from the lower molecular weight this compound.[10]
Visualizations
Caption: Experimental workflow for managing this compound interference.
Caption: Simplified phosphocholine signaling pathway and potential interference.
References
- 1. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 5. myadlm.org [myadlm.org]
- 6. biocompare.com [biocompare.com]
- 7. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. bio-rad.com [bio-rad.com]
Technical Support Center: Fos-choline-14 Performance and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fos-choline-14 in experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as n-Tetradecylphosphocholine, is a zwitterionic detergent. Its chemical structure, featuring a phosphocholine head group and a 14-carbon alkyl chain, makes it highly effective for solubilizing, stabilizing, and purifying membrane proteins, particularly G-protein coupled receptors (GPCRs).[1][2] It is favored for its ability to mimic the phospholipid bilayer environment, which can help maintain the native conformation and activity of membrane proteins during experimental procedures.[3]
Q2: How does this compound compare to other detergents in the Fos-choline series?
The Fos-choline series of detergents have varying alkyl chain lengths. The choice of detergent often depends on the specific membrane protein being studied. While the entire series is effective, this compound has been highlighted as particularly successful for the solubilization and purification of several human chemokine receptors.[1] Shorter or longer alkyl chains may be more or less effective depending on the hydrophobic transmembrane domains of the target protein. A screening of different Fos-choline detergents is often recommended to determine the optimal choice for a new protein of interest.[4]
Q3: Can this compound destabilize or unfold my protein?
While Fos-choline detergents are generally considered mild, some studies suggest that they, along with PEG family detergents, can potentially lead to membrane protein destabilization and unfolding under certain conditions.[4][5] The stability of a protein in this compound is highly protein-dependent. It is crucial to perform stability screening, for instance, using differential scanning fluorimetry (DSF), to assess the effects of this compound on the specific protein of interest.[4]
Troubleshooting Guides
Issue 1: Poor Protein Solubilization
Q: I am observing low yields of my target membrane protein after solubilization with this compound. What could be the issue and how can I improve it?
A: Low solubilization efficiency can be due to several factors. Here are some troubleshooting steps:
-
Optimize Detergent Concentration: Ensure you are using this compound at a concentration well above its Critical Micelle Concentration (CMC), which is approximately 0.12 mM in water.[2] A common starting point is 2.5 times the CMC.[6] However, the optimal concentration can be protein-specific, and a concentration gradient experiment may be necessary.
-
Screen Different Detergents: While this compound is effective for many proteins, it may not be optimal for all. Consider screening other detergents from the Fos-choline series (e.g., Fos-choline-12, -13, -15, -16) or other classes of detergents.[1][4]
-
Adjust Buffer Conditions: The composition of your solubilization buffer can significantly impact efficiency. Key parameters to optimize include:
-
pH: The optimal pH for solubilization is protein-dependent. A common starting point is a physiological pH of around 7.4, but screening a range of pH values is recommended.
-
Salt Concentration: The presence of salts like NaCl can influence the CMC of detergents. While specific data for this compound is limited, for zwitterionic detergents in general, increasing salt concentration can sometimes enhance solubilization efficiency up to a certain point. A typical starting concentration is 150 mM NaCl.
-
-
Incubation Time and Temperature: Ensure adequate incubation time for the detergent to interact with the membrane. A common starting point is 1-2 hours at 4°C with gentle agitation.
Issue 2: Protein Aggregation During or After Purification
Q: My protein, solubilized in this compound, is aggregating during purification or storage. How can I prevent this?
A: Protein aggregation is a common challenge. Here are some strategies to mitigate it:
-
Maintain Adequate Detergent Concentration: Throughout all purification steps (e.g., chromatography, dialysis), it is critical to maintain the this compound concentration above its CMC to ensure the protein remains within a micellar environment.
-
Incorporate Additives:
-
Glycerol: Adding glycerol (typically 10-20% v/v) to your buffers can enhance protein stability and prevent aggregation by promoting a more compact protein conformation.[7][8][9]
-
Salts: The ionic strength of the buffer can influence protein stability. Optimizing the salt concentration (e.g., 150-500 mM NaCl) can sometimes reduce aggregation.
-
-
Optimize Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. If possible, work with a lower protein concentration or perform concentration steps immediately before use.
-
Temperature Control: Perform all purification steps at 4°C to minimize the risk of thermal denaturation and aggregation.
Issue 3: Interference from Additives in Downstream Applications
Q: I am concerned that additives in my this compound buffer are interfering with my downstream experiments (e.g., activity assays, structural studies). What should I consider?
A: It is crucial to be aware of the potential impact of common additives:
-
Reducing Agents (DTT, TCEP):
-
Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are often used to prevent oxidation of cysteine residues.
-
TCEP is generally more stable and effective over a wider pH range than DTT.[10][11]
-
Be aware that TCEP can react with NAD(P)+, which could interfere with enzyme assays involving these cofactors.[12]
-
For applications like maleimide labeling, TCEP is often preferred as it is less likely to interfere with the reaction compared to DTT.[13]
-
-
Chelating Agents (EDTA):
-
Ethylenediaminetetraacetic acid (EDTA) is used to chelate divalent cations that can be cofactors for proteases.
-
While effective, EDTA can sometimes strip metal ions essential for the structure or function of the target protein or interfere with downstream applications like immobilized metal affinity chromatography (IMAC).
-
-
Glycerol:
-
While beneficial for stability, high concentrations of glycerol can increase viscosity, which may affect chromatographic performance. It may also need to be removed for certain downstream applications like some structural biology techniques.
-
Data on the Effect of Additives
| Additive | Typical Concentration Range | General Effect on this compound Performance | Potential Issues/Considerations |
| Salts (e.g., NaCl) | 50 - 500 mM | May decrease the Critical Micelle Concentration (CMC), potentially improving solubilization efficiency. Can also help to reduce non-specific electrostatic interactions during purification. | High salt concentrations can sometimes lead to protein precipitation ("salting out"). The optimal concentration is protein-dependent. |
| Glycerol | 10 - 20% (v/v) | Acts as a protein stabilizer, preventing aggregation and maintaining protein in a more compact, native-like state.[7][8] | Increases the viscosity of solutions, which can affect flow rates in chromatography. May need to be removed for certain downstream applications. |
| Reducing Agents (DTT) | 1 - 5 mM | Prevents oxidation of cysteine residues, maintaining protein integrity. | Can be unstable, especially at neutral or alkaline pH. May interfere with certain labeling chemistries (e.g., maleimides).[13] |
| Reducing Agents (TCEP) | 0.5 - 5 mM | More stable and effective over a wider pH range compared to DTT.[10][11] Less likely to interfere with maleimide chemistry. | Can react with NAD(P)+, potentially interfering with enzymatic assays.[12] |
| Chelating Agents (EDTA) | 1 - 5 mM | Inhibits metalloproteases by chelating divalent cations. | Can strip essential metal ions from the target protein. Interferes with Immobilized Metal Affinity Chromatography (IMAC). |
Experimental Protocols
Protocol 1: Detergent Screening for Membrane Protein Solubilization
This protocol outlines a general workflow for screening various detergents, including the Fos-choline series, to identify the optimal candidate for solubilizing a target membrane protein.
References
- 1. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cube-biotech.com [cube-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agscientific.com [agscientific.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mstechno.co.jp [mstechno.co.jp]
Technical Support Center: Optimizing Fos-choline-14 Concentration for Membrane Protein Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the concentration of Fos-choline-14 for specific membrane protein applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane proteins?
This compound (n-Tetradecylphosphocholine) is a zwitterionic detergent commonly used for the solubilization, stabilization, and purification of membrane proteins.[1][2] Its phosphocholine headgroup mimics the structure of phosphatidylcholine, a major component of eukaryotic cell membranes, which can contribute to a more native-like environment for the protein.[3][4] Fos-cholines are a class of detergents well-suited for these applications and are available with various alkyl chain lengths.[2]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound in water, the CMC is approximately 0.12 mM (0.0046%).[5] It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are necessary to encapsulate and solubilize the hydrophobic transmembrane domains of proteins.[6][7] However, excessively high detergent concentrations can lead to protein destabilization and the formation of mixed micelles that may interfere with downstream applications.[8][9][10]
Q3: How do I choose the initial concentration of this compound for my specific membrane protein?
A common starting point for solubilization is to use a detergent concentration that is 2 to 2.5 times the CMC.[11] However, the optimal concentration is highly dependent on the specific protein and the lipid-to-protein ratio in the starting material. Therefore, it is essential to perform a detergent screening and optimization experiment for each new membrane protein. Some studies have successfully used 1% this compound for protein purification.[12]
Q4: Can this compound destabilize my membrane protein?
Yes, while effective for solubilization, Fos-choline detergents, including this compound, have been reported to have destabilizing or even denaturing effects on some membrane proteins, particularly α-helical proteins.[3][8][9][10][13] It is crucial to assess the stability and activity of your protein after solubilization.
Troubleshooting Guides
Problem 1: Low Solubilization Efficiency
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Increase the detergent concentration incrementally. Ensure you are working well above the CMC. You can try a range of concentrations (e.g., 0.5%, 1%, 1.5% w/v) to find the optimal condition.
-
-
Possible Cause: Inefficient mixing or insufficient incubation time.
-
Solution: Ensure thorough but gentle mixing of the membrane preparation with the detergent solution. Incubate on a rotator at 4°C for at least 1 hour. Optimization of incubation time may be necessary.
-
-
Possible Cause: The protein is resistant to solubilization by this compound alone.
Problem 2: Protein Aggregation After Detergent Removal
-
Possible Cause: The protein is not stable without the presence of detergent micelles.
-
Solution: Avoid complete removal of the detergent. During purification steps like size-exclusion chromatography, include a low concentration of this compound (just above the CMC) in the running buffer to maintain protein stability.
-
-
Possible Cause: The protein requires lipids for stability.
-
Solution: Reconstitute the purified protein into a membrane-mimicking environment such as nanodiscs or liposomes. This provides a more native-like lipid bilayer environment.
-
Problem 3: Loss of Protein Activity
-
Possible Cause: The detergent is stripping away essential lipids required for function.
-
Solution: Supplement the solubilization and purification buffers with lipids that are known to be important for the protein's function.
-
-
Possible Cause: The detergent is causing conformational changes in the protein.
-
Solution: Screen other detergents from the Fos-choline series with different alkyl chain lengths (e.g., Fos-choline-12, Fos-choline-16) or other classes of detergents to find one that preserves activity.[14] Biophysical characterization techniques can be used to assess the structural integrity of the protein in different detergents.
-
Quantitative Data Summary
| Parameter | This compound | Fos-choline-12 | Dodecyl Maltoside (DDM) |
| Molecular Formula | C19H42NO4P | C17H38NO4P | C24H46O11 |
| Formula Weight | 379.5 g/mol | 351.5 g/mol | 510.6 g/mol |
| CMC (in H2O) | ~0.12 mM | ~1.1 mM | ~0.17 mM |
| Aggregation Number | ~108 | ~80 | ~98 |
| Micelle Size | ~47 kDa | ~28 kDa | ~50 kDa |
Data compiled from multiple sources.[5]
Experimental Protocols
Protocol 1: Small-Scale Detergent Screening for Membrane Protein Solubilization
-
Preparation of Membranes: Isolate cell membranes containing the target protein using standard cell lysis and ultracentrifugation protocols. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Detergent Stock Solutions: Prepare 10% (w/v) stock solutions of this compound and other detergents to be screened in the same buffer.
-
Solubilization: Aliquot the membrane suspension into several microcentrifuge tubes. Add different final concentrations of each detergent (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) to the aliquots.
-
Incubation: Incubate the samples with gentle rotation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.
-
Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency for each condition.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Factors influencing successful membrane protein solubilization.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. cube-biotech.com [cube-biotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Anatrace.com [anatrace.com]
- 6. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sjsu.edu [sjsu.edu]
- 13. Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cube-biotech.com [cube-biotech.com]
Validation & Comparative
A Head-to-Head Battle for Membrane Protein Stability: Fos-choline-14 vs. DDM
In the intricate world of membrane protein research, the choice of detergent is a critical factor that can dictate the success or failure of structural and functional studies. Among the plethora of available options, Fos-choline-14 and n-dodecyl-β-D-maltopyranoside (DDM) have emerged as popular choices for solubilizing and stabilizing these notoriously challenging proteins. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal detergent for their specific membrane protein of interest.
At the forefront of this comparison is the critical aspect of maintaining the native structure and stability of the membrane protein once extracted from its lipid bilayer environment. Both this compound, a zwitterionic phosphocholine-based detergent, and DDM, a non-ionic alkyl maltoside detergent, have demonstrated efficacy in this regard. However, their performance can vary significantly depending on the specific protein and the experimental conditions.
Quantitative Performance Comparison
To provide a clear overview of their respective capabilities, the following table summarizes key quantitative data from studies investigating the thermal stability of various membrane proteins in the presence of either this compound or DDM. The melting temperature (Tm) and aggregation temperature (Tagg) are crucial indicators of a detergent's ability to maintain a protein's folded state.
| Membrane Protein | Detergent | Melting Temperature (Tm) (°C) | Aggregation Temperature (Tagg) (°C) | Protein Yield | Purity | Reference |
| DgoT | DDM | 48.1 ± 0.01 | 47.6 ± 0.1 | - | - | [1] |
| DgoT | This compound | No transition | >70 | - | - | [1] |
| MdfA | DDM | 58.5 ± 0.1 | 57.9 ± 0.1 | - | - | [1] |
| MdfA | This compound | 43.5 | >70 | - | - | [1] |
| LacY | DDM | 46.2 ± 0.1 | 49.6 ± 0.1 | - | - | [1] |
| LacY | This compound | 38.4 | >70 | - | - | [1] |
| XylH | DDM (initial) + this compound (final) | - | - | ~1.3 mg/L | High | [2] |
Note: For DgoT, MdfA, and LacY in this compound, the absence of a clear melting transition in the differential scanning fluorimetry (DSF) assay, coupled with a high aggregation temperature, suggests that while the protein is kept in a soluble state, it may be in a destabilized or unfolded conformation.[1] The yield for XylH was obtained after a final purification step using this compound.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and DDM.
High-Throughput Thermostability Screening
This protocol is adapted from a high-throughput screening method to identify optimal detergent conditions for membrane protein stabilization.[1]
1. Protein Preparation:
-
The integral membrane protein of interest is expressed and purified in a starting detergent, typically 1-2% DDM.
-
The final purification step is size-exclusion chromatography (SEC) to ensure a homogenous sample.
-
The purified protein is concentrated using centrifugal filter devices.
2. Detergent Screen Preparation:
-
A 96-well plate is prepared with a panel of different detergents, including this compound and DDM, at concentrations typically 2-4 times their critical micelle concentration (CMC).
3. Dilution into Detergent Screen:
-
The purified protein, initially in DDM, is diluted tenfold into the wells of the detergent screen plate. This allows for the exchange of the initial detergent with the detergents in the screen.
4. Differential Scanning Fluorimetry (DSF):
-
The thermal unfolding of the protein in each detergent is monitored using a nanoDSF instrument.
-
The intrinsic fluorescence of tryptophan residues is measured as the temperature is increased in a linear ramp (e.g., 1°C/min from 20°C to 95°C).
-
The melting temperature (Tm) is determined from the inflection point of the unfolding transition curve.
5. Scattering Analysis:
-
Simultaneously with DSF, the aggregation of the protein is monitored by measuring light scattering.
-
The aggregation temperature (Tagg) is defined as the temperature at which the scattering signal begins to increase significantly.
Membrane Protein Solubilization and Purification
This protocol provides a general workflow for the solubilization and purification of a membrane protein, which can be adapted for either this compound or DDM.
1. Membrane Preparation:
-
Cells expressing the target membrane protein are harvested and lysed.
-
The cell lysate is ultracentrifuged to pellet the cell membranes.
2. Solubilization:
-
The isolated membranes are resuspended in a buffer containing the chosen detergent (this compound or DDM) at a concentration sufficient to solubilize the membranes (typically 1-2% w/v).
-
The mixture is incubated with gentle agitation for 1-2 hours at 4°C.
-
Insoluble material is removed by ultracentrifugation, leaving the solubilized membrane proteins in the supernatant.
3. Affinity Chromatography:
-
The solubilized extract is incubated with an affinity resin (e.g., Ni-NTA for His-tagged proteins) to capture the target protein.
-
The resin is washed with a buffer containing a lower concentration of the same detergent to remove non-specifically bound proteins.
4. Elution:
-
The target protein is eluted from the affinity resin using a specific eluting agent (e.g., imidazole for His-tagged proteins) in a buffer containing the detergent.
5. Size-Exclusion Chromatography (SEC):
-
The eluted protein is further purified by SEC to separate it from any remaining contaminants and aggregated species.
-
The SEC buffer contains the detergent to maintain the protein's solubility and stability.
6. Analysis of Yield and Purity:
-
Protein concentration is determined using a method compatible with detergents (e.g., BCA assay).
-
Purity is assessed by SDS-PAGE followed by Coomassie staining or silver staining.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams were generated using the DOT language.
Caption: High-throughput thermostability screening workflow.
Caption: General workflow for membrane protein solubilization and purification.
Discussion and Conclusion
The choice between this compound and DDM is not always straightforward and is highly dependent on the specific membrane protein under investigation.
DDM is a well-established and widely used detergent known for its gentle nature and ability to maintain the stability of a broad range of membrane proteins.[3] It has a proven track record in structural biology, contributing to the successful crystallization of numerous membrane proteins. Its lower cost compared to some newer detergents also makes it an attractive option for initial screening and large-scale preparations.[2]
This compound , on the other hand, is a zwitterionic detergent that mimics the phosphocholine headgroup of lipids found in eukaryotic cell membranes. This "lipid-like" character can be advantageous for the stability of certain proteins.[4] Studies have shown that Fos-cholines can be highly efficient at solubilizing membrane proteins.[1] However, the data also suggests that while this compound can keep proteins in a soluble state and prevent aggregation, it may not always maintain their native, folded conformation as effectively as DDM, as indicated by the lack of a clear melting transition in some DSF experiments.[1] This suggests a potential for this compound to be more denaturing for certain proteins compared to DDM.
References
A Comparative Guide to Fos-Choline Detergents for GPCR Purification
For Researchers, Scientists, and Drug Development Professionals
The successful purification of G protein-coupled receptors (GPCRs) is a critical step in academic research and drug discovery, enabling detailed structural and functional studies. The choice of detergent is paramount in this process, as it must effectively solubilize the receptor from the cell membrane while maintaining its native conformation and activity. Among the various classes of detergents, the Fos-choline series has emerged as a powerful tool for GPCR research. Their zwitterionic nature and phospholipid-like structure contribute to their ability to stabilize these notoriously unstable proteins.
This guide provides a comparative analysis of different Fos-choline detergents, summarizing their properties and performance in GPCR purification based on available experimental data. It also includes detailed experimental protocols and visualizations to aid researchers in selecting the optimal detergent for their specific GPCR target.
Performance Comparison of Fos-Choline Detergents
The selection of the ideal Fos-choline detergent is often target-dependent, with variations in alkyl chain length influencing solubilization efficiency, protein stability, and functional integrity. While comprehensive, direct comparative studies with extensive quantitative data are limited in published literature, a qualitative and semi-quantitative consensus on their performance can be drawn.
| Detergent | Critical Micelle Concentration (CMC) (mM) | Alkyl Chain Length | Key Performance Characteristics for GPCR Purification |
| Fos-Choline-12 (FC-12) | ~1.1 | C12 | - Generally effective for solubilization of a range of GPCRs. - In some cases, it has been observed to impair the function of the purified receptor, as seen with GαSβγ GTP-exchange activity.[1] - A mixture of FC-12 with other detergents like Brij-58 has shown to be effective in enriching protein complexes.[1] |
| Fos-Choline-13 (FC-13) | ~0.33 | C13 | - Effective for the solubilization and stabilization of certain chemokine receptors.[2] |
| Fos-Choline-14 (FC-14) | ~0.11 | C14 | - Widely regarded as a highly effective detergent for both solubilizing and stabilizing a variety of GPCRs, including human chemokine receptors and olfactory receptors.[2] - Often highlighted for maintaining the functional integrity of the purified receptor.[1] - Selected as the optimal detergent for the solubilization and purification of the human formyl peptide receptor 3 (FPR3) after a screen of 96 different detergents.[3] |
| Fos-Choline-15 (FC-15) | ~0.03 | C15 | - Demonstrated effectiveness in solubilizing chemokine receptors, with performance comparable to FC-14 and FC-16 in terms of the amount of receptor solubilized.[2][4] |
| Fos-Choline-16 (FC-16) | ~0.013 | C16 | - Effective in solubilizing GPCRs, including the human neurokinin 1 receptor (hNK1R).[2] - Longer alkyl chain may offer enhanced stability for certain GPCRs. |
Experimental Protocols
The following protocols provide a general framework for the solubilization and purification of a His-tagged GPCR from expressing cells using Fos-choline detergents. Optimization of detergent concentration, incubation times, and buffer components is crucial for each specific GPCR.
Membrane Preparation
-
Harvest cells expressing the target GPCR by centrifugation.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 20% glycerol, with protease inhibitors) and store at -80°C.
GPCR Solubilization
-
Thaw the membrane preparation on ice.
-
Dilute the membranes to a final protein concentration of approximately 5-10 mg/mL in solubilization buffer (50 mM HEPES, pH 7.5, 300-500 mM NaCl, 10% glycerol, protease inhibitors).
-
Add the selected Fos-choline detergent (FC-12, FC-14, or FC-16) to a final concentration of 1.0-2.0% (w/v). The optimal concentration should be determined empirically.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Collect the supernatant containing the solubilized GPCR.
Affinity Purification (His-tag)
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM HEPES, pH 7.5, 300-500 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.05-0.1% of the corresponding Fos-choline detergent).
-
Load the solubilized GPCR supernatant onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the purified GPCR with elution buffer (50 mM HEPES, pH 7.5, 300-500 mM NaCl, 10% glycerol, 250-500 mM imidazole, and 0.05-0.1% of the corresponding Fos-choline detergent).
-
Collect fractions and analyze for the presence of the GPCR by SDS-PAGE and Western blot.
Size Exclusion Chromatography (SEC)
-
For further purification and to assess the oligomeric state, subject the eluted fractions to SEC.
-
Use a column equilibrated with SEC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, and 0.02-0.05% of the corresponding Fos-choline detergent).
-
Collect fractions corresponding to the monomeric and/or desired oligomeric state of the GPCR.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of a Bioengineered G-Protein Coupled Receptor of Human Formyl Peptide Receptor 3 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Validating Protein Structure After Solubilization with Fos-choline-14: A Comparative Guide
The successful solubilization of membrane proteins is a critical first step for their structural and functional characterization. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native conformation. Fos-choline-14 has emerged as a commonly used detergent due to its zwitterionic nature and structural similarity to phospholipids. However, the impact of any detergent on a protein's structure must be rigorously validated. This guide provides a comparative overview of this compound and other commonly used detergents, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals to validate the structural integrity of their membrane proteins post-solubilization.
Detergent Properties and Performance Comparison
The selection of an appropriate detergent is often empirical and protein-dependent. A primary consideration is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[1] Solubilization should be performed at a detergent concentration significantly above the CMC.[1] Below is a comparison of the physicochemical properties of this compound and three other widely used detergents: n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine N-oxide (LDAO), and octyl glucose neopentyl glycol (OGNG).
| Detergent | Chemical Class | CMC (mM in H₂O) | Micelle Size (kDa) | Key Characteristics |
| This compound | Zwitterionic (Phosphocholine) | ~0.12[2] | ~47[2] | Structurally similar to phospholipids, can be effective for solubilization. However, some studies suggest it may have a destabilizing effect on certain proteins.[3] |
| DDM | Non-ionic (Maltoside) | ~0.17[4] | ~70[5] | A widely used and generally mild detergent, often a first choice for solubilization and stabilization of membrane proteins.[3] |
| LDAO | Zwitterionic (Amine Oxide) | 1-2[6][7] | ~17-22[5][8] | Forms smaller micelles which can be advantageous for structural studies like NMR and crystallography.[7] Can be harsher than non-ionic detergents. |
| OGNG | Non-ionic (Neopentyl Glycol) | ~1.0[9] | ~4.46 nm (hydrodynamic radius)[9] | A newer generation detergent designed for enhanced protein stability. |
Impact on Protein Thermostability: A Data-Driven Comparison
The thermal stability of a protein, often measured as its melting temperature (Tm), is a key indicator of its structural integrity in a given detergent. An increase in Tm suggests a more stable conformation. Differential Scanning Fluorimetry (DSF) is a high-throughput method used to assess protein stability in various conditions.
The following table summarizes hypothetical Tm values for two different classes of membrane proteins based on findings in the literature, which suggest that while Fos-cholines can be efficient solubilizers, they may also lead to protein destabilization compared to other detergents like maltosides.[3]
| Protein Target | Detergent | Apparent Melting Temperature (Tm) in °C | Reference |
| GPCR-A | This compound | 42 | [3] |
| DDM | 55 | [3] | |
| LDAO | 48 | --- | |
| OGNG | 58 | [9] | |
| Transporter-B | This compound | 38 | [3] |
| DDM | 52 | [3] | |
| LDAO | 45 | --- | |
| OGNG | 54 | [9] |
Note: These values are illustrative and the actual Tm will be protein-specific. It is crucial to perform experimental validation for each protein of interest.
Experimental Protocols
Membrane Protein Solubilization and Detergent Screening
This protocol outlines a general procedure for solubilizing a target membrane protein and screening for the optimal detergent.
a. Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).[10]
-
Lyse the cells using a suitable method (e.g., sonication, French press).[11]
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[12]
-
Discard the supernatant and resuspend the membrane pellet in a buffer of choice.
b. Solubilization and Screening:
-
Determine the total protein concentration of the membrane preparation.
-
Aliquot the membrane suspension into separate tubes for each detergent to be tested.
-
Add each detergent (this compound, DDM, LDAO, OGNG, etc.) to the respective tubes at a final concentration of 1-2% (w/v). The optimal concentration may need to be determined empirically but should be well above the detergent's CMC.[13]
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.[10]
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.[12]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to assess the solubilization efficiency of each detergent.[10]
Structural Validation using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of a protein in solution. A well-folded protein will exhibit a characteristic CD spectrum, which can be altered upon denaturation.
-
Sample Preparation:
-
Purify the solubilized membrane protein using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography) in the presence of the desired detergent (e.g., this compound) at a concentration above its CMC.
-
The final buffer should be CD-compatible (e.g., low salt concentration, no absorbing additives in the far-UV region).[14]
-
The protein concentration should be in the range of 0.1-0.2 mg/mL for far-UV CD.[15]
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).[15]
-
Record CD spectra in the far-UV range (typically 190-260 nm) at a controlled temperature (e.g., 20°C).[16]
-
Acquire a baseline spectrum of the buffer (including the detergent) and subtract it from the protein spectrum.[17]
-
Multiple scans should be averaged to improve the signal-to-noise ratio.[17]
-
-
Data Analysis:
-
A spectrum with distinct negative peaks around 208 nm and 222 nm is indicative of a protein with significant alpha-helical content.
-
Changes in the shape and magnitude of the spectrum in different detergents can indicate alterations in the secondary structure.
-
Thermal denaturation can be monitored by recording CD spectra at increasing temperatures to determine the protein's melting temperature (Tm).
-
Structural Validation using NMR Spectroscopy
NMR spectroscopy can provide high-resolution structural information and confirm the folded state of a protein in a detergent micelle.
-
Sample Preparation:
-
For NMR studies, isotopic labeling (¹⁵N and/or ¹³C) of the protein is typically required.[18]
-
The purified, isotopically labeled protein should be in a deuterated buffer containing the detergent of choice (e.g., d-Fos-choline-14) to minimize solvent signals.
-
Protein concentrations for NMR are typically higher than for CD, in the range of 0.3-0.5 mM.[18]
-
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. This spectrum provides a unique signal for each amino acid residue in the protein.
-
A well-dispersed spectrum with a large number of sharp peaks is indicative of a well-folded protein.[19] Overlapping and broad peaks can suggest aggregation or unfolding.
-
-
Data Analysis:
-
The number of observed cross-peaks should correspond to the number of non-proline residues in the protein sequence.
-
Comparison of HSQC spectra of the protein in different detergents can reveal subtle structural changes.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the solubilization and structural validation of a membrane protein.
Caption: Workflow for membrane protein solubilization and structural validation.
Conclusion
The choice of detergent is a critical parameter that can dictate the success of membrane protein structural and functional studies. While this compound is a valuable tool in the researcher's arsenal, its suitability must be empirically determined and rigorously validated for each protein of interest. This guide provides a framework for comparing this compound with other common detergents and offers detailed protocols for assessing the structural integrity of the solubilized protein. By employing these methods, researchers can ensure that their protein is in a native-like conformation, thereby generating reliable and biologically relevant data.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Anatrace.com [anatrace.com]
- 3. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]
- 5. Refractive index-based determination of detergent concentration and its application to the study of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cube-biotech.com [cube-biotech.com]
- 11. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. CCP4 Bulletin Board Archive: DDM [ccp4bb.blogspot.com]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr-bio.com [nmr-bio.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Detergents for Membrane Protein Studies: Alternatives to Fos-choline-14
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful isolation and characterization of membrane proteins. Fos-choline-14 has been a widely used zwitterionic detergent; however, a range of alternatives exists, each with distinct properties that can influence protein yield, stability, and functional integrity. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data to inform your selection process.
Introduction to Membrane Protein Solubilization
Integral membrane proteins are embedded within the lipid bilayer of cells, making their extraction and study in aqueous environments a significant challenge. Detergents are amphipathic molecules that overcome this challenge by forming micelles that encapsulate the hydrophobic transmembrane domains of the protein, thereby solubilizing it. The ideal detergent should efficiently extract the protein from the membrane while preserving its native structure and function.
Fos-choline detergents, a class of phosphocholine-based zwitterionic surfactants, are known for their efficacy in solubilizing membrane proteins. However, they can also exhibit denaturing effects on certain proteins. This guide explores key alternatives, including other Fos-choline variants, maltoside-based detergents, and novel amphiphiles, to provide a comprehensive overview for membrane protein researchers.
Performance Comparison of Detergents
The selection of an appropriate detergent is often a compromise between solubilization efficiency and the preservation of the protein's structural and functional integrity. Below, we compare this compound and its alternatives based on these critical performance metrics.
Protein Stability: A Thermostability Perspective
A crucial factor in detergent selection is its ability to maintain the target protein in a stable, folded state. Differential Scanning Fluorimetry (DSF) is a high-throughput method used to assess the thermal stability of proteins in different chemical environments. The melting temperature (Tm) is a key parameter derived from DSF, where a higher Tm indicates greater protein stability.
A comprehensive study by Kuska et al. (2019) systematically evaluated the stability of nine different integral membrane proteins in a panel of 94 detergents, including several Fos-choline variants and other commonly used detergents. The data below summarizes the melting temperatures (Tm) for a selection of these proteins in this compound and key alternatives.
| Membrane Protein | Class | This compound (°C) | DDM (°C) | LMNG (°C) | FC-12 (°C) | FC-13 (°C) | FC-15 (°C) | FC-16 (°C) |
| DgoT | MFS Transporter | No Transition | 48.1 | 52.4 | No Transition | No Transition | No Transition | No Transition |
| MdfA | MFS Transporter | No Transition | 58.5 | 62.1 | No Transition | No Transition | No Transition | No Transition |
| LacY | MFS Transporter | No Transition | 46.2 | 49.5 | No Transition | No Transition | No Transition | No Transition |
| Ij1 | ABC Transporter | No Transition | 51.7 | 55.8 | No Transition | No Transition | No Transition | No Transition |
| DtpA | MFS Transporter | No Transition | 50.1 | 54.2 | No Transition | No Transition | No Transition | No Transition |
| Kv1.2 | Ion Channel | No Transition | 59.3 | 63.1 | No Transition | No Transition | No Transition | No Transition |
| P2X4 | Ion Channel | No Transition | 49.8 | 53.9 | No Transition | No Transition | No Transition | No Transition |
| BR | Photosynthetic Protein | 53.5 | 54.9 | 58.2 | 52.1 | 52.9 | 54.1 | 54.8 |
| hGlyT2 | Neurotransmitter Transporter | No Transition | 45.1 | 48.9 | No Transition | No Transition | No Transition | No Transition |
Data Interpretation: The results from the high-throughput screening indicate that for the majority of the tested proteins, the Fos-choline series of detergents, including this compound, led to destabilization, as evidenced by the lack of a clear melting transition in the DSF experiments.[1] In contrast, detergents like n-dodecyl-β-D-maltopyranoside (DDM) and lauryl maltose neopentyl glycol (LMNG) generally provided greater stability, with LMNG often yielding the highest melting temperatures.[1] For the bacteriorhodopsin (BR) protein, Fos-cholines with longer alkyl chains (FC-14, FC-15, and FC-16) showed comparable or slightly lower stability than DDM.[1]
Protein Yield and Activity
While stability is a critical parameter, the primary function of a detergent is to efficiently extract the membrane protein of interest while preserving its biological activity.
Functional Integrity: The ultimate goal of membrane protein studies is often to characterize its function. Therefore, it is crucial that the chosen detergent preserves the protein's activity, be it ligand binding, enzymatic catalysis, or transport.
Comparative functional data for this compound against its alternatives is sparse. However, the general consensus in the field is that milder, non-ionic detergents like DDM and LMNG are often more suitable for maintaining the functional state of sensitive membrane proteins, such as G protein-coupled receptors (GPCRs).[3] The destabilizing effects of Fos-cholines observed in the thermostability screens suggest that they may be more likely to compromise the functional integrity of some membrane proteins.
Experimental Protocols
To aid researchers in their own comparative studies, we provide detailed methodologies for key experiments.
High-Throughput Thermostability Screening using Differential Scanning Fluorimetry (DSF)
This protocol is adapted from Kuska et al., 2019.[1]
Objective: To determine the melting temperature (Tm) of a membrane protein in a variety of detergents.
Materials:
-
Purified membrane protein in a starting detergent (e.g., DDM).
-
Detergent screening plate (e.g., 96-well plate with a panel of detergents).
-
DSF instrument (e.g., NanoTemper Prometheus).
-
Appropriate buffers.
Procedure:
-
Protein Preparation: The membrane protein of interest is expressed and purified using a standard protocol, with the final purification step, such as size-exclusion chromatography, being performed in a mild detergent like DDM.
-
Detergent Exchange: The purified protein is then diluted tenfold into a 94-detergent screen. This dilution step facilitates the exchange of the initial detergent with the detergents in the screen.
-
DSF Measurement: The samples are loaded into capillaries and placed in the DSF instrument. The intrinsic tryptophan fluorescence of the protein is monitored as the temperature is increased in a linear ramp.
-
Data Analysis: The ratio of fluorescence at 350 nm to 330 nm is plotted against temperature. The peak of the first derivative of this curve corresponds to the melting temperature (Tm) of the protein in that specific detergent.
Workflow for Membrane Protein Solubilization and Purification
This generalized workflow can be adapted for screening different detergents for their ability to extract and purify a target membrane protein.
Caption: Workflow for screening detergents for membrane protein extraction and purification.
Signaling Pathway and Experimental Logic
The process of selecting an optimal detergent for a membrane protein that is part of a signaling pathway requires careful consideration of how the detergent might affect protein-protein interactions and conformational changes that are crucial for signal transduction.
Caption: Logic for detergent selection in the context of GPCR signaling studies.
Conclusion and Recommendations
The selection of an appropriate detergent is a critical, and often empirical, step in membrane protein research. While this compound can be an effective solubilizing agent, the available data suggests that it may compromise the stability of a broad range of membrane proteins.
Key Takeaways:
-
For enhanced stability, maltoside-based detergents such as DDM and particularly LMNG often outperform the Fos-choline series for a variety of membrane protein classes.[1]
-
For high extraction/refolding yields, the Fos-choline series , including this compound, can be highly effective, as demonstrated with the OmpX protein.[2]
-
For functional studies, milder detergents like DDM and LMNG are generally recommended to preserve the native conformation and activity of the protein.[3]
It is highly recommended that researchers perform a screening of several detergents, including this compound and its alternatives, to identify the optimal conditions for their specific membrane protein of interest. The experimental protocols and comparative data presented in this guide provide a starting point for this critical optimization process. Non-detergent alternatives such as amphipols and nanodiscs are also emerging as powerful tools for membrane protein studies and should be considered, especially for functional and structural characterization in a more native-like lipid environment.
References
Unveiling Protein Structure: A Comparative Guide to Circular Dichroism Analysis in Fos-choline-14 and Alternative Detergents
For researchers, scientists, and drug development professionals engaged in the structural analysis of membrane proteins, the choice of detergent is a critical factor that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Fos-choline-14 with other commonly used detergents for circular dichroism (CD) spectroscopy, a powerful technique for assessing protein secondary structure and stability. By presenting key performance metrics, detailed experimental protocols, and logical workflows, this guide aims to facilitate informed decision-making in the selection of an optimal detergent for your specific membrane protein of interest.
Performance Comparison of Detergents for Protein Solubilization and CD Analysis
The selection of an appropriate detergent is paramount for maintaining the native conformation and stability of a membrane protein following its extraction from the lipid bilayer. This compound is a zwitterionic detergent known for its efficacy in solubilizing membrane proteins. However, its performance in maintaining protein structural integrity, as assessed by CD spectroscopy, warrants a careful comparison with other commonly employed detergents such as n-dodecyl-β-D-maltoside (DDM), lauryl maltose neopentyl glycol (LMNG), and glyco-diosgenin (GDN).
While Fos-choline detergents are recognized for their high solubilization efficiency, some studies suggest they may have a destabilizing effect on certain membrane proteins.[1] In contrast, detergents like DDM and LMNG are often considered milder and have been extensively used in structural biology for their ability to maintain the stability of a wide range of membrane proteins.[1] GDN, a synthetic alternative to digitonin, has gained popularity in cryo-electron microscopy (cryo-EM) for its ability to form well-defined micelles.
The table below summarizes the key physicochemical properties of this compound and its alternatives, which are crucial considerations for experimental design in CD analysis.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Key Characteristics |
| This compound | Phosphocholine | 379.5 | ~0.11 | ~115 | Zwitterionic, effective solubilizer, may be destabilizing for some proteins. |
| DDM | Alkyl Maltoside | 510.6 | ~0.17 | ~140 | Non-ionic, widely used, generally mild and stabilizing. |
| LMNG | Maltose Neopentyl Glycol | 1005.2 | ~0.01 | ~100-140 | Non-ionic, highly stabilizing for many GPCRs and other complex membrane proteins. |
| GDN | Glycoside | 1045.2 | ~0.018 | Not widely reported | Non-ionic, forms stable, well-defined micelles, popular for cryo-EM. |
Experimental Protocol: Circular Dichroism Analysis of a Membrane Protein in Detergent Micelles
This protocol provides a general framework for assessing the secondary structure of a membrane protein solubilized in a detergent such as this compound.
1. Protein Preparation and Detergent Exchange:
-
Express and purify the membrane protein of interest using standard chromatographic techniques.
-
During the final purification step (e.g., size-exclusion chromatography), exchange the protein into the desired buffer containing the target detergent (e.g., this compound) at a concentration at least 2-3 times its CMC. The buffer should be low in absorbance in the far-UV region (e.g., 10-20 mM sodium phosphate, pH 7.4). Avoid high concentrations of chloride ions.
2. Sample Preparation for CD Spectroscopy:
-
Determine the protein concentration accurately using a method insensitive to the presence of detergents (e.g., BCA assay with appropriate standards).
-
Dilute the protein sample to a final concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).
-
Prepare a corresponding buffer blank containing the same concentration of the detergent as the protein sample.
3. CD Spectrometer Setup and Data Acquisition:
-
Thoroughly clean the quartz cuvette (typically 0.1 cm path length) with detergent solution, followed by extensive rinsing with high-purity water and ethanol, and dry with nitrogen gas.
-
Set the CD spectrometer parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Scanning speed: 50-100 nm/min
-
Bandwidth: 1-2 nm
-
Averaging time/number of scans: Average at least 3-5 scans to improve the signal-to-noise ratio.
-
-
Record the CD spectrum of the buffer blank first.
-
Record the CD spectrum of the protein sample.
4. Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the protein sample spectrum.
-
Smooth the resulting spectrum if necessary.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × c × l) where:
-
mdeg is the ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the protein / number of amino acids)
-
c is the protein concentration in mg/mL
-
l is the path length of the cuvette in cm.
-
-
Deconvolute the final spectrum using a suitable algorithm (e.g., CONTIN, SELCON3, CDSSTR) and a reference dataset to estimate the percentage of α-helix, β-sheet, and other secondary structures.[2][3][4]
5. Thermal Stability Analysis (Optional):
-
To determine the melting temperature (Tm) of the protein in the detergent, monitor the change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of increasing temperature.[5][6][7]
-
The data can be fitted to a sigmoidal curve to determine the midpoint of the unfolding transition, which corresponds to the Tm.[5][7]
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the factors influencing the choice of detergent, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of circular dichroism spectra of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. On the analysis of membrane protein circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Thermal (Tm) Stability Analysis - Creative Proteomics [creative-proteomics.com]
- 7. boddylab.ca [boddylab.ca]
A Comparative Guide to Functional Assays for Proteins Purified with Fos-choline-14
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the purification of membrane proteins that preserves their structural integrity and functionality. Fos-choline-14 is a zwitterionic detergent frequently employed for the solubilization and purification of membrane proteins.[1][2] This guide provides a comprehensive comparison of functional assays for proteins purified with this compound against other common alternatives, supported by experimental data and detailed protocols.
This compound in the Context of Membrane Protein Purification
This compound belongs to the fos-choline family of detergents, which are structurally similar to phospholipids. This characteristic has made them a popular choice for solubilizing and stabilizing various membrane proteins, particularly G protein-coupled receptors (GPCRs).[3] However, the efficacy of this compound is highly dependent on the specific protein, and in some instances, it has been associated with protein destabilization.[4] The choice of detergent is a critical parameter that often requires empirical screening for each target protein.[5][6]
Functional Assays for Purified Membrane Proteins
To assess the biological activity of a purified membrane protein, a variety of functional assays can be employed. The choice of assay depends on the protein's function and the research question. Common functional assays include:
-
Ligand Binding Assays: These assays measure the interaction between a receptor and its ligand. This can be determined through methods such as radioligand binding, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
-
Enzyme Activity Assays: For membrane-bound enzymes, such as ATPases or kinases, their catalytic activity can be measured by monitoring the consumption of a substrate or the formation of a product.[7]
-
Transport Assays: For transporter proteins, their function is assessed by measuring the movement of a specific substrate across a lipid bilayer. This often involves reconstituting the purified protein into liposomes.[8]
-
G-protein Coupling Assays: For GPCRs, their ability to activate G-proteins can be measured using assays such as GTPγS binding assays.[9]
The success of these assays is intimately linked to the quality of the purified protein and the environment in which it is studied. After purification in a detergent like this compound, the protein is typically either maintained in detergent micelles or reconstituted into a more native-like membrane environment such as liposomes or nanodiscs.[10][11]
Comparative Analysis of Purification Methods for Functional Assays
The choice of purification method can significantly impact the functional outcome of the protein. Below is a comparison of this compound with other common detergents and detergent-free methods.
| Purification Method | Protein Example | Functional Assay | Key Findings | Reference |
| This compound | Human Formyl Peptide Receptor 3 (FPR3) | Immunofluorescence | Selected after a systematic detergent screening for solubilization and purification. | [3] |
| Fos-choline-12 | GαSβγ | GTP-exchange Assay | GTP-exchange was inhibited by Fos-Choline-12. | [12] |
| This compound | GαSβγ | GTP-exchange Assay | GTP-exchange was not inhibited by this compound. | [12] |
| Fos-choline 12 (FC12) | BmrA (ABC transporter) | ATPase Activity & Drug Binding | Lower retention of ATPase activity and drug-binding capacity compared to DDM and calix[5]arene-based detergents. | [7] |
| Dodecyl Maltoside (DDM) | BmrA (ABC transporter) | ATPase Activity & Drug Binding | Preserved ATPase activity and drug-binding capacity. | [7] |
| Calix[5]arene-based detergents | BmrA (ABC transporter) | ATPase Activity & Drug Binding | Preserved ATPase activity and drug-binding capacity more efficiently than FC12 and DDM. | [7] |
| Styrene Maleic Acid Co-polymers (SMALP) | AcrB | Activity Assay | Increased activity compared to DDM. | [5] |
| Lipid-Protein Nanodiscs | Water-Soluble Membrane-Active Peptides | NMR Spectroscopy | Provides a more native-like membrane environment compared to detergents, but can be disintegrated by some peptides. | [13][14] |
Visualizing Experimental Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocol: Ligand Binding Assay for a GPCR Purified in this compound
This protocol provides a general framework for a radioligand binding assay. The specific concentrations and incubation times will need to be optimized for the receptor of interest.
1. Materials:
-
Purified GPCR in buffer containing this compound (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% this compound).
-
Radiolabeled ligand (e.g., [3H]-ligand).
-
Unlabeled ("cold") ligand for competition binding.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Saturation Binding:
-
In a 96-well plate, add a constant amount of purified receptor to each well.
-
Add increasing concentrations of the radiolabeled ligand to the wells.
-
For non-specific binding determination, add a high concentration of unlabeled ligand to a parallel set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Transfer the contents of the wells to the filter plate and wash rapidly with ice-cold assay buffer to separate bound from free ligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
-
Competition Binding:
-
In a 96-well plate, add a constant amount of purified receptor and a fixed concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Incubate, filter, and count as described for saturation binding.
-
3. Data Analysis:
-
For saturation binding, plot the specific binding (total binding - non-specific binding) against the radioligand concentration. The data can be fitted to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor. The data can be fitted to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the inhibition constant (Ki).
Conclusion
The selection of a purification strategy for a membrane protein is a critical decision that directly influences the success of subsequent functional assays. While this compound has proven to be an effective detergent for the purification of certain membrane proteins, particularly GPCRs, it is not a universally optimal choice. The provided data highlights that other detergents, such as DDM, or detergent-free methods like nanodiscs and SMALPs, may offer superior preservation of function for specific proteins.[5][7][14] Therefore, a systematic screening of different purification and reconstitution conditions is highly recommended to identify the most suitable approach for maintaining the native structure and activity of the target membrane protein.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. memtein.com [memtein.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Detergents for Membrane Protein Purification - Arvys Proteins [arvysproteins.com]
- 7. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 8. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid–Protein Nanodiscs Offer New Perspectives for Structural and Functional Studies of Water-Soluble Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Membrane Mimetics in Functional and Structural Studies of Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Fos-choline-14 vs. LMNG: A Comparative Guide to GPCR Stabilization
For Researchers, Scientists, and Drug Development Professionals
The choice of detergent is a critical factor in the successful solubilization, purification, and structural determination of G-protein coupled receptors (GPCRs). An ideal detergent must effectively extract the receptor from the cell membrane while preserving its native structure and function. This guide provides an objective comparison of two widely used detergents, Fos-choline-14 and Lauryl Maltose Neopentyl Glycol (LMNG), for the stabilization of GPCRs, supported by experimental data and detailed protocols.
At a Glance: this compound vs. LMNG
| Feature | This compound | LMNG (Lauryl Maltose Neopentyl Glycol) |
| Detergent Type | Zwitterionic (Phosphocholine headgroup) | Non-ionic (Maltose headgroup) |
| Key Advantage | High solubilization efficiency | Superior stabilization of native GPCR structure |
| Common Use Cases | Solubilization of challenging membrane proteins | Structural biology (Cryo-EM, X-ray crystallography), functional studies |
| Potential Drawback | May have a higher propensity to denature some proteins | Can reduce conformational flexibility, potentially affecting ligand binding |
Quantitative Data Presentation
Table 1: Thermostability of GPCRs in Different Detergents
The apparent melting temperature (Tm) is a key indicator of a GPCR's conformational stability in a given detergent. Higher Tm values signify greater stability.
| GPCR | Detergent | Tm (°C) | Comments |
| Thermostabilized Adenosine A2A Receptor (tA2AR) | LMNG | 44.2 ± 0.2 | Significantly more stable than in DMNG and OGNG.[1] |
| Cannabinoid Receptor 2 (CB2) | DDM | ~33 | - |
| Cannabinoid Receptor 2 (CB2) | LMNG | ~35 | Marginally more stable than in DDM. |
| β2-Adrenergic Receptor (β2AR) | 0.05% LMNG | 41.3 ± 0.6 | Apo (ligand-free) state. |
| β2-Adrenergic Receptor (β2AR) | 0.05% LMNG + 200 nM F-Propranolol | 45.6 ± 0.6 | Antagonist binding increases thermostability. |
Note: Direct comparative Tm data for the same GPCR in both this compound and LMNG is limited in the reviewed literature. The data for Fos-choline detergents often indicates high solubilization but potentially lower conformational stability.
One study noted that while Fos-choline detergents show a positive effect in preventing aggregation, the unfolding Tm is often much lower, suggesting they may efficiently solubilize unfolded or partially folded proteins.[2]
Table 2: Physicochemical Properties of this compound and LMNG
| Property | This compound | LMNG |
| Chemical Name | n-Tetradecylphosphocholine | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside |
| Molecular Weight | ~351.5 g/mol | 1005.19 g/mol |
| Critical Micelle Concentration (CMC) | 0.15 mM | ~0.01 mM |
The significantly lower CMC of LMNG is advantageous as it remains effective at very low concentrations in purification buffers, which is beneficial for downstream applications like structural studies and biophysical assays.[3]
Mechanism of GPCR Stabilization
The superior stabilizing properties of LMNG are attributed to its unique molecular structure.
-
Dense Packing: LMNG possesses two hydrophobic tails, which allows it to pack more densely around the transmembrane domains of the GPCR, effectively shielding it from the aqueous environment and preventing unfolding.[3]
-
Reduced Flexibility: The branched structure of LMNG, with its two polar head groups, can form bifurcated hydrogen bonds with the intracellular and extracellular loops of the receptor. This interaction reduces the flexibility of the receptor, contributing to its enhanced stability.[1][4]
While this rigidity is excellent for structural studies, it may come at the cost of reduced conformational dynamics, which can influence ligand binding affinity and receptor activity compared to more flexible detergent environments.
This compound's primary strength lies in its high solubilization power. Studies have shown it to be highly effective in extracting various membrane proteins, including GPCRs, from cellular membranes.[5] However, there is evidence to suggest that this high solubilization efficiency might be linked to a tendency to destabilize the native protein fold in some cases.[2]
Experimental Protocols
Fluorescence-Detection Size-Exclusion Chromatography (FSEC)-Based Thermostability Assay
This assay provides a rapid method to assess the thermostability of a GFP-tagged GPCR in different detergents without the need for extensive purification.[6][7][8][9]
Workflow:
FSEC-TS Experimental Workflow
Protocol:
-
Expression and Solubilization:
-
Express the GPCR of interest fused with a Green Fluorescent Protein (GFP) tag in a suitable expression system (e.g., insect or mammalian cells).
-
Harvest the cells and prepare crude membranes.
-
Solubilize the membranes with the detergent to be tested (e.g., 1% this compound or 1% LMNG) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) for 1 hour at 4°C.
-
Clarify the lysate by ultracentrifugation.
-
-
Thermostability Assay:
-
Aliquot the supernatant containing the solubilized GFP-GPCR into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 30°C to 80°C in 5°C increments) for a fixed duration (e.g., 30 minutes) using a thermal cycler.
-
After heating, immediately cool the samples on ice for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet any aggregated protein.
-
-
FSEC Analysis:
-
Inject the supernatant from each heated sample onto a size-exclusion chromatography (SEC) column connected to a fluorescence detector.
-
Monitor the GFP fluorescence signal. The peak height or area of the monodisperse GPCR peak is proportional to the amount of properly folded receptor remaining after the heat treatment.
-
Plot the peak height/area against the temperature and fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm).
-
GPCR Purification using LMNG and Cholesteryl Hemisuccinate (CHS)
This protocol outlines a general procedure for the purification of a His-tagged GPCR.
Workflow:
GPCR Purification Workflow
Protocol:
-
Cell Culture and Membrane Preparation:
-
Express the His-tagged GPCR in a suitable host system.
-
Harvest cells and prepare crude membranes by homogenization and centrifugation.
-
-
Solubilization:
-
Resuspend the membranes in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, protease inhibitors) containing 1% (w/v) LMNG and 0.1% (w/v) CHS.
-
Stir gently for 1-2 hours at 4°C.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 0.01% LMNG, 0.001% CHS).
-
Load the solubilized supernatant onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound GPCR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) in the wash buffer.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein.
-
Inject the concentrated sample onto a SEC column pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% LMNG, 0.0005% CHS) to remove aggregates and exchange the buffer.
-
Collect the fractions corresponding to the monodisperse GPCR.
-
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for the purified GPCR.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add a constant amount of purified GPCR in the final SEC buffer.
-
Add increasing concentrations of a radiolabeled ligand (e.g., [³H]-ligand).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled competitor to a parallel set of wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to trap the receptor-bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Signaling Pathway and Experimental Logic
The ultimate goal of GPCR stabilization is to enable the study of its structure and function, including its interaction with downstream signaling partners like G-proteins.
GPCR Signaling and In Vitro Stabilization Logic
Conclusion
Both this compound and LMNG are valuable tools for the study of GPCRs, each with distinct advantages.
-
LMNG is the detergent of choice for applications requiring high stability and preservation of the native receptor structure, making it ideal for structural biology and detailed functional characterization. Its superior stabilizing properties have been demonstrated in numerous studies.
-
This compound offers excellent solubilization efficiency, which can be advantageous for extracting challenging GPCRs from the membrane. However, researchers should be mindful of its potential to be less gentle on the receptor's structure compared to LMNG.
The optimal detergent choice will ultimately depend on the specific GPCR, the intended downstream applications, and empirical testing. For structural studies, LMNG is generally the preferred option, while this compound may be a useful tool for initial solubilization screens, particularly for recalcitrant receptors.
References
- 1. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Detection Size-Exclusion Chromatography-Based Thermostability Assay for Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. Fluorescence-Detection Size-Exclusion Chromatography-Based Thermostability Assay for Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
Assessing the Purity of Membrane Proteins Isolated with Fos-choline-14: A Comparative Guide
For researchers, scientists, and drug development professionals, the isolation of pure, stable, and functional membrane proteins is a critical bottleneck in structural and functional studies. The choice of detergent is paramount in this process. This guide provides a comprehensive comparison of Fos-choline-14 with other commonly used detergents, supported by experimental data and detailed protocols for assessing protein purity.
Detergent Performance Comparison
This compound belongs to the family of zwitterionic detergents known for their gentle solubilization properties and compatibility with various downstream applications, including structural studies.[1] However, its performance in terms of yield, purity, and protein stability can vary depending on the specific membrane protein. Below is a comparative summary of this compound against two widely used detergents: n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine-N-oxide (LDAO).
Table 1: Comparison of Detergent Properties
| Property | This compound | n-dodecyl-β-D-maltoside (DDM) | Lauryldimethylamine-N-oxide (LDAO) |
| Type | Zwitterionic | Non-ionic | Zwitterionic |
| Critical Micelle Concentration (CMC) | ~0.11 mM | ~0.17 mM | ~1-2 mM |
| Micelle Size | ~8-10 kDa | ~50-70 kDa | ~12-16 kDa |
| Key Advantages | Good for solubilization, structurally similar to phospholipids, often yields stable proteins. | Mild detergent, widely successful for a variety of membrane proteins, low CMC. | Effective for solubilizing some challenging proteins, small micelle size can be advantageous for NMR. |
| Potential Drawbacks | Can sometimes be less effective in solubilization compared to harsher detergents, potential for destabilizing some proteins.[2][3] | Large micelle size can interfere with some structural biology techniques, can be difficult to remove. | Can be denaturing for some proteins, higher CMC requires higher concentrations. |
Table 2: Hypothetical Performance Comparison for a Model GPCR
| Detergent | Protein Yield (mg/L of culture) | Purity (by Densitometry of SDS-PAGE) | Thermal Stability (Tm in °C) |
| This compound | 0.8 | >95% | 58 |
| DDM | 1.2 | >95% | 62 |
| LDAO | 0.5 | ~90% | 52 |
Note: This data is illustrative and the optimal detergent is protein-dependent and must be determined empirically.
Experimental Workflows for Purity Assessment
A multi-pronged approach is essential for rigorously assessing the purity of a membrane protein. The following workflow outlines the key steps and techniques.
Caption: Workflow for membrane protein purification and purity assessment.
Key Experimental Protocols
Below are detailed protocols for the essential techniques used to assess the purity of a membrane protein isolated with this compound or other detergents.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique to separate proteins based on their molecular weight and provide a visual assessment of purity.[4][5]
Protocol:
-
Sample Preparation:
-
Mix 10-20 µg of the purified membrane protein sample with 4X SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
For membrane proteins, avoid boiling the sample as it can cause aggregation. Instead, incubate at 37°C for 30 minutes or room temperature for 1 hour.[6]
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel in 1X SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
After electrophoresis, carefully remove the gel and stain it with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel until protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Visualize the gel on a light box or using an imaging system. A pure protein sample should show a single major band at the expected molecular weight.
-
Densitometry can be used to quantify the purity by measuring the intensity of the protein of interest relative to any contaminant bands.[5]
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is crucial for assessing the homogeneity of the purified protein-detergent complex.[7][8][9][10] A monodisperse, symmetrical peak is indicative of a well-behaved, non-aggregated protein.
Caption: Size Exclusion Chromatography (SEC) workflow for homogeneity analysis.
Protocol:
-
Column Equilibration:
-
Equilibrate a size exclusion column (e.g., Superdex 200 Increase 10/300 GL) with at least two column volumes of filtered and degassed running buffer.
-
The running buffer should contain the same detergent used for purification (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% this compound).
-
-
Sample Preparation:
-
Concentrate the purified protein to a suitable concentration (e.g., 1-5 mg/mL).
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 10-20 minutes at 4°C to remove any aggregates immediately before injection.
-
-
Chromatography:
-
Inject the clarified sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and monitor the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the resulting chromatogram. A single, sharp, and symmetrical peak indicates a homogenous sample. The presence of peaks in the void volume suggests aggregation.
-
Collect fractions corresponding to the main peak for further analysis.
-
Mass Spectrometry
Mass spectrometry provides an accurate determination of the molecular weight of the protein and can identify contaminating proteins.[11][12][13][14][15]
Protocol:
-
Sample Preparation:
-
Take an aliquot of the purified protein from the main SEC peak.
-
Perform an in-gel digest by running the sample on an SDS-PAGE gel, excising the band of interest, and digesting with trypsin.
-
Alternatively, an in-solution digest can be performed, but this requires removal of the detergent, which can be challenging.
-
-
LC-MS/MS Analysis:
-
The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The fragmentation spectra are searched against a protein database to identify the protein and any co-purifying contaminants.
-
The molecular weight of the intact protein can also be determined by techniques like MALDI-TOF or ESI-MS, which requires careful detergent removal or the use of MS-compatible detergents.
-
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), is used to assess the thermal stability of a protein in a specific buffer and detergent condition.[16][17][18][19][20] A higher melting temperature (Tm) generally indicates a more stable protein.
Protocol:
-
Assay Setup:
-
In a 96-well PCR plate, mix the purified protein (e.g., 2-5 µM final concentration), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the buffer containing the detergent of interest.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR machine.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while monitoring the fluorescence.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation.
-
Comparing the Tm of the protein in this compound to other detergents provides a quantitative measure of their relative stabilizing effects.
-
By employing this comprehensive suite of analytical techniques, researchers can rigorously assess the purity and quality of their membrane protein preparations, enabling confident progression to downstream structural and functional studies. The choice of detergent remains a critical variable, and empirical testing with a range of options, including this compound, DDM, and LDAO, is essential for success.
References
- 1. Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing protein purity using SDS PAGE [protocols.io]
- 5. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 6. Performing a Purity and Homogeneity Check [sigmaaldrich.com]
- 7. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Custom protein thermal stability assays | Eurofins Calixar [calixar.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. bio-rad.com [bio-rad.com]
- 20. bitesizebio.com [bitesizebio.com]
Zwitterionic Detergents: A Comparative Guide for Serotonin Transporter Research
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful solubilization, purification, and characterization of membrane transporters like the human Serotonin Transporter (hSERT). This guide provides a comparative analysis of zwitterionic and other novel detergents, offering experimental data to inform the selection process for studies on hSERT, a key target in the development of therapeutics for neuropsychiatric disorders.
Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge.[1][2] This characteristic places them in an intermediate position between the harshness of ionic detergents and the mildness of non-ionic detergents.[1][2] They are often more effective at breaking protein-protein interactions than non-ionic detergents while being less denaturing than ionic detergents, which helps in maintaining the native state and function of the protein.[1][2]
This guide focuses on a comparative study involving the human Serotonin Transporter (hSERT), providing quantitative data on protein yield, stability, and activity when using a conventional detergent method versus a detergent-free approach. This comparison highlights the impact of detergent choice on experimental outcomes.
Comparative Performance of Detergents for hSERT
The following table summarizes the performance of a conventional detergent-based method compared to a detergent-free method using diisobutylene maleic acid (DIBMA) for the purification of hSERT. This data is extracted from a study by Dilworth et al. (2021), which serves as a benchmark for evaluating detergent efficacy for this specific transporter.
| Parameter | Conventional Detergent Method | DIBMA (Detergent-Free) Method |
| Protein Yield | Lower | Higher |
| Thermostability | Less Stable | More Stable |
| Transporter Activity | Lower | Higher |
Data summarized from a study on the human Serotonin Transporter (hSERT) comparing a traditional detergent-based purification with a detergent-free DIBMA-based method.[1]
Discussion of Detergent Properties and Applications
While the direct comparative data for LMNG, GDN, and CHAPS on hSERT is not available in a single study, their individual properties suggest their potential utility:
-
Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent known for its excellent ability to stabilize membrane proteins, including G-protein coupled receptors (GPCRs).[2] Its unique chemical structure with two maltose headgroups and two hydrophobic tails provides a stable micellar environment.[2] LMNG has been shown to be effective in extracting and stabilizing delicate membrane proteins.[2]
-
Glyco-diosgenin (GDN): A steroid-based glycoside that has shown promise in stabilizing fragile membrane proteins.[3] It is considered a mild detergent and has been used successfully for the structural analysis of various membrane proteins.[3]
-
CHAPS: A classic zwitterionic detergent widely used for solubilizing membrane proteins.[1] It is a derivative of cholic acid and is known for its non-denaturing properties.[1] CHAPS is effective at breaking protein-protein interactions and is often used in applications like 2D gel electrophoresis.[2]
The choice of detergent will ultimately depend on the specific experimental goals. For instance, for structural studies requiring high stability, LMNG or GDN might be preferred, while for initial solubilization and purification, a more conventional and cost-effective detergent like CHAPS could be considered. The data from the hSERT study suggests that exploring detergent-free methods could also be a highly beneficial strategy.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are the key experimental protocols adapted from the study on hSERT.
hSERT Expression and Membrane Preparation
The human Serotonin Transporter (hSERT) is overexpressed in a suitable expression system, such as Pichia pastoris.[1] Following cell growth and induction of protein expression, the cells are harvested, and crude membranes are prepared by cell lysis and subsequent centrifugation to pellet the membrane fraction.
Solubilization of hSERT
-
Conventional Detergent Method: The crude membranes are resuspended in a solubilization buffer containing a specific concentration of the chosen detergent (e.g., 1% w/v of a conventional detergent). The mixture is incubated with gentle agitation to allow for the solubilization of membrane proteins. Insoluble material is then removed by ultracentrifugation.
-
Detergent-Free (DIBMA) Method: The crude membranes are resuspended in a buffer containing the DIBMA copolymer.[1] The mixture is incubated to allow the polymer to insert into the membrane and form nanodiscs containing the transporter.
Purification of hSERT
The solubilized hSERT is purified using affinity chromatography. The transporter is often engineered with an affinity tag (e.g., a His-tag) to facilitate purification. The solubilized extract is loaded onto a column with a resin that specifically binds the tag. After washing to remove non-specifically bound proteins, the purified hSERT is eluted from the column.
Thermostability Assay
The thermal stability of the purified hSERT is assessed by incubating aliquots of the protein at various temperatures for a defined period. The samples are then analyzed by techniques such as SDS-PAGE and Western blotting to determine the extent of protein aggregation or degradation as a function of temperature.[1]
In Vitro Transport Assay
The functional activity of the purified and reconstituted hSERT is measured using an in vitro transport assay.[1] The purified transporter is reconstituted into liposomes. The uptake of a radiolabeled substrate, such as [3H]-serotonin, into the liposomes is then measured over time. This assay allows for the quantification of the transporter's activity.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of detergents for a membrane transporter like hSERT.
References
- 1. Detergent-free purification and reconstitution of functional human serotonin transporter (SERT) using diisobutylene maleic acid (DIBMA) copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating Ligand Binding Activity After Fos-Choline-14 Purification
This guide provides a comprehensive comparison of common methods for validating the ligand binding activity of membrane proteins following purification with the detergent Fos-choline-14. It is intended for researchers, scientists, and drug development professionals engaged in the study of membrane proteins, such as G protein-coupled receptors (GPCRs), that have been solubilized and purified using phosphocholine-based detergents.
This compound is a zwitterionic detergent frequently used for the solubilization and purification of membrane proteins due to its ability to maintain protein stability.[1][2][3] However, the purification process, including the choice of detergent, can sometimes impact the native conformation and, consequently, the ligand binding activity of the protein.[1] Therefore, it is crucial to empirically validate the binding characteristics of the purified protein. This guide outlines and compares several established techniques for this purpose, providing both quantitative comparisons and detailed experimental protocols.
Quantitative Comparison of Ligand Binding Assays
The selection of an appropriate binding assay depends on various factors, including the nature of the protein and ligand, the required throughput, and the availability of specific reagents and instrumentation. Below is a comparative summary of key techniques.
| Assay | Principle | Typical Throughput | Pros | Cons | Key Quantitative Output |
| Radioligand Binding Assay | Measures the binding of a radioactively labeled ligand to the purified receptor, typically by separating bound from free ligand via filtration.[4][5] | Low to Medium | Gold standard for affinity and density determination; high sensitivity; minimal ligand modification (with ³H).[4][6] | Safety concerns (radioactivity); stringent regulatory requirements; high disposal costs; not suitable for real-time analysis.[4] | Equilibrium dissociation constant (Kd), Maximum binding capacity (Bmax), Inhibitor constant (Ki) |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein, resulting in an increase in polarization.[7][8] | High | Homogeneous (no separation step); non-radioactive; suitable for high-throughput screening (HTS); real-time measurements possible.[7] | Requires a fluorescently labeled ligand; potential for interference from fluorescent compounds.[7] | Kd, Ki |
| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in the refractive index at the surface of a sensor chip when an analyte (purified protein) binds to an immobilized ligand (or vice versa).[6] | Medium | Label-free; provides real-time kinetic data (association and dissociation rates); requires small sample volumes.[6] | Requires specialized equipment; protein immobilization can affect activity; potential for non-specific binding. | Association rate constant (ka), Dissociation rate constant (kd), Kd |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a protein. It is a direct, label-free measurement of binding thermodynamics.[6] | Low | Label-free; provides a complete thermodynamic profile of the interaction (enthalpy, entropy); considered a gold standard for purified proteins.[6] | Requires large amounts of pure, concentrated protein; low throughput; sensitive to buffer composition. | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, or solvation shell.[9] | Medium to High | Low sample consumption; fast measurements; wide range of affinities can be measured; tolerant to different buffers and detergents.[9] | Requires a fluorescently labeled partner (protein or ligand); sensitive to aggregation. | Kd |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for understanding the validation of ligand binding.
Caption: Workflow for purification and validation of ligand binding.
Caption: Principle of Surface Plasmon Resonance (SPR).
Caption: A generic GPCR signaling pathway.
Experimental Protocols
The following are generalized protocols for key binding assays. These should be optimized for the specific protein-ligand system under investigation.
Protocol 1: Radioligand Saturation Binding Assay
This protocol determines the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax) for a radioligand.
Materials:
-
Purified protein in a buffer containing this compound at a concentration above its critical micelle concentration (CMC).
-
Radiolabeled ligand (e.g., [³H]-ligand).
-
Unlabeled ligand for non-specific binding determination.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with this compound).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Prepare a series of dilutions of the radiolabeled ligand in the assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the "total binding" tubes, add the purified protein solution and the corresponding dilution of the radioligand.
-
To the "non-specific binding" tubes, add the purified protein, the radioligand, and a high concentration (e.g., 1000-fold excess over the radioligand) of the unlabeled ligand.
-
Incubate all tubes at a constant temperature (e.g., 25°C) until equilibrium is reached (to be determined empirically, often 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM) for each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand.
-
Fit the data to a one-site saturation binding model using non-linear regression analysis to determine the Kd and Bmax values.
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol determines the inhibitor constant (Ki) of an unlabeled test compound by measuring its ability to compete with a fluorescent ligand for binding to the purified protein.
Materials:
-
Purified protein in a buffer containing this compound.
-
Fluorescently labeled ligand (tracer).
-
Unlabeled test compounds.
-
Assay buffer.
-
Microplates (e.g., black, 384-well).
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Determine the optimal concentration of the fluorescent tracer and purified protein to yield a stable and significant polarization window. This is typically done by titrating the protein against a fixed concentration of the tracer.
-
Prepare a serial dilution of the unlabeled test compound in the assay buffer.
-
In the microplate wells, add the fixed concentration of the purified protein.
-
Add the serial dilutions of the test compound to the wells. Include controls for no inhibition (protein + tracer only) and background (tracer only).
-
Add the fixed concentration of the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a period sufficient to reach equilibrium, protecting it from light.
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the plate reader.
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the tracer).
-
Calculate the inhibitor constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant for the protein.
-
Protocol 3: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol measures the association (ka) and dissociation (kd) rates of a ligand binding to the purified protein, from which the Kd can be calculated.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified protein (analyte) in a running buffer containing this compound.
-
Ligand (for immobilization, if it has a suitable functional group) or an antibody for protein capture.
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-P+ with this compound).
Methodology:
-
Immobilization:
-
Activate the sensor chip surface (e.g., with EDC/NHS).
-
Inject the ligand (or capture antibody) over the surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein (analyte) in running buffer over the immobilized surface for a set period (association phase).
-
Switch back to injecting only the running buffer to monitor the release of the protein from the surface (dissociation phase).
-
Between cycles, inject a regeneration solution (if necessary) to remove any remaining bound protein and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument software records the binding events in real-time as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, ka and kd.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of the rate constants (Kd = kd / ka).
-
References
- 1. researchgate.net [researchgate.net]
- 2. cube-biotech.com [cube-biotech.com]
- 3. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 5. Ligand binding assays at equilibrium: validation and interpretation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. High throughput fluorescence polarization: a homogeneous alternative to radioligand binding for cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fos-choline-14: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Fos-choline-14, a detergent commonly used in the solubilization and purification of membrane proteins, is a critical aspect of laboratory safety and regulatory compliance. When radiolabeled, in this instance presumably with Carbon-14, specific protocols must be followed to ensure the safe handling and disposal of this low-level radioactive material. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the protection of both laboratory personnel and the environment.
Quantitative Data for Carbon-14 Labeled Waste
Understanding the characteristics of the radioisotope is fundamental to its safe disposal. The following table summarizes key quantitative data for Carbon-14, the presumed radiolabel in this compound.
| Parameter | Value | Unit | Notes |
| Half-life | 5730 | Years | The time it takes for half of the radioactive atoms to decay. |
| Radiation Type | Beta | - | Emits beta particles. |
| Maximum Beta Energy | 0.156 | MeV | Considered a low-energy beta emitter. |
| Typical Disposal Limits | |||
| Sink Disposal (Aqueous) | 1 | mCi/month | Per laboratory, subject to institutional and local regulations. |
| Solid Waste Container | - | - | Activity limits are determined by the waste facility. |
| Deregulated Scintillation Vials | < 0.05 | µCi/mL | For H-3 and C-14, may be disposed of as ordinary trash.[1] |
Detailed Protocol for the Disposal of this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, categorized by the physical state of the waste. This procedure is based on general guidelines for low-level radioactive waste and should be adapted to comply with your institution's specific policies and local regulations.
Segregation and Labeling:
-
Immediately upon generation, segregate this compound waste from non-radioactive and other chemical waste.
-
Use clearly labeled, dedicated waste containers for solid and liquid this compound waste.
-
Labels should include the radioisotope (Carbon-14), the chemical name (this compound), the activity level, the date, and the name of the principal investigator.
Liquid Waste Disposal:
-
Aqueous Solutions: Low-level liquid radioactive waste may be suitable for sink disposal if it meets specific criteria.[1]
-
The waste must be readily soluble or miscible in water.[1]
-
The pH of the solution must be between 6 and 9.[1]
-
The disposal must not exceed the laboratory's monthly limit for sewage disposal (typically around 1-3 mCi for all radionuclides combined).[1]
-
Procedure for Sink Disposal:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.
-
Select a sink designated and approved for radioactive waste disposal.
-
Turn on the cold water to a moderate, continuous flow.
-
Slowly pour the this compound solution directly into the drain, avoiding splashing.
-
Continue to run the water for several minutes to ensure the waste is thoroughly flushed through the plumbing.
-
Record the disposal details (date, isotope, activity) in the laboratory's radioactive waste log.
-
-
-
Organic Solutions and High-Concentration Aqueous Solutions:
-
If the liquid waste does not meet the criteria for sink disposal, it must be collected in a designated radioactive liquid waste container.
-
This container should be stored in a secondary containment bin in a designated radioactive material use area.
-
When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) or Radiation Safety Office.
-
Solid Waste Disposal:
-
Contaminated Labware: Items such as gloves, pipette tips, and empty vials contaminated with this compound should be disposed of in a designated solid radioactive waste container.[1]
-
Scintillation Vials: Vials containing less than 0.05 microcuries per milliliter of Carbon-14 may be deregulated and disposed of as ordinary trash, though this is subject to institutional policy.[1] Vials exceeding this concentration must be placed in the radioactive waste container.[1]
-
Waste Containers: The Radiation Safety Section of your institution will typically provide containers for dry solid radioactive waste.[1]
-
Storage: Store solid radioactive waste containers in a designated area away from general lab traffic.
-
Pickup and Disposal: Once the container is full, contact your institution's EHS or Radiation Safety Office for pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fos-choline-14
This document provides comprehensive guidance on the safe handling, operation, and disposal of Fos-choline-14 for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a radiolabeled compound, stringent adherence to PPE protocols is mandatory to prevent internal and external contamination. Carbon-14 is a low-energy beta emitter, meaning the primary hazard is internal exposure through ingestion, inhalation, or skin absorption, rather than external radiation.[1]
Core PPE Requirements:
-
Lab Coat: A full-length lab coat must be worn at all times, with sleeves rolled down and the coat fully buttoned.[2][3] In the event of contamination, the lab coat should be removed and placed in a designated radioactive waste bag.[4]
-
Gloves: Double gloving with disposable nitrile or latex gloves is required.[3] Some Carbon-14 labeled compounds can penetrate gloves, so it is crucial to change the outer glove frequently, especially during extended procedures.[5]
-
Eye Protection: ANSI Z87-approved safety glasses with side shields are the minimum requirement.[4] For procedures with a risk of splashing, chemical splash goggles should be worn.[4]
-
Closed-Toed Shoes: Sturdy, closed-toed shoes are mandatory. Sandals, perforated shoes, and open-toed shoes are strictly prohibited in the laboratory.[2][4]
Recommended PPE for Specific Procedures:
| Procedure/Condition | Recommended Additional PPE | Rationale |
| Handling stock solutions or high concentrations | Tyvek sleeve protectors | To protect wrists and forearms from contamination.[2] |
| Procedures with potential for aerosol generation (e.g., vortexing, sonicating) | Work within a certified chemical fume hood | To prevent inhalation of radioactive aerosols.[4] |
| Large volume handling | Impermeable apron over lab coat | Provides an additional barrier against spills and splashes. |
Operational Plan: Step-by-Step Handling Procedures
A designated and clearly labeled work area for Carbon-14 is essential to contain any potential contamination.[5]
Preparation:
-
Designate a Work Area: Cordon off a specific bench space for all this compound work. Cover the work surface with absorbent paper.
-
Assemble Materials: Gather all necessary equipment, including dedicated pipettes, tubes, and waste containers, before introducing the radioactive material.[3]
-
Verify Survey Meter Functionality: Ensure a Geiger-Mueller survey meter with a pancake probe is operational for monitoring.[1] Note that these have low efficiency for C-14, so frequent wipe tests are more reliable for detecting contamination.[1]
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
Experimental Workflow:
Post-Procedure:
-
Waste Segregation: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, absorbent paper) must be placed in the designated solid radioactive waste container.
-
Decontamination: Clean the designated work area and any non-disposable equipment with a suitable decontamination solution.
-
Final Survey: Conduct a thorough wipe test of the work area, equipment, and floor.[3] Count the wipes in a Liquid Scintillation Counter to ensure no removable contamination is present.[3]
-
Doffing PPE: Remove PPE in the correct order (gloves, lab coat, eye protection) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of Carbon-14 waste is critical due to its long half-life of 5,730 years.[1] All radioactive waste must be clearly labeled with the isotope, activity, and date.
Waste Stream Management:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (Gloves, paper, plasticware) | Labeled radioactive waste bag/container | Collection by institutional Environmental Health & Safety (EHS) for decay-in-storage or incineration. |
| Aqueous Liquid Waste | Labeled radioactive liquid waste container | Disposal via sewer is permissible in some institutions in very small quantities (e.g., not exceeding 1 mC/100 gal of sewage), but this must be confirmed with and approved by your institution's EHS.[6] |
| Scintillation Vials | Labeled scintillation vial waste container | Collection by institutional EHS. |
Emergency Procedures
In the event of a spill or personnel contamination, immediate and correct action is crucial to minimize exposure and spread.
Emergency Response Flowchart:
Detailed Emergency Steps:
-
Minor Spill (Contained on absorbent paper):
-
Alert personnel in the immediate area.
-
Using gloves and tongs, fold the absorbent paper, place it in a radioactive waste bag, and wipe the underlying surface.
-
Perform a wipe test to confirm decontamination.
-
Report the incident to the lab supervisor and EHS.
-
-
Major Spill (Liquid spread over a large area):
-
Alert and Evacuate: Alert everyone in the lab and evacuate the immediate area.[7]
-
Contain: If safe to do so, cover the spill with absorbent material to prevent further spread.[7]
-
Isolate: Close the doors to the affected area to prevent airborne contamination.[8]
-
Contact EHS: Immediately call your institution's Environmental Health & Safety or Radiation Safety Office for assistance.[7] Do not attempt to clean up a major spill without their guidance.
-
-
Personnel Contamination:
-
Remove Clothing: Immediately remove any contaminated clothing, taking care not to spread the contamination.[7]
-
Wash Skin: Wash the affected skin area thoroughly with lukewarm water and mild soap.[7] Avoid hot water or harsh scrubbing, as this can increase skin absorption.[7]
-
Seek Evaluation: Contact your institution's EHS or Radiation Safety Office for an assessment of the contamination and to determine if a bioassay (such as a urine sample) is necessary.[5][7]
-
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 5. queensu.ca [queensu.ca]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
